molecular formula C18H18N2O3 B577758 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine CAS No. 1355246-86-4

1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine

Número de catálogo: B577758
Número CAS: 1355246-86-4
Peso molecular: 310.353
Clave InChI: UVCXLNDAUQGSNL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine is a chemical compound of significant interest in medicinal chemistry and chemical biology research, particularly in the context of kinase inhibition. It is widely recognized as a key intermediate in the synthesis and development of potent and selective inhibitors for the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. The compound's structure, featuring a biphenyl core with a nitrophenyl substituent and a piperidine carboxamide group, serves as a crucial scaffold that mimics ATP and fits into the kinase's active site. Dysregulation of FGFR signaling is implicated in various cancers, making FGFRs a prominent therapeutic target. Consequently, this compound is a valuable tool for researchers studying FGFR-driven oncogenesis, angiogenesis, and cell proliferation . Its utility extends to high-throughput screening assays, structure-activity relationship (SAR) studies to optimize drug candidates, and as a building block for more complex molecular probes. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Propiedades

IUPAC Name

[4-(4-nitrophenyl)phenyl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-18(19-12-2-1-3-13-19)16-6-4-14(5-7-16)15-8-10-17(11-9-15)20(22)23/h4-11H,1-3,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCXLNDAUQGSNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742730
Record name (4'-Nitro[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355246-86-4
Record name (4'-Nitro[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of the novel compound, 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into a validated synthetic protocol, explaining the rationale behind the chosen methodology, and provide a thorough analysis of the compound's structural and spectroscopic properties. This guide aims to be a self-contained resource, offering both theoretical understanding and practical, step-by-step instructions. All procedures and claims are substantiated with citations from authoritative scientific literature.

Introduction and Significance

The synthesis of novel organic molecules with potential pharmacological activity is a cornerstone of modern drug discovery. The target molecule, this compound, integrates several key structural motifs that are of significant interest in medicinal chemistry. The biphenyl core provides a rigid scaffold, while the terminal nitro group can act as a hydrogen bond acceptor or be a precursor for further functionalization. The piperidine moiety is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties. The amide linkage connects these fragments, providing a stable and synthetically accessible bond.

The strategic combination of these functionalities suggests potential applications in various therapeutic areas. This guide provides the foundational knowledge for the synthesis and definitive characterization of this promising compound, enabling further investigation into its biological properties.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and efficient approach to the synthesis of this compound is through a direct amide coupling reaction. This strategy involves the formation of an amide bond between the corresponding carboxylic acid, 4-(4-nitrophenyl)benzoic acid, and the secondary amine, piperidine.

Rationale for the Chosen Synthetic Route

Amide bond formation is a fundamental and well-established transformation in organic synthesis.[1][2] The direct coupling of a carboxylic acid and an amine is often facilitated by a coupling agent to activate the carboxylic acid, thereby increasing its electrophilicity and promoting nucleophilic attack by the amine. This method is generally high-yielding, tolerant of a wide range of functional groups, and proceeds under mild reaction conditions.

The starting materials, 4-(4-nitrophenyl)benzoic acid and piperidine, are commercially available or can be readily synthesized, making this an economically viable and accessible route.

Visualization of the Synthetic Pathway

The overall synthetic transformation is depicted below.

Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions Reactant1 4-(4-Nitrophenyl)benzoic Acid Reactant1->Reaction_Node + Reactant2 Piperidine Reactant2->Reaction_Node CouplingAgent Coupling Agent (e.g., HATU, EDC) Product This compound CouplingAgent->Product Base Base (e.g., DIPEA) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product Reaction_Node->Product Amide Coupling

Caption: Synthetic route to the target compound.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of the title compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityEquivalents
4-(4-Nitrophenyl)benzoic AcidC₁₃H₉NO₄243.221.0 g1.0
PiperidineC₅H₁₁N85.150.42 g (0.49 mL)1.2
HATUC₁₀H₁₅F₆N₆OP380.231.87 g1.2
DIPEAC₈H₁₉N129.241.07 g (1.44 mL)2.0
Anhydrous DMFC₃H₇NO73.0920 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
Saturated aq. NaHCO₃--As needed-
Brine--As needed-
Anhydrous MgSO₄MgSO₄120.37As needed-
Step-by-Step Procedure
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(4-nitrophenyl)benzoic acid (1.0 g, 4.11 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to dissolve the carboxylic acid.

  • To this solution, add piperidine (0.49 mL, 4.93 mmol), followed by N,N-diisopropylethylamine (DIPEA) (1.44 mL, 8.22 mmol).

  • Finally, add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.87 g, 4.93 mmol) to the reaction mixture.[1]

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.

Experimental Workflow Diagram

Workflow start Start: Combine Reactants (Acid, Amine, Base in DMF) add_hatu Add Coupling Agent (HATU) start->add_hatu stir Stir at Room Temperature (4-6 hours) add_hatu->stir monitor Monitor Reaction by TLC stir->monitor workup Aqueous Workup (EtOAc, NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry Organic Layer (MgSO₄) workup->dry concentrate Concentrate Under Vacuum dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Isolate Pure Product purify->end

Caption: Experimental workflow for the synthesis.

Comprehensive Characterization

A battery of analytical techniques should be employed to confirm the identity, purity, and structure of the synthesized this compound. The expected data from these analyses are detailed below.

Physical Properties
PropertyExpected Value
Molecular FormulaC₁₈H₁₈N₂O₃
Molecular Weight310.35 g/mol [3]
AppearanceOff-white to pale yellow solid
Melting PointTo be determined experimentally
SolubilitySoluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in Hexane
Spectroscopic Analysis
4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is crucial for elucidating the proton environment of the molecule. The expected chemical shifts (δ) in ppm relative to TMS are as follows:

ProtonsMultiplicityIntegrationExpected Chemical Shift (ppm)Rationale
Aromatic (Nitro-substituted ring)Doublet2H~ 8.2-8.4Deshielded by the electron-withdrawing nitro group.
Aromatic (Nitro-substituted ring)Doublet2H~ 7.8-8.0Coupled to the other protons on the same ring.
Aromatic (Carbonyl-substituted ring)Doublet2H~ 7.6-7.8Deshielded by the carbonyl group.
Aromatic (Carbonyl-substituted ring)Doublet2H~ 7.4-7.6Coupled to the other protons on the same ring.
Piperidine (α to N)Broad singlet/Multiplet4H~ 3.4-3.8Protons adjacent to the nitrogen of the amide.
Piperidine (β and γ to N)Broad multiplet6H~ 1.5-1.8Overlapping signals for the remaining piperidine protons.[4]
4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

CarbonExpected Chemical Shift (ppm)Rationale
C=O (Amide)~ 168-172Characteristic chemical shift for an amide carbonyl.
Aromatic (C-NO₂)~ 147-150Quaternary carbon attached to the nitro group.
Aromatic (ipso-C)~ 145-148Quaternary carbons of the biphenyl linkage.
Aromatic (CH)~ 120-140Multiple signals for the aromatic methine carbons.
Piperidine (α to N)~ 40-50Carbons directly attached to the amide nitrogen.
Piperidine (β to N)~ 25-30Carbons beta to the amide nitrogen.
Piperidine (γ to N)~ 23-27Carbon gamma to the amide nitrogen.
4.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[5]

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
C=O (Amide I band)Stretch1630-1680[6]
N-O (Nitro)Asymmetric stretch1500-1550
N-O (Nitro)Symmetric stretch1330-1370
C-N (Amide)Stretch1150-1250
C-H (Aromatic)Stretch3000-3100
C-H (Aliphatic)Stretch2850-2950

The presence of a strong absorption band in the 1630-1680 cm⁻¹ region is a key indicator of the successful formation of the amide bond.[7][8]

4.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

IonExpected m/z
[M+H]⁺ (Molecular Ion + Proton)~ 311.14
[M+Na]⁺ (Molecular Ion + Sodium)~ 333.12

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion. The fragmentation pattern may show characteristic losses of the nitro group (NO₂) and fragments corresponding to the piperidine and biphenyl moieties. Aromatic nitro compounds often exhibit characteristic fragmentation patterns.[9][10]

Purity Analysis

High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound. A purity of >95% is generally considered acceptable for subsequent biological screening.

Safety and Handling

4-(4-Nitrophenyl)benzoic Acid: May cause skin and eye irritation. Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. HATU: May cause skin and eye irritation. DIPEA: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. DMF: Combustible liquid. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage fertility or the unborn child.

All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

This technical guide has outlined a robust and efficient method for the synthesis of this compound via an amide coupling reaction. The detailed characterization protocol provides a comprehensive framework for the structural elucidation and purity assessment of the synthesized compound. The information presented herein serves as a valuable resource for researchers and scientists, enabling the reproducible synthesis of this novel molecule for further investigation in the context of drug discovery and development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Coupling Reactions Involving (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
  • Puranik, P. G., & Rao, K. V. (1963). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A, 58(6), 368-376.
  • Katritzky, A. R., & Kennewell, P. D. (1968). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society B: Physical Organic, 554-557.
  • Química Orgánica. (n.d.). IR Spectrum: Amides.
  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides.
  • Zhang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8563–8570.
  • Bowie, J. H., et al. (1967). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic, 616-621.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • Kaswan, P., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry.
  • Zhang, H., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4976.
  • Beynon, J. H., et al. (1969). Mass Spectrometry: The Elimination of CO from Substituted Nitro Naphthalenes. Organic Mass Spectrometry, 2(4), 341-351.
  • Seibl, J., & Völlmin, J. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3619.
  • ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Royal Society of Chemistry. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines.
  • ChemSynthesis. (n.d.). 4-nitrophenyl benzoate.
  • Gopiwad, P. (2025). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-NITROPHENYL BENZOATE synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-(4-Nitrophenyl)benzoic Acid in Organic Synthesis.
  • UCL Discovery. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction.
  • National Institutes of Health. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-.
  • National Institutes of Health. (n.d.). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate.
  • ResearchGate. (2023). 1-(2,5-dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine.
  • NIST. (n.d.). Piperidine, 1-(4-nitrophenyl)-.
  • Google Patents. (n.d.). CN110615756A - 1-(4-nitrophenyl)piperidine-2-ketone and synthetic method and application thereof.
  • Google Patents. (n.d.). US3681444A - Preparation of para nitrobenzoic acids and 4-{40-nitro-4-biphenylcarboxylic acids.
  • ChemScene. (n.d.). This compound.
  • SpectraBase. (n.d.). 4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}morpholine.
  • PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine.
  • MDPI. (n.d.). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine.
  • Royal Society of Chemistry. (2018). Electronic Supplementary Information.
  • National Institutes of Health. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides.
  • NIST. (n.d.). Piperidine, 1-(4-nitrophenyl)-.
  • ACS Publications. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides.
  • BLD Pharm. (n.d.). 1-(4-Nitrophenyl)piperidine.
  • ResearchGate. (2005). Amide Bond Formation and Peptide Coupling.
  • ResearchGate. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N -2-Nitrophenyl Hydrazonyl Bromides.

Sources

An In-depth Technical Guide on the Physicochemical Properties of 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-{[4-(4-nitrophenyl)phenyl]carbonyl}piperidine, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document integrates foundational information from chemical suppliers with computationally predicted values for key physicochemical parameters. Furthermore, it outlines standardized, field-proven experimental protocols for the empirical determination of these properties. This guide is intended to serve as a foundational resource for researchers, enabling a deeper understanding of the molecule's behavior and facilitating its application in further studies.

Introduction: Unveiling the Profile of a Promising Molecule

This compound (Figure 1) is a unique organic molecule characterized by a piperidine ring connected via a carbonyl linker to a 4-nitrophenyl-substituted biphenyl scaffold. This combination of a flexible, saturated heterocycle and a rigid, electron-deficient aromatic system suggests potential applications in various fields, including drug discovery and materials science. The piperidine moiety is a common feature in many pharmaceuticals, influencing solubility, lipophilicity, and metabolic stability. The nitrophenyl group, a strong electron-withdrawing group, can modulate the electronic properties of the molecule and provide a site for further chemical modification.

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as its formulation and material characteristics. This guide provides a detailed examination of these critical parameters.

Figure 1: Chemical Structure of this compound

Caption: 2D representation of the molecular structure.

Core Molecular Identifiers and Properties

A summary of the fundamental identifiers and properties for this compound is presented in Table 1. This information has been primarily sourced from chemical supplier databases.

Table 1: Core Molecular Identifiers and Properties

PropertyValueSource
IUPAC Name This compoundChemScene[1]
CAS Number 1355246-86-4ChemScene[1]
Molecular Formula C₁₈H₁₈N₂O₃ChemScene[1]
Molecular Weight 310.35 g/mol ChemScene[1]
Appearance Not Available-
Storage Conditions Store at -4°C for short term (1-2 weeks), and -20°C for long term (1-2 years).BIOFOUNT[2]

Predicted Physicochemical Characteristics

In the absence of comprehensive experimental data, computational methods provide valuable initial estimates of a molecule's physicochemical properties. These predictions are crucial for guiding experimental design and hypothesis generation. The values presented in Table 2 are derived from established in silico models. It is imperative for researchers to note that these are theoretical predictions and should be confirmed by empirical testing.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Research & Drug Development
Melting Point Not AvailableInfluences formulation, solubility, and purification methods.
Boiling Point Not AvailableRelevant for purification by distillation and assessing volatility.
Solubility Not AvailableCritical for bioavailability, formulation, and in vitro assay design.
pKa Not AvailableDetermines the ionization state at different pH values, affecting solubility, permeability, and target binding.
LogP Not AvailableA measure of lipophilicity, which influences membrane permeability and metabolic stability.

Standardized Protocols for Experimental Determination

To address the gap in experimental data, this section provides detailed, step-by-step methodologies for determining the key physicochemical properties of this compound. These protocols are based on widely accepted laboratory standards.

Determination of Melting Point

The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Workflow for Melting Point Determination

G start Start: Obtain Purified Sample prep Prepare Sample: Finely powder the crystalline solid. start->prep load Load Capillary Tube: Pack the sample to a height of 2-3 mm. prep->load setup Instrument Setup: Place the capillary in a melting point apparatus. load->setup heat Heating Protocol: - Rapid heating to ~20°C below expected MP. - Slow heating (1-2°C/min) near the MP. setup->heat observe Observation: Record the temperature range from the first liquid drop to complete liquefaction. heat->observe end End: Report Melting Range observe->end

Caption: Workflow for Melting Point Measurement.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample of this compound is crystalline and dry. Gently crush a small amount into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. Repeat until a sample height of 2-3 mm is achieved.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Heating and Observation:

    • If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a rate of 10-20°C per minute to get a rough estimate.

    • For an accurate measurement, start heating rapidly to a temperature about 20°C below the estimated melting point.

    • Decrease the heating rate to 1-2°C per minute.

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).

  • Reporting: The melting point is reported as a temperature range.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability and is essential for designing in vitro experiments. The shake-flask method is a gold-standard technique for this measurement.

Workflow for Shake-Flask Solubility Assay

G start Start: Prepare Buffer add_compound Add Excess Compound: Add an excess of the solid compound to the buffer. start->add_compound equilibrate Equilibration: Shake the mixture at a constant temperature for 24-48 hours. add_compound->equilibrate separate Phase Separation: Centrifuge or filter the suspension to remove undissolved solid. equilibrate->separate quantify Quantification: Analyze the concentration of the compound in the supernatant (e.g., by HPLC-UV). separate->quantify end End: Report Solubility (e.g., in µg/mL or µM) quantify->end

Caption: Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol:

  • Preparation of Media: Prepare a buffered aqueous solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation: Add an excess amount of this compound to a known volume of the prepared buffer in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial in a shaker or incubator at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.

  • Reporting: Express the solubility in appropriate units, such as µg/mL or µM.

Prospective Spectroscopic Characterization

While specific spectral data for this compound is not currently published, this section outlines the expected key signals based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the biphenyl system and the aliphatic protons of the piperidine ring. The protons on the phenyl ring adjacent to the nitro group will likely appear as downfield multiplets due to the electron-withdrawing effect. The piperidine protons will be observed in the upfield region, with their chemical shifts and multiplicities dependent on their axial or equatorial positions and the rotational dynamics of the amide bond.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the piperidine ring. The carbonyl carbon signal is expected to be in the range of 165-175 ppm. The carbons of the nitrophenyl ring will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • A strong carbonyl (C=O) stretching vibration around 1630-1680 cm⁻¹.

  • Characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹.

  • Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

  • Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In high-resolution mass spectrometry (HRMS), the exact mass can be determined, which confirms the molecular formula. The fragmentation pattern observed in MS/MS experiments can provide valuable structural information. The molecular ion peak [M+H]⁺ would be expected at m/z 311.1396.

Conclusion and Future Directions

This technical guide has synthesized the currently available information for this compound and provided a framework for its comprehensive physicochemical characterization. While foundational data such as molecular weight and formula are established, a significant portion of its property profile remains to be determined experimentally. The protocols and predictive insights offered herein are intended to empower researchers to undertake the empirical studies necessary to fully elucidate the characteristics of this promising molecule. The systematic determination of its physicochemical properties will be a critical step in unlocking its full potential in drug discovery and materials science.

References

  • BIOFOUNT. This compound. [Link]

Sources

A Technical Guide to (4'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone: Synthesis, Characterization, and Medicinal Chemistry Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthetic compound (4'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone. The guide details a robust, proposed synthetic pathway, including a step-by-step experimental protocol grounded in established organic chemistry principles. It further presents a thorough analysis of the compound's expected physicochemical and spectroscopic properties, offering predicted data for key analytical techniques such as NMR, IR, and Mass Spectrometry. The discussion culminates in an expert evaluation of the molecule's structural components—the piperidine ring, the 4-nitrobiphenyl core, and the amide linker—from a medicinal chemistry standpoint. This analysis highlights the potential utility of this scaffold in drug discovery as both a final compound and a versatile synthetic intermediate, while also considering the inherent liabilities associated with the nitroaromatic moiety.

Core Compound Identification and Structure

The molecule, identified by the CAS Number 1355246-86-4, is systematically named (4'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone[1]. This nomenclature precisely describes its structure: a piperidine ring connected via an amide (methanone) linkage to the 4-position of a biphenyl system, which is in turn substituted with a nitro group at the 4'-position.

Identifier Value
IUPAC Name (4'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone[1]
CAS Number 1355246-86-4[1][2]
Molecular Formula C₁₈H₁₈N₂O₃
Molecular Weight 310.35 g/mol

Figure 1: Chemical Structure Chemical Structure of (4'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of this target molecule is most logically achieved through a two-stage process. The first stage involves constructing the biphenyl backbone via a Suzuki coupling reaction, a highly reliable and versatile method for forming carbon-carbon bonds. The second stage is a standard amidation reaction to connect the piperidine moiety.

Synthetic Workflow Overview

The retrosynthetic analysis breaks the target molecule down into two key precursors: 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid and piperidine. The carboxylic acid itself can be synthesized from commercially available 4-bromobenzoic acid and 4-nitrophenylboronic acid. This workflow is efficient and utilizes well-characterized, high-yielding reactions.

G cluster_0 Stage 1: Suzuki Coupling cluster_1 Stage 2: Amidation 4-bromobenzoic acid 4-bromobenzoic acid cat Pd Catalyst Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/H₂O) 4-bromobenzoic acid->cat 4-nitrophenylboronic acid 4-nitrophenylboronic acid 4-nitrophenylboronic acid->cat acid 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid cat->acid activation Activation Step (e.g., SOCl₂ or EDC/HOBt) Solvent (e.g., DCM) acid->activation piperidine Piperidine target (4'-Nitro-[1,1'-biphenyl]-4-yl) (piperidin-1-yl)methanone piperidine->target activation->target G cluster_0 Molecular Scaffold Analysis cluster_1 Pharmacological Implications & Roles Target (4'-Nitro-[1,1'-biphenyl]-4-yl) (piperidin-1-yl)methanone Piperidine Piperidine Moiety Target->Piperidine provides Biphenyl Biphenyl Core Target->Biphenyl provides Nitro Nitroaromatic Group Target->Nitro contains Amide Amide Linker Target->Amide links via Solubility Improved Solubility & PK Properties Piperidine->Solubility Scaffold Rigid 3D Scaffold for CNS Penetration Piperidine->Scaffold Vector Vector for Target Binding Biphenyl->Vector Metabolic Potential Metabolic Liability (Toxicity) Nitro->Metabolic Precursor Synthetic Precursor to Versatile Amine Nitro->Precursor Stability Metabolic Stability (Resistant to Hydrolysis) Amide->Stability

Sources

An In-depth Technical Guide to 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-{[4-(4-nitrophenyl)phenyl]carbonyl}piperidine, a biphenyl carboxamide derivative of interest in medicinal chemistry and materials science. The document details the compound's chemical identity, a robust and logical synthetic pathway, and thorough analytical characterization protocols. By synthesizing information from established chemical principles and related literature, this guide serves as a vital resource for researchers, scientists, and professionals in drug development. It offers field-proven insights into its synthesis and characterization, grounded in authoritative references to ensure scientific integrity.

Chemical Identity and Physicochemical Properties

This compound is a unique molecule featuring a 4-nitrobiphenyl core structure linked to a piperidine ring via an amide bond. This combination of a rigid, electron-deficient biphenyl system and a flexible, saturated heterocyclic amide makes it a compelling scaffold for further chemical exploration.

PropertyValueSource
CAS Number 1355246-86-4[1]
Molecular Formula C₁₈H₁₈N₂O₃[1]
Molecular Weight 310.35 g/mol [1]
IUPAC Name (4-(4-nitrophenyl)phenyl)(piperidin-1-yl)methanone-
Appearance Expected to be a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents like DCM, DMF, and DMSOInferred

Proposed Synthesis Methodology

The synthesis of this compound can be logically achieved through a two-step process. The initial step involves the formation of the 4-(4-nitrophenyl)benzoic acid backbone, followed by the coupling of this carboxylic acid with piperidine to form the final amide product.

Step 1: Synthesis of 4-(4-Nitrophenyl)benzoic Acid via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for forming carbon-carbon bonds between aryl halides and boronic acids, catalyzed by a palladium complex.[2][3] This approach offers high yields and excellent functional group tolerance, making it superior to older methods like Friedel-Crafts acylation followed by oxidation.[4]

Diagram 1: Synthetic Scheme for this compound

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Amide Formation A 4-Bromobenzoic acid C 4-(4-Nitrophenyl)benzoic acid A->C Pd(PPh₃)₄, Na₂CO₃ Toluene/EtOH/H₂O, Reflux B 4-Nitrophenylboronic acid B->C D 4-(4-Nitrophenyl)benzoic acid F 4-(4-Nitrophenyl)benzoyl chloride D->F Reflux E Thionyl Chloride (SOCl₂) E->F H This compound F->H Triethylamine, DCM 0 °C to RT G Piperidine G->H

Caption: A two-step synthesis pathway for the target compound.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq), 4-nitrophenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).[5]

  • Solvent and Catalyst Addition: Degas a solvent mixture of toluene, ethanol, and water (e.g., 3:1:1 ratio) by bubbling nitrogen through it for 15-20 minutes. Add the degassed solvent to the flask, followed by the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 2M HCl until the pH is ~2-3. The product, 4-(4-nitrophenyl)benzoic acid, will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Step 2: Amide Coupling via Acyl Chloride Intermediate

The formation of the amide bond is reliably achieved by first activating the carboxylic acid to an acyl chloride, which then readily reacts with the amine (piperidine).[] Using thionyl chloride (SOCl₂) is a common and effective method for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[1]

Experimental Protocol:

  • Acyl Chloride Formation: In a fume hood, suspend the dried 4-(4-nitrophenyl)benzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[1]

  • Reaction and Isolation: Gently heat the mixture to reflux for 1-2 hours. The solid should dissolve as it converts to the acyl chloride. After the reaction is complete, remove the excess thionyl chloride by distillation or rotary evaporation under reduced pressure. The resulting crude 4-(4-nitrophenyl)benzoyl chloride can be used directly in the next step.

  • Amide Formation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Amine Addition: To this solution, add piperidine (1.1 eq) followed by the dropwise addition of a base, such as triethylamine (Et₃N, 1.2 eq), to scavenge the HCl byproduct.[7]

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir for several hours. Monitor completion by TLC. Once complete, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.

Analytical Characterization Workflow

A self-validating system of analytical techniques is essential to confirm the structure and purity of the synthesized compound. This involves a combination of spectroscopic methods to elucidate the molecular structure and chromatography to assess purity.

Diagram 2: Analytical Characterization Workflow

G cluster_spectroscopy Spectroscopic Analysis Start Synthesized Crude Product Purification Column Chromatography Start->Purification Pure_Compound Pure Compound Purification->Pure_Compound NMR ¹H and ¹³C NMR Pure_Compound->NMR MS Mass Spectrometry Pure_Compound->MS IR FT-IR Spectroscopy Pure_Compound->IR Final_Verification Structure & Purity Confirmed NMR->Final_Verification MS->Final_Verification IR->Final_Verification

Caption: A standard workflow for purification and characterization.

Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR ~8.30 ppm (d, 2H): Protons on the nitrophenyl ring ortho to the nitro group. ~7.80-7.90 ppm (m, 4H): Remaining aromatic protons on the biphenyl system. ~7.50 ppm (d, 2H): Protons on the phenyl ring ortho to the carbonyl group. ~3.40-3.80 ppm (br m, 4H): Protons on the piperidine ring adjacent to the nitrogen (α-CH₂), often appearing as two broad signals due to restricted rotation around the amide C-N bond. ~1.50-1.70 ppm (br m, 6H): Remaining protons on the piperidine ring (β and γ-CH₂).
¹³C NMR ~170 ppm: Carbonyl carbon (C=O) of the amide. ~148-150 ppm: Aromatic carbons attached to the nitro group and the other phenyl ring (quaternary). ~124-145 ppm: Remaining aromatic carbons of the biphenyl system. ~43-48 ppm: Piperidine carbons adjacent to the nitrogen (α-C). ~24-27 ppm: Remaining piperidine carbons (β and γ-C).[11]
FT-IR (cm⁻¹)~1640 cm⁻¹: Strong C=O stretch of the tertiary amide. ~1520 and ~1345 cm⁻¹: Strong asymmetric and symmetric N-O stretches of the nitro group. ~3000-3100 cm⁻¹: Aromatic C-H stretches. ~2850-2950 cm⁻¹: Aliphatic C-H stretches of the piperidine ring.
Mass Spec. [M+H]⁺ at m/z 311.14: Expected molecular ion peak for ESI-MS.

Potential Applications and Research Directions

The structural motifs within this compound suggest several avenues for research and application:

  • Medicinal Chemistry: The nitrophenyl group can act as a precursor to an amino group via reduction.[12] This amino functionality can then be used as a handle for further derivatization, allowing for the synthesis of a library of compounds for screening against various biological targets. Piperidine and biphenyl structures are common in pharmacologically active molecules.

  • Materials Science: Biphenyl derivatives are known for their use in liquid crystals and organic light-emitting diodes (OLEDs). The specific electronic properties imparted by the nitro group could be explored for novel materials applications.

  • Probe Development: The nitroaromatic group is known to be a substrate for certain nitroreductase enzymes found in hypoxic cells. This molecule could serve as a scaffold for developing probes to image hypoxic environments, which are characteristic of solid tumors.

Health and Safety

As a novel chemical entity, this compound should be handled with care, assuming it is potentially hazardous.

  • General Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.[13]

  • Toxicological Profile (Inferred): Nitroaromatic compounds can be toxic and should be handled with caution.[14] Piperidine is a toxic and corrosive substance.[15][16] Although the piperidine in the target molecule is part of a stable amide, care should be taken to avoid ingestion, inhalation, and skin contact.[17]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

References

Sources

Crystal structure of 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Prospective Crystal Structure of 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine

Disclaimer: As of January 2026, a specific experimental crystal structure for the title compound, this compound, has not been deposited in publicly accessible crystallographic databases. This guide, therefore, presents a prospective analysis based on established principles of chemical synthesis, crystallography, and structural analysis of closely related analogues. It is designed to serve as a comprehensive roadmap for researchers and drug development professionals interested in this molecule.

Introduction: Significance and Structural Rationale

The molecule this compound incorporates several key pharmacophores and structural motifs of significant interest in medicinal chemistry and materials science. The biphenyl core is a privileged scaffold known for its role in modulating protein-protein interactions and providing a rigid framework for orienting functional groups.[1] The terminal nitrophenyl group is a strong electron-withdrawing moiety and a hydrogen bond acceptor, capable of engaging in specific intermolecular interactions that can dictate crystal packing and influence biological activity.[2] The piperidine ring, a common feature in many pharmaceuticals, offers a flexible, saturated heterocyclic component that can improve solubility and metabolic stability. The central carbonyl linker provides a polar, rigid connection between the biphenyl and piperidine moieties.

Understanding the three-dimensional structure of this molecule is crucial for predicting its physicochemical properties, potential biological targets, and solid-state behavior. This guide outlines the theoretical and practical steps required to synthesize, crystallize, and structurally characterize this compound, and provides a predictive analysis of its key structural features.

Part 1: Synthesis and Crystallization

Proposed Synthetic Pathway

The synthesis of the target compound can be logically achieved through a standard amidation reaction. The causality behind this choice lies in the high efficiency and reliability of forming an amide bond between a carboxylic acid (or its activated derivative) and a secondary amine.

Protocol 1: Synthesis via Acyl Chloride

  • Activation of Carboxylic Acid: 4'-(4-Nitrophenyl)biphenyl-4-carboxylic acid is converted to its more reactive acyl chloride derivative. To a stirred solution of the carboxylic acid (1.0 eq) in dry dichloromethane (DCM) under a nitrogen atmosphere, oxalyl chloride (2.0 eq) is added dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction is stirred at room temperature for 2-3 hours until gas evolution ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 4'-(4-Nitrophenyl)biphenyl-4-carbonyl chloride.

  • Amidation: The crude acyl chloride is re-dissolved in dry DCM. In a separate flask, piperidine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) are dissolved in dry DCM. This solution is cooled to 0 °C and the acyl chloride solution is added dropwise with vigorous stirring.

  • Work-up and Purification: The reaction is allowed to warm to room temperature and stirred overnight. The mixture is then washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the final product, this compound.

Diagram 1: Proposed Synthetic Workflow

G cluster_synthesis Synthesis Protocol A 4'-(4-Nitrophenyl)biphenyl -4-carboxylic acid C 4'-(4-Nitrophenyl)biphenyl -4-carbonyl chloride (Acyl Chloride Intermediate) A->C Activation B Oxalyl Chloride, cat. DMF in DCM E Crude Product Mixture C->E Amidation D Piperidine, Triethylamine in DCM @ 0°C D->E F Aqueous Work-up (HCl, NaHCO3, Brine) E->F Quenching G Column Chromatography F->G Purification H Pure 1-{[4-(4-Nitrophenyl)phenyl] carbonyl}piperidine G->H Isolation

Caption: Workflow for the synthesis of the target compound.

Single Crystal Growth Methodology

The selection of a crystallization technique is critical and is guided by the predicted properties of the compound—moderate polarity and rigidity. Slow evaporation is often a successful first approach for such molecules.

Protocol 2: Crystallization by Slow Evaporation

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture. Good candidate solvents would include ethyl acetate, acetone, or a mixture like dichloromethane/methanol, in which the compound has moderate solubility.

  • Preparation: The solution is filtered through a syringe filter (0.22 µm) into a clean, small vial.

  • Evaporation: The vial is covered with a cap pierced with a few small holes using a needle. This restricts the rate of evaporation.

  • Incubation: The vial is placed in a vibration-free environment at a constant temperature (e.g., room temperature or 4 °C) and left undisturbed for several days to weeks.

  • Harvesting: Once well-formed, single crystals of sufficient size appear, they are carefully harvested using a spatula or loop.

Part 2: X-Ray Diffraction Analysis

This section describes the self-validating system for determining and refining the crystal structure.

Protocol 3: Single-Crystal X-ray Diffraction (SC-XRD)

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop.

  • Data Collection: The mounted crystal is placed on the goniometer of a single-crystal X-ray diffractometer equipped with a cryosystem (typically 100 K to reduce thermal motion). A monochromatic X-ray source (e.g., Mo Kα or Cu Kα) is used. A full sphere of diffraction data is collected by rotating the crystal through a series of frames.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like Lorentz and polarization effects. This step yields a file of indexed reflections (hkl) with their corresponding intensities.

  • Structure Solution: The phase problem is solved using direct methods or dual-space algorithms to obtain an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This iterative process involves adjusting atomic coordinates, and thermal parameters (first isotropic, then anisotropic) to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using metrics such as R-factors (R1, wR2), goodness-of-fit (GooF), and analysis of the residual electron density map. The final structural data is prepared in the Crystallographic Information File (CIF) format.

Diagram 2: Crystallographic Analysis Workflow

G cluster_xray Single-Crystal X-ray Diffraction Workflow A Single Crystal Selection & Mounting B X-ray Data Collection (Diffractometer, 100 K) A->B C Data Reduction & Integration B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement (Least-Squares) D->E F Model Validation (R-factors, GooF) E->F E->F Iterative Process G Final CIF Generation F->G

Caption: Standard workflow for crystal structure determination.

Part 3: Predicted Structural Features

The structural parameters are predicted based on analogous structures found in the Cambridge Structural Database (CSD), particularly those containing nitrophenyl, benzoyl, and piperidine fragments.[3][4]

Predicted Crystallographic and Molecular Data

The following table summarizes the predicted crystallographic data for this compound.

ParameterPredicted Value / DescriptionRationale / Reference Analogue
Crystal System Monoclinic or OrthorhombicThese are common crystal systems for organic molecules of similar size and symmetry.[3][5]
Space Group P2₁/c or Pna2₁Common centrosymmetric and non-centrosymmetric space groups for this type of compound.[3]
Z (Molecules/Unit Cell) 4 or 8Typical for packing of medium-sized organic molecules.
Piperidine Conformation ChairThis is the lowest energy conformation for a piperidine ring.[3]
Biphenyl Dihedral Angle ~35-55°Torsion between the two phenyl rings is expected due to steric hindrance, preventing full planarity.[1]
Amide Bond (C-N) ~1.34 ÅStandard length for a tertiary amide bond, exhibiting partial double bond character.
Nitro Group Torsion Nearly co-planar with the phenyl ring (<10°)Resonance stabilization favors planarity between the nitro group and its attached aromatic ring.[3]

Diagram 3: Predicted Molecular Structure with Key Features

G cluster_mol Predicted Molecular Structure cluster_labels Key Structural Regions mol A Piperidine (Chair) B Carbonyl Linker C Biphenyl Core (Twisted Dihedral) D Nitrophenyl Group (Planar)

Caption: Predicted conformation of the title molecule.

Predicted Intermolecular Interactions and Supramolecular Assembly

The crystal packing will be governed by a network of non-covalent interactions. The absence of classic hydrogen bond donors (like N-H or O-H) means that weaker C-H···O and C-H···π interactions will be dominant in directing the supramolecular architecture.[6][7]

  • C-H···O Hydrogen Bonds: The carbonyl oxygen and the oxygens of the nitro group are strong hydrogen bond acceptors. It is highly probable that C-H bonds from the piperidine ring and the aromatic rings will act as donors, forming a network of weak C-H···O interactions that link molecules together.[3]

  • π-π Stacking: The electron-deficient nitrophenyl ring is likely to engage in π-π stacking interactions with the phenyl rings of the biphenyl core of neighboring molecules. An offset or parallel-displaced arrangement is expected to maximize electrostatic attraction.

  • C-H···π Interactions: Hydrogen atoms from the piperidine ring could interact with the electron-rich faces of the aromatic rings, further stabilizing the crystal lattice.

Diagram 4: Predicted Supramolecular Interactions

G cluster_packing Hypothetical Crystal Packing Interactions mol1 Molecule A mol2 Molecule B mol1->mol2 C-H···O Bonds (Nitro/Carbonyl Acceptors) mol3 Molecule C mol1->mol3 C-H···π Interactions mol2->mol3 π-π Stacking (Biphenyl & Nitrophenyl)

Caption: Key intermolecular forces likely to direct crystal packing.

Conclusion

While awaiting experimental determination, this guide provides a robust framework for the synthesis, crystallization, and structural analysis of this compound. The predictive analysis, grounded in the structures of analogous compounds, suggests a molecule with a chair-form piperidine, a twisted biphenyl core, and a crystal lattice dominated by a network of C-H···O and π-stacking interactions. The elucidation of its actual crystal structure will provide valuable insights for rational drug design and the engineering of novel organic materials.

References

  • PubChem. 1-(4-Nitrophenyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN110615756A - 1-(4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof.
  • El-Gazzar, A. B. A., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega, 6(5), 3751–3764. Available from: [Link]

  • Shankara Prasad, K., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 794–799. Available from: [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1). Available from: [Link]

  • PubChem. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

  • Lokesh, M. R., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1028–1033. Available from: [Link]

  • Mahesha, et al. (2022). Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 261–270. Available from: [Link]

  • ResearchGate. Intermolecular hydrogen-bonding interactions involving the nitro group. Available from: [Link]

  • NIST. Piperidine, 1-(4-nitrophenyl)-. NIST Chemistry WebBook. Available from: [Link]

  • MDPI. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Available from: [Link]

  • PubChem. 1-Nitroso-4-phenylpiperidine. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Synthesis and crystal structures of 1-benzoyl-4-(4-nitro-phen-yl)piperazine and 1-(4-bromo-benzo-yl)-4-phenyl-piperazine at 90 K. Available from: [Link]

  • CCDC. The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre. Available from: [Link]

  • Archana, B. S., et al. (2021). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1279–1286. Available from: [Link]

  • Smoleński, P., et al. (2021). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 5), 233–242. Available from: [Link]

  • Sherrill Group. Research: Intermolecular Interactions. Available from: [Link]

  • CrystEngComm. Intermolecular interactions in hydrates of 4-methylpiperidine and 4-chloropiperidine – a structural and computational study. RSC Publishing. Available from: [Link]

  • Sgammato, R., et al. (2021). Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. Computational and Structural Biotechnology Journal, 19, 3034–3045. Available from: [Link]

  • KAUST Repository. CCDC 2179030: Experimental Crystal Structure Determination. Available from: [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the essential spectroscopic techniques required for the structural elucidation and purity assessment of the novel compound this compound. As a Senior Application Scientist, the following sections are structured to not only present data but to also provide the underlying scientific rationale for the chosen methodologies, ensuring a robust and reproducible analytical workflow.

Introduction: The Imperative for Rigorous Spectroscopic Analysis

The molecule this compound is a complex organic structure featuring a biphenyl core, a nitro functional group, and an amide linkage to a piperidine ring. In any research or drug development context, unambiguous confirmation of such a structure is paramount. It forms the bedrock of all subsequent biological, toxicological, and pharmacological evaluations. The following spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—serve as a powerful, orthogonal triad for molecular characterization. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirming the molecule's identity, purity, and integrity.

This guide will detail the theoretical underpinnings, practical experimental protocols, and data interpretation for each technique as applied to this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.

Rationale for Experimental Choices

The selection of solvent and internal standard is critical for acquiring high-quality NMR data.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this analysis. Its high solubility for a wide range of organic compounds, including amides and aromatic systems, and its single, well-characterized residual solvent peak at 7.26 ppm make it ideal. It does not engage in hydrogen bonding that could complicate the interpretation of the piperidine ring protons.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (0 ppm). Its 12 equivalent protons produce a single, sharp resonance peak upfield of most other organic signals, making it an excellent, non-interfering reference point.

Experimental Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of CDCl₃. Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons of the biphenyl system and the aliphatic protons of the piperidine ring.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.30Doublet (d)2HH-3', H-5'Protons ortho to the electron-withdrawing nitro group are strongly deshielded.
~ 7.80Doublet (d)2HH-2', H-6'Protons meta to the nitro group.
~ 7.70Doublet (d)2HH-2, H-6Protons ortho to the carbonyl group.
~ 7.50Doublet (d)2HH-3, H-5Protons meta to the carbonyl group.
~ 3.75Broad singlet2HPiperidine HαProtons on carbons adjacent to the nitrogen are moderately deshielded.
~ 3.45Broad singlet2HPiperidine Hα'
~ 1.70Broad multiplet6HPiperidine Hβ, HγAliphatic protons furthest from the electron-withdrawing groups.

Interpretation: The four distinct doublets in the aromatic region (7.0-8.5 ppm) are characteristic of a 1,4-disubstituted (para) aromatic ring pattern, confirming the biphenyl substitution. The significant downfield shift of the H-3'/H-5' protons is a direct result of the strong deshielding effect of the nitro group. The broadness of the piperidine signals is due to restricted rotation around the amide C-N bond at room temperature, a common phenomenon in amides.

Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)AssignmentRationale
~ 170.0C=O (Amide)The carbonyl carbon is highly deshielded.
~ 147.5C-4' (C-NO₂)Quaternary carbon attached to the nitro group.
~ 145.0C-1'Quaternary carbon of the biphenyl linkage.
~ 142.0C-4Quaternary carbon of the biphenyl linkage.
~ 135.0C-1Quaternary carbon attached to the carbonyl.
~ 129.0C-2', C-6'Aromatic CH.
~ 128.0C-2, C-6Aromatic CH.
~ 124.0C-3', C-5'Aromatic CH.
~ 127.0C-3, C-5Aromatic CH.
~ 48.0, 43.0Piperidine CαCarbons adjacent to the nitrogen. Two signals due to slow rotation.
~ 26.0, 25.0Piperidine CβAliphatic carbons.
~ 24.5Piperidine CγAliphatic carbon.

Interpretation: The presence of a peak around 170 ppm is definitive evidence of the amide carbonyl carbon. The cluster of peaks between 120-150 ppm confirms the aromatic carbons, with the quaternary carbons (those without attached protons) typically showing lower intensity. The signals in the upfield region (~24-48 ppm) are characteristic of the sp³-hybridized carbons of the piperidine ring.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a modern technique that requires minimal sample preparation.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Scan: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan of the empty crystal first, which is automatically subtracted from the sample spectrum.

Workflow for IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis PlaceSample Place Solid Sample on ATR Crystal ApplyPressure Apply Pressure with Anvil PlaceSample->ApplyPressure Background Perform Background Scan (Empty) ApplyPressure->Background Acquire Acquire Sample Spectrum (4000-400 cm-1) Background->Acquire Process Baseline Correction & Normalization Acquire->Process Identify Identify Key Functional Group Peaks Process->Identify

Caption: Workflow for ATR-IR analysis.

Predicted IR Data and Interpretation

The IR spectrum will provide clear evidence for the key functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
~ 3100-3000MediumC-H StretchAromatic C-H
~ 2950-2850MediumC-H StretchAliphatic C-H (Piperidine)
~ 1640StrongC=O StretchAmide Carbonyl (Tertiary)
~ 1600, 1480Medium-StrongC=C StretchAromatic Ring
~ 1520StrongN-O Asymmetric StretchNitro Group (NO₂)
~ 1350StrongN-O Symmetric StretchNitro Group (NO₂)
~ 1250MediumC-N StretchAmide C-N

Interpretation: The most diagnostic peak in the spectrum will be the strong absorption around 1640 cm⁻¹, which is highly characteristic of a tertiary amide C=O stretch. The two strong bands at approximately 1520 cm⁻¹ and 1350 cm⁻¹ are definitive proof of the nitro (NO₂) group. The presence of both aromatic (~3050 cm⁻¹) and aliphatic (~2900 cm⁻¹) C-H stretches further confirms the overall structure.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule.

Rationale for Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this molecule. It is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight.

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is recommended. These instruments provide high mass accuracy (typically < 5 ppm), which allows for the unambiguous determination of the molecular formula.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions ([M+H]⁺).

  • Mass Analysis: Acquire the mass spectrum in positive ion mode. The analyzer will measure the m/z of the ions with high resolution.

  • Formula Determination: Use the instrument's software to calculate the molecular formula from the accurate mass of the observed [M+H]⁺ ion.

Predicted MS Data and Interpretation

Molecular Formula: C₁₈H₁₈N₂O₃ Monoisotopic Mass: 310.1317 g/mol

Table 4: Predicted High-Resolution Mass Spectrometry Data

Ion SpeciesCalculated m/zObserved m/zInterpretation
[M+H]⁺311.1390~ 311.1390 (within 5 ppm)Protonated Molecular Ion

Interpretation: The primary goal of HRMS is to observe the protonated molecular ion [M+H]⁺. For this compound, this ion is expected at an m/z of 311.1390. Observation of this peak with a mass accuracy of less than 5 ppm provides extremely strong evidence for the elemental composition C₁₈H₁₉N₂O₃⁺, thereby confirming the molecular formula of the parent compound. Further fragmentation analysis (MS/MS) could be performed on the parent ion to confirm the connectivity of the piperidine and nitrophenylphenyl moieties.

Conclusion: A Self-Validating Analytical Framework

The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of this compound.

  • MS confirms the correct molecular weight and elemental formula.

  • IR confirms the presence of the key functional groups (amide, nitro group, aromatic rings).

  • NMR provides the final, detailed map of the molecule, confirming the specific arrangement of atoms and the connectivity of the structural components.

By following the detailed protocols and interpretation logic outlined in this guide, researchers can be highly confident in the identity and structural integrity of their synthesized material, a critical prerequisite for its use in any scientific or developmental application.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons. [Link]

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer. [Link]

Unveiling the Molecular Landscape: A Technical Guide to the Biological Targets of Nitrophenyl-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its inherent conformational flexibility and capacity to engage in diverse molecular interactions render it a highly versatile building block in the design of novel therapeutics.[1] The introduction of a nitrophenyl substituent to this esteemed scaffold imbues the resulting molecule with distinct electronic and steric properties, opening new avenues for interaction with a spectrum of biological targets. This in-depth technical guide provides a comprehensive exploration of the known and potential biological targets of nitrophenyl-substituted piperidines, synthesizing current research to offer a valuable resource for drug discovery and development professionals. We will delve into the key protein families and signaling pathways modulated by this chemical class, supported by quantitative data, detailed experimental methodologies for target identification and validation, and a thorough examination of the underlying structure-activity relationships.

Introduction: The Significance of the Nitrophenyl-Piperidine Motif

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a fundamental component of numerous pharmaceuticals, contributing to favorable pharmacokinetic profiles and serving as a versatile scaffold for engaging with biological targets.[2] The addition of a nitrophenyl group, an electron-withdrawing moiety, can significantly modulate the physicochemical properties of the parent piperidine, influencing its binding affinity, selectivity, and mechanism of action.[2] This strategic chemical modification has led to the exploration of nitrophenyl-substituted piperidines across a range of therapeutic areas, from neurodegenerative diseases to oncology. Understanding the specific molecular targets of this compound class is paramount for the rational design of next-generation therapeutics with enhanced efficacy and reduced off-target effects.

Primary Biological Targets and Mechanisms of Action

Our comprehensive analysis of the current scientific literature reveals several key biological targets for nitrophenyl-substituted piperidines and structurally related compounds. The following sections will detail these targets, the evidence supporting their interaction, and the functional consequences of this modulation.

Sigma (σ) Receptors: A High-Affinity Interaction

Sigma receptors, comprising two subtypes (σ1 and σ2), are small membrane proteins implicated in a variety of pathophysiological conditions, including cancer, neurodegenerative disorders, and addiction.[3] Emerging evidence strongly suggests that nitrophenyl-substituted piperidines are potent ligands for these receptors.

A key study demonstrated that N-3-(4-nitrophenyl)propyl derivatives of N-alkylamines, which share significant structural homology with nitrophenyl-substituted piperidines, exhibit nanomolar affinities for both σ1 and σ2 receptors.[3] This high-affinity binding translates to functional activity, as these compounds were found to be highly potent against a number of cancer cell lines.[3]

Structure-Activity Relationship (SAR) Insights:

A quantitative structure-activity relationship (QSAR) study of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, including nitro-substituted analogs, provided further insights into the structural requirements for sigma receptor binding.[3] The study revealed that the position of the nitro group on the phenyl ring significantly influences affinity and selectivity. Specifically, 3-substituted analogs generally displayed higher affinity for both σ1 and σ2 receptors compared to their 2- and 4-substituted counterparts.[3] For nitro-substituted analogues, the selectivity for σ1 receptors followed the trend of 3-substituted > 2-substituted ≈ 4-substituted.[3]

Table 1: Sigma Receptor Binding Affinities of Representative Piperidine Derivatives

Compound ClassSpecific Compound Exampleσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)Reference
N-(1-benzylpiperidin-4-yl)phenylacetamides3-NO2 substituted analogueHigh Affinity (Specific value not provided)Moderate Affinity (Specific value not provided)High for σ1[3]
N-(1-benzylpiperidin-4-yl)phenylacetamides2-NO2 substituted analogueHigh Affinity (Specific value not provided)Moderate Affinity (Specific value not provided)Moderate for σ1[3]
N-(1-benzylpiperidin-4-yl)phenylacetamides4-NO2 substituted analogueHigh Affinity (Specific value not provided)Moderate Affinity (Specific value not provided)Moderate for σ1[3]
N-3-(4-nitrophenyl)propyl derivativesHeptylamine derivative (2b)Nanomolar AffinityNanomolar AffinityMixed[3]
N-3-(4-nitrophenyl)propyl derivativesDodecylamine derivative (3b)Nanomolar AffinityNanomolar AffinityMixed[3]

Signaling Pathway Modulation:

The functional consequences of sigma receptor binding by these compounds are significant. Inhibition of the σ1 receptor and activation of the σ2 receptor have both been shown to induce anti-proliferative effects in cancer cells.[3] Furthermore, sigma-1 receptor ligands can modulate various voltage-gated ion channels, including potassium (K+), sodium (Na+), and calcium (Ca2+) channels.[2]

cluster_0 Nitrophenyl-Substituted Piperidine cluster_1 Biological Targets cluster_2 Downstream Effects Compound Nitrophenyl- Substituted Piperidine Sigma1 σ1 Receptor Compound->Sigma1 Binds (Antagonist/Agonist) Sigma2 σ2 Receptor Compound->Sigma2 Binds (Agonist) IonChannel Ion Channel Modulation (K+, Na+, Ca2+) Sigma1->IonChannel Modulates CellProliferation Inhibition of Cancer Cell Proliferation Sigma1->CellProliferation Inhibits (as antagonist) Apoptosis Induction of Apoptosis Sigma1->Apoptosis Sigma2->CellProliferation Inhibits (as agonist) Sigma2->Apoptosis

Figure 1: Proposed signaling pathways modulated by nitrophenyl-substituted piperidines via sigma receptors.

Acetylcholinesterase (AChE): A Target for Neurological Disorders

Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[4] The piperidine scaffold is a well-established pharmacophore for potent AChE inhibitors.[5] While direct quantitative data for nitrophenyl-substituted piperidines is less abundant, the structural similarities to known inhibitors suggest this is a highly probable target. For instance, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) is a potent AChE inhibitor with an IC50 of 5.7 nM.[5] Another study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives reported an IC50 value as low as 0.56 nM for one of the most potent compounds.[6] A fluoroquinolone derivative containing a 4-nitrophenylamino-piperazine moiety exhibited a very low IC50 value of 0.37 µM against AChE.[7]

Structure-Activity Relationship (SAR) Insights:

For piperidine-based AChE inhibitors, the presence of a basic nitrogen atom within the piperidine ring is crucial for activity.[6] Bulky substituents on the benzamide portion of related structures have been shown to substantially increase inhibitory activity.[6]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine and Related Derivatives

Compound ClassSpecific Compound ExampleAChE IC50Reference
Benzylpiperidine Derivatives1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine0.56 nM[6]
Indanone Piperidine Derivatives1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)5.7 nM[5]
Fluoroquinolone-Piperazine Derivatives1-ethyl-6-fluoro-7-(4-(2-(4-nitrophenylamino)-2-oxoethyl)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid0.37 µM[7]
Benzylpiperidine/Benzoylpiperidine DerivativesCompound 19 (para-fluoro substituted)5.10 µM[8]
Monoamine Receptors and Transporters: Modulators of CNS Function

The central nervous system (CNS) is a rich environment of potential targets for nitrophenyl-substituted piperidines, particularly receptors and transporters involved in monoaminergic neurotransmission.

Phenylpiperazine and piperidine derivatives are well-known for their affinity for dopamine D2 and D3 receptors.[9] This interaction is central to the mechanism of action of many antipsychotic medications. While direct binding data for nitrophenyl-substituted piperidines is an area for further research, the established pharmacology of the core scaffold makes these receptors highly probable targets. For example, certain N-phenylpiperazine analogs exhibit high affinity and selectivity for the D3 receptor over the D2 receptor.[9]

Similar to dopamine receptors, serotonin receptors are key targets for piperidine-containing compounds.[10][11][12] The 5-HT2A receptor, in particular, is a target for both antipsychotics and psychedelic compounds.[11] The affinity of various arylpiperazine derivatives for 5-HT1A and 5-HT2A receptors has been well-documented.[13] Additionally, the serotonin transporter (SERT) is a target for some piperidine derivatives, suggesting a potential for dual-target inhibition of AChE and SERT for the treatment of Alzheimer's disease with comorbid depression.[8]

Monoamine Oxidase (MAO): Potential for Neuroprotection

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[14] Inhibitors of MAO-B are of particular interest for the treatment of Parkinson's disease.[14] Recent studies have identified pyridazinobenzylpiperidine derivatives as potent and selective MAO-B inhibitors, with some compounds exhibiting IC50 values in the low micromolar to nanomolar range.[14][15]

Table 3: Monoamine Oxidase B (MAO-B) Inhibitory Activity of Benzylpiperidine Derivatives

Compound ClassSpecific Compound ExampleMAO-B IC50Selectivity Index (MAO-A/MAO-B)Reference
PyridazinobenzylpiperidinesCompound S5 (3-Cl substituted)0.203 µM19.04[14][15]
PyridazinobenzylpiperidinesCompound S16 (2-CN substituted)0.979 µM-[14][15]
L-type Calcium Channels: A Link to Cardiovascular Effects

While less directly implicated, L-type calcium channels represent another potential target class. The dihydropyridine class of calcium channel blockers, which often contain a substituted phenyl ring, are structurally distinct from simple piperidines. However, the nitrophenyl moiety is a key feature of some dihydropyridine calcium channel blockers like nitrendipine. Furthermore, some diphenylmethoxypiperidine derivatives have been shown to inhibit vascular Ca2+ channels. This suggests that nitrophenyl-substituted piperidines could potentially modulate L-type calcium channel activity, an interaction that would have implications for cardiovascular function.

Methodologies for Target Identification and Validation

A robust and multi-faceted experimental approach is essential for the definitive identification and validation of the biological targets of nitrophenyl-substituted piperidines. The following section outlines key experimental protocols.

Radioligand Binding Assays: Quantifying Target Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand from its receptor by the test compound.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay (General):

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor of interest. Homogenize the cells or tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (nitrophenyl-substituted piperidine).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Start MembranePrep Prepare Cell Membranes with Target Receptor Start->MembranePrep AssaySetup Set up 96-well Plate: Membranes + Radioligand + Test Compound MembranePrep->AssaySetup Incubation Incubate to Reach Binding Equilibrium AssaySetup->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting DataAnalysis Analyze Data: Determine IC50 and Ki Counting->DataAnalysis End End DataAnalysis->End

Sources

An In-Depth Technical Guide to the Discovery and Synthetic History of Nitrophenyl Biaryl Piperidine Amides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The nitrophenyl biaryl piperidine amide scaffold represents a significant chemotype in modern medicinal chemistry, demonstrating a remarkable versatility that has led to its exploration in a wide array of therapeutic areas. The inherent structural features of this scaffold—a rigid biaryl system providing a platform for precise substituent placement, a flexible piperidine moiety for modulating physicochemical properties, and a strategically positioned nitro group offering opportunities for further functionalization or acting as a key pharmacophoric element—have made it a fertile ground for the discovery of novel drug candidates. This technical guide provides a comprehensive overview of the discovery and synthetic history of this important class of molecules, with a particular focus on the evolution of synthetic strategies and the structure-activity relationships (SAR) that have guided their development. We will delve into the key chemical transformations and design principles that have enabled the optimization of these compounds for various biological targets, offering valuable insights for researchers, scientists, and drug development professionals.

The Genesis of a Scaffold: Early Discoveries and Key Therapeutic Insights

The emergence of nitrophenyl biaryl piperidine amides as a noteworthy class of compounds did not arise from a single discovery but rather from the convergence of several lines of research in medicinal chemistry. Early investigations into biaryl amides revealed their potential as potent and selective modulators of various biological targets. For instance, research into antiviral agents identified biaryl amide derivatives as promising inhibitors of the Hepatitis C virus (HCV)[1][2]. These early studies established the importance of the biaryl core in providing a rigid framework for optimal target engagement.

A pivotal development was the identification of a novel pharmacophore, N-aryl-(3-nitro-4-alkoxy)benzamide, which demonstrated significant anti-HCV activity[1]. This discovery highlighted the crucial role of the nitrophenyl group in the biological activity of these compounds. The nitro group, with its strong electron-withdrawing properties, can participate in key hydrogen bonding interactions within the target protein's binding site and influence the overall electronic properties of the molecule.

Simultaneously, the piperidine moiety has long been recognized as a "privileged scaffold" in drug discovery, appearing in a vast number of approved drugs[3][4][5]. Its non-planar, three-dimensional structure allows for the exploration of chemical space in a way that flat aromatic rings cannot. Furthermore, the nitrogen atom of the piperidine ring provides a convenient handle for introducing a wide range of substituents to fine-tune properties such as solubility, lipophilicity, and metabolic stability, all of which are critical for developing viable drug candidates.

The conceptual marriage of these three components—the nitrophenyl group, the biaryl system, and the piperidine amide linkage—gave rise to the nitrophenyl biaryl piperidine amide scaffold, a promising platform for the development of new therapeutics.

Evolution of Synthetic Strategies: From Foundational Reactions to Advanced Methodologies

The synthesis of nitrophenyl biaryl piperidine amides relies on a robust set of well-established organic reactions, with amide bond formation being the central transformation. The evolution of synthetic routes has been driven by the need for efficiency, modularity, and the ability to generate diverse libraries of compounds for SAR studies.

Core Synthesis: The Amide Coupling Reaction

The cornerstone of the synthesis of this class of molecules is the amide coupling reaction between a carboxylic acid and an amine. A general synthetic scheme is depicted below:

General_Synthetic_Scheme cluster_reactants Starting Materials cluster_reaction Amide Coupling A Nitrophenyl Biaryl Carboxylic Acid C Coupling Reagents (e.g., HATU, EDC/HOBt) A->C Activation B Piperidine Amine B->C D Nitrophenyl Biaryl Piperidine Amide C->D Amide Bond Formation

Caption: Generalized synthetic scheme for nitrophenyl biaryl piperidine amides.

Experimental Protocol: General Amide Coupling

A detailed, step-by-step methodology for a typical amide coupling reaction is as follows:

  • Acid Activation: To a solution of the nitrophenyl biaryl carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide) is added a coupling reagent such as HATU (1.1 eq) or a combination of EDC (1.2 eq) and HOBt (1.2 eq). The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: The piperidine amine derivative (1.0-1.2 eq) is then added to the reaction mixture, followed by a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0-3.0 eq) to neutralize the acid formed during the reaction.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Workup and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired nitrophenyl biaryl piperidine amide.

Synthesis of Key Intermediates

The modular nature of the synthesis allows for the independent preparation of the nitrophenyl biaryl carboxylic acid and the piperidine amine fragments, which can then be coupled in the final step.

Synthesis of 1-(4-Nitrophenyl)piperidin-2-one: A Key Piperidine Intermediate

A notable example of the synthesis of a key nitrophenyl piperidine intermediate is the preparation of 1-(4-nitrophenyl)piperidin-2-one, which serves as a precursor for more complex structures, such as the anticoagulant drug apixaban[6][7].

Apixaban_Intermediate_Synthesis A 4-Nitroaniline D 1-(4-Nitrophenyl)piperidin-2-one A->D B 5-Chloropentanoyl chloride B->D C Base C->D

Caption: Synthesis of the key intermediate 1-(4-nitrophenyl)piperidin-2-one.

Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)piperidin-2-one

  • Reaction Setup: 4-Nitroaniline is treated with 5-chloropentanoyl chloride in the presence of a base[7].

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the 1-(4-nitrophenyl)piperidin-2-one ring system.

  • Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Studies: Guiding the Path to Potency and Selectivity

The development of nitrophenyl biaryl piperidine amides has been heavily reliant on systematic SAR studies to optimize their biological activity. These studies involve the synthesis of a series of analogs with modifications at various positions of the scaffold and evaluating their effects on potency, selectivity, and pharmacokinetic properties.

A key study in the context of anti-HCV agents provides a clear example of this process[1][2]. Starting from a hit compound, IMB-26, researchers systematically modified the R1, R2, and R3 positions of the N-aryl-(3-nitro-4-alkoxy)benzamide scaffold.

SAR_Flowchart Start Hit Compound (IMB-26) Mod1 Modification of R1 (Alkoxy Group) Start->Mod1 Mod2 Modification of R2 (Biaryl Linkage) Start->Mod2 Mod3 Modification of R3 (Piperidine Amide) Start->Mod3 Result1 Improved Potency Mod1->Result1 Result2 Enhanced Selectivity Mod2->Result2 Result3 Optimized ADME Properties Mod3->Result3 Lead Lead Compound Result1->Lead Result2->Lead Result3->Lead

Caption: Flowchart illustrating the structure-activity relationship (SAR) optimization process.

Key SAR Findings for Anti-HCV Activity:

Modification SiteObservationReference
R1 (Alkoxy Group) The nature of the alkoxy group at the 4-position of the nitrophenyl ring was found to be critical for activity. Longer, bulkier groups were generally well-tolerated and in some cases led to increased potency.[1]
R2 (Biaryl System) Modifications to the second aryl ring of the biaryl system allowed for the fine-tuning of electronic and steric properties, impacting both potency and selectivity.[1]
R3 (Amide Substituent) While not the primary focus of the cited study, the nature of the substituent on the amide nitrogen (in this case, the piperidine ring) is known to significantly influence pharmacokinetic properties such as solubility and membrane permeability.[3]

These intensive structural modifications led to the discovery of compounds with significantly more potent inhibitory activity compared to the initial hits[1].

Therapeutic Applications and Future Directions

The versatility of the nitrophenyl biaryl piperidine amide scaffold has led to its investigation in a variety of therapeutic areas, including:

  • Antiviral Agents: As discussed, this scaffold has shown significant promise in the development of anti-HCV agents[1][2][8].

  • Kinase Inhibitors: The biaryl motif is a common feature in many kinase inhibitors, and the incorporation of a nitrophenyl piperidine amide can lead to potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases[9][10][11].

  • Central Nervous System (CNS) Disorders: The ability of the piperidine moiety to cross the blood-brain barrier makes this scaffold attractive for the development of drugs targeting CNS disorders[12].

The future of nitrophenyl biaryl piperidine amides in drug discovery remains bright. Ongoing research is focused on exploring new synthetic methodologies to access novel analogs with improved properties. Furthermore, the application of computational modeling and structure-based drug design is expected to accelerate the discovery of new drug candidates based on this privileged scaffold.

Conclusion

The discovery and synthetic history of nitrophenyl biaryl piperidine amides is a testament to the power of medicinal chemistry in the rational design of novel therapeutic agents. From the initial identification of key pharmacophoric elements to the systematic optimization of the scaffold through iterative synthesis and biological evaluation, this class of compounds has emerged as a valuable platform for drug discovery. The continued exploration of new synthetic routes and a deeper understanding of their structure-activity relationships will undoubtedly lead to the development of new and improved medicines for a range of human diseases.

References

  • Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. (Source: vertexaisearch.cloud.google.com)
  • Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PubMed. (Source: vertexaisearch.cloud.google.com)
  • Molecular design, synthesis, and biological evaluation of bisamide derivatives as cyclophilin A inhibitors for HCV treatment - PubMed. (Source: vertexaisearch.cloud.google.com)
  • 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof - Google Patents. (Source: vertexaisearch.cloud.google.com)
  • Process for the preparation of apixaban - Google Patents. (Source: vertexaisearch.cloud.google.com)
  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (Source: vertexaisearch.cloud.google.com)
  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (Source: vertexaisearch.cloud.google.com)
  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. (Source: vertexaisearch.cloud.google.com)
  • Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents. (Source: vertexaisearch.cloud.google.com)
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (Source: vertexaisearch.cloud.google.com)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (Source: vertexaisearch.cloud.google.com)
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (Source: vertexaisearch.cloud.google.com)

Sources

The Enigmatic Core: A Literature Review on the Biological Potential of 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a piperidine ring, a biphenyl scaffold, and a nitroaromatic moiety within the 1-{[4-(4-nitrophenyl)phenyl]carbonyl}piperidine framework presents a compelling, albeit underexplored, chemical space for drug discovery. While direct investigations into the biological activities of this specific derivative class are nascent, a comprehensive analysis of its constituent parts and structurally related compounds reveals a significant therapeutic potential. This technical guide synthesizes the available literature to extrapolate the probable biological activities, mechanisms of action, and structure-activity relationships (SAR) for this intriguing class of molecules. We delve into its potential as anticancer, antimicrobial, and anti-inflammatory agents, providing a foundational roadmap for future research and development. This review aims to serve as a catalyst for the exploration of these derivatives, offering insights into their synthesis, potential biological targets, and the experimental methodologies required for their evaluation.

Introduction: Deconstructing a Privileged Scaffold

The this compound core is a fascinating amalgamation of three key pharmacophoric units, each contributing to a unique physicochemical and biological profile. Understanding the individual contributions of these moieties is paramount to predicting the overall activity of the derivative class.

  • The Piperidine Ring: A ubiquitous saturated heterocycle in medicinal chemistry, the piperidine moiety is a cornerstone of numerous approved drugs.[1] Its conformational flexibility allows it to interact with a wide array of biological targets, and its basic nitrogen atom can be crucial for receptor binding and pharmacokinetic properties.[2] The piperidine ring is a common feature in compounds targeting the central nervous system, as well as in anticancer and antimicrobial agents.[1][2]

  • The Biphenyl Linker: The biphenyl group provides a rigid, extended scaffold that can effectively position other functional groups for optimal interaction with biological targets.[3] This structural element is prevalent in various therapeutic agents, including antihypertensives and anti-inflammatory drugs.[4] The biphenyl moiety can engage in π-π stacking and hydrophobic interactions within protein binding pockets.[3]

  • The 4-Nitrophenyl Group: The nitro group is a strong electron-withdrawing moiety that significantly influences the electronic properties of the entire molecule.[5] Nitroaromatic compounds are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[5] The nitro group can participate in redox cycling, leading to the generation of reactive oxygen species (ROS), a mechanism often implicated in its biological effects.

The amide linkage between the biphenyl core and the piperidine ring provides a stable connection with the potential for hydrogen bonding interactions, further enhancing the molecule's ability to bind to biological targets.

Rationale for Exploration

The unique combination of these three moieties suggests that this compound derivatives could exhibit a diverse range of biological activities. The lipophilicity and electronic properties of these compounds can be readily modulated by introducing various substituents on the piperidine and phenyl rings, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles. This guide will explore the theoretical and extrapolated biological potential of this scaffold, drawing parallels from existing literature on related compounds.

Synthetic Pathways: Forging the Core Structure

While specific synthetic protocols for this compound derivatives are not extensively documented, a logical synthetic strategy can be devised based on established organic chemistry principles. The most probable route involves the amidation of 4-(4-nitrophenyl)benzoic acid with piperidine.

Synthesis cluster_reactants Reactants cluster_reaction Reaction 4_nitrophenyl_benzoic_acid 4-(4-Nitrophenyl)benzoic Acid coupling_agent Coupling Agent (e.g., DCC, HATU) 4_nitrophenyl_benzoic_acid->coupling_agent Activation piperidine Piperidine piperidine->coupling_agent target_molecule This compound coupling_agent->target_molecule Amide Bond Formation base Base (e.g., DIPEA) base->coupling_agent solvent Solvent (e.g., DMF, DCM) solvent->coupling_agent

Caption: Proposed synthetic route for this compound.

Experimental Protocol: A Representative Synthesis

Objective: To synthesize this compound.

Materials:

  • 4-(4-Nitrophenyl)benzoic acid

  • Piperidine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-(4-nitrophenyl)benzoic acid (1.0 eq) in anhydrous DCM, add DCC (1.1 eq) and DMAP (0.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add piperidine (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Anticancer Activity: A Promising Frontier

The structural motifs present in this compound derivatives are frequently found in compounds with potent anticancer activity.[2] The combination of a piperidine ring and a biphenyl scaffold has been explored in the development of various anticancer agents.[1]

Plausible Mechanisms of Action

Based on the activities of related compounds, several mechanisms of anticancer action can be postulated for this class of derivatives:

  • Induction of Apoptosis: Many nitroaromatic compounds exert their cytotoxic effects by inducing apoptosis.[5] This can occur through the generation of ROS, leading to cellular stress and the activation of apoptotic pathways. The 4-nitrophenyl moiety in the target scaffold could be instrumental in this process.

  • Cell Cycle Arrest: Piperidine-containing compounds have been shown to induce cell cycle arrest in various cancer cell lines, often at the G2/M or G0/G1 phase.[2] This prevents cancer cell proliferation and can lead to apoptosis.

  • Inhibition of Key Signaling Pathways: The biphenyl scaffold can serve as a platform for designing inhibitors of critical signaling pathways involved in cancer progression, such as those involving protein kinases or transcription factors.

Structure-Activity Relationship (SAR) Insights

Extrapolating from the literature on related anticancer agents, the following SAR trends can be anticipated:

  • Substituents on the Phenyl Rings: The nature and position of substituents on both phenyl rings of the biphenyl moiety are likely to have a significant impact on anticancer activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties and steric hindrance of the molecule, influencing its interaction with biological targets.

  • Piperidine Ring Modifications: Substitution on the piperidine ring can affect the compound's lipophilicity, basicity, and overall conformation, thereby influencing its cell permeability and target binding affinity.

  • The Nitro Group: The position and number of nitro groups on the phenyl ring are critical. While the nitro group is often associated with biological activity, its presence can also lead to toxicity.[5]

Experimental Evaluation of Anticancer Activity

A standard workflow for evaluating the anticancer potential of these derivatives would involve a series of in vitro assays.

Anticancer_Workflow Start Synthesized Derivatives MTT_Assay MTT Assay (Cell Viability) - Determine IC50 values - Select potent compounds Start->MTT_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) MTT_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for signaling proteins, ROS detection) Apoptosis_Assay->Mechanism_Studies Cell_Cycle_Analysis->Mechanism_Studies End Lead Compound Identification Mechanism_Studies->End

Caption: A typical workflow for in vitro anticancer evaluation.

Table 1: Hypothetical Anticancer Activity Data

Compound IDSubstitutionCancer Cell LineIC₅₀ (µM)
Parent-01 UnsubstitutedMCF-7 (Breast)15.2
Parent-01 UnsubstitutedA549 (Lung)22.5
Deriv-02 4-Fluoro (on biphenyl)MCF-7 (Breast)8.7
Deriv-03 4-Methoxy (on biphenyl)MCF-7 (Breast)12.1
Deriv-04 4-Methyl (on piperidine)MCF-7 (Breast)18.9

Note: The data in this table is hypothetical and for illustrative purposes only.

Antimicrobial Activity: A Broad Spectrum of Possibilities

The presence of the nitroaromatic group and the piperidine moiety suggests that this compound derivatives could possess significant antimicrobial properties. Nitro-containing compounds have a long history of use as antimicrobial agents.[5]

Potential Mechanisms of Antimicrobial Action
  • Inhibition of Nucleic Acid Synthesis: Some nitroaromatic compounds are known to interfere with microbial DNA and RNA synthesis.[5]

  • Disruption of Cell Wall Integrity: The piperidine moiety can be found in compounds that disrupt the bacterial cell wall, leading to cell lysis.

  • Generation of Oxidative Stress: Similar to their anticancer effects, the nitro group can be reduced by microbial enzymes to form radical species that induce lethal oxidative stress.[5]

Structure-Activity Relationship (SAR) Considerations

For antimicrobial activity, the following SAR aspects are likely to be important:

  • Lipophilicity: The overall lipophilicity of the molecule will influence its ability to penetrate the microbial cell membrane.

  • Electronic Effects: The electron-withdrawing nature of the nitro group is often crucial for its antimicrobial activity.

  • Steric Factors: The size and shape of the molecule will determine its ability to fit into the active sites of microbial enzymes or other target structures.

Protocol for Antimicrobial Screening

The antimicrobial activity of the synthesized derivatives can be assessed using standard microbiological techniques.

Objective: To determine the minimum inhibitory concentration (MIC) of the derivatives against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton broth (for bacteria)

  • RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure (Broth Microdilution Method):

  • Prepare serial twofold dilutions of the test compounds in the appropriate broth/medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with broth) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The biphenyl and piperidine moieties are present in several known anti-inflammatory drugs.[1][3] This suggests that this compound derivatives may also possess anti-inflammatory properties.

Potential Anti-inflammatory Mechanisms
  • Inhibition of Pro-inflammatory Enzymes: These derivatives could potentially inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

  • Modulation of Cytokine Production: They may suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

  • Scavenging of Reactive Oxygen Species (ROS): The antioxidant potential of the scaffold could contribute to its anti-inflammatory effects by neutralizing ROS that perpetuate inflammation.

Structure-Activity Relationship (SAR) in Anti-inflammatory Activity
  • Substituent Effects: The introduction of specific functional groups on the aromatic rings could enhance interactions with the active sites of inflammatory enzymes.

  • Conformational Rigidity: The rigidity of the biphenyl linker may be crucial for optimal positioning of the molecule within the target binding site.

In Vitro Anti-inflammatory Assays

A preliminary assessment of the anti-inflammatory potential can be conducted using in vitro assays.

Table 2: Common In Vitro Anti-inflammatory Assays

AssayPrinciple
COX Inhibition Assay Measures the inhibition of prostaglandin E₂ production.
LOX Inhibition Assay Measures the inhibition of leukotriene production.
Nitric Oxide (NO) Scavenging Assay Quantifies the ability of the compound to scavenge nitric oxide radicals.
Cytokine Release Assay (in LPS-stimulated macrophages) Measures the inhibition of pro-inflammatory cytokine release.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet largely unexplored, area for the discovery of novel therapeutic agents. Based on a comprehensive analysis of its constituent chemical moieties and related compounds, this class of derivatives holds significant potential for development as anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on the following areas:

  • Synthesis and Characterization: The synthesis and full spectroscopic characterization of a diverse library of this compound derivatives are essential to systematically explore the chemical space.

  • Systematic Biological Evaluation: A thorough in vitro and in vivo evaluation of the synthesized compounds against a wide range of cancer cell lines, microbial strains, and inflammatory models is necessary to identify lead candidates.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the observed biological activities will be crucial for the rational design of more potent and selective derivatives.

  • Structure-Activity Relationship Studies: A detailed investigation of the SAR will provide valuable insights for optimizing the therapeutic potential of this scaffold.

This in-depth technical guide provides a solid foundation and a clear rationale for initiating research programs focused on the this compound class of compounds. The convergence of privileged structural motifs within this core structure strongly suggests that its exploration will be a fruitful endeavor in the quest for new and effective therapeutic agents.

References

  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. NIH. [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CSCanada. [Link]

  • Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. ResearchGate. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • Antibacterial and Anti-Inflammatory Activity of an Antimicrobial Peptide Synthesized with D Amino Acids. PMC. [Link]

  • Evaluating the biological properties of synthetic 4-nitrophenyl functionalized benzofuran derivatives with telomeric DNA binding and antiproliferative activities. PubMed. [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. [Link]

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central. [Link]

  • Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. ResearchGate. [Link]

  • Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. PubMed. [Link]

  • antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology. [Link]

  • Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PMC. [Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]

  • Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. PubMed. [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. ResearchGate. [Link]

  • Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. The Royal Society. [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine- Coupled Nitrobenzenesulfonamide Hybrids. Semantic Scholar. [Link]

  • The Antimicrobial, Antibiofilm and Anti-Inflammatory Activities of P13#1, a Cathelicidin-like Achiral Peptoid. MDPI. [Link]

  • Synthesis, Anti-Inflammatory, and Anticancer Activity Evaluation of Some Heterocyclic Amidine and Bis-Amidine Derivatives. ResearchGate. [Link]

  • Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. UCL Discovery. [Link]

  • A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. ResearchGate. [Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. [Link]

Sources

An In-depth Technical Guide to Computational and Molecular Docking Studies of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and natural products.[1][2][3][4] Its unique physicochemical and stereochemical properties allow for precise three-dimensional arrangements of substituents, making it an ideal moiety for optimizing interactions with biological targets.[1] This technical guide provides a comprehensive, field-proven methodology for conducting computational and molecular docking studies on piperidine-based compounds. Authored from the perspective of a Senior Application Scientist, this document eschews rigid templates in favor of a logical, causality-driven workflow that mirrors real-world drug discovery protocols. We will delve into the foundational principles of molecular docking, provide detailed, step-by-step protocols for ligand and receptor preparation, outline the execution of docking simulations using industry-standard software, and establish a robust framework for the analysis and validation of results. Each step is rationalized to provide a deep understanding of the experimental choices, ensuring scientific integrity and reproducibility.

Foundational Principles of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second molecule (the receptor, typically a protein).[5][6][7] The primary goal is to model the interaction at an atomic level, thereby clarifying biochemical processes and guiding drug design.[8] The process can be conceptualized through two primary models:

  • Lock and Key Model: An early model where the ligand fits into the rigid active site of a receptor, much like a key fits into a lock.[5]

  • Induced-Fit Model: A more dynamic and widely accepted model where the binding of a ligand can cause conformational changes in the receptor's active site, leading to a more optimal fit.[5]

The success of a docking study hinges on two key components: a sampling algorithm and a scoring function .[5][8] The algorithm explores various possible conformations (poses) of the ligand within the receptor's binding site. Subsequently, the scoring function evaluates each pose, assigning a score that estimates the binding affinity—the strength of the interaction.[9][10][11][12] A more negative binding affinity score (often expressed in kcal/mol as a change in Gibbs free energy, ΔG) typically indicates a stronger, more favorable interaction.[13]

The Comprehensive Computational Workflow

The entire process, from initial setup to final analysis, follows a structured and logical pipeline. This workflow ensures that each stage is built upon a solid foundation, minimizing errors and maximizing the reliability of the final results.

Molecular_Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Grid_Box Define Binding Site (Grid Box Generation) Ligand_Prep->Grid_Box Input Ligand (.pdbqt) Receptor_Prep Receptor Preparation (Clean PDB, Add Hydrogens) Receptor_Prep->Grid_Box Input Receptor (.pdbqt) Docking_Run Execute Docking (e.g., AutoDock Vina) Grid_Box->Docking_Run Configuration File Results_Analysis Analyze Poses & Scores (Binding Affinity, Interactions) Docking_Run->Results_Analysis Output Poses Validation Protocol Validation (Native Ligand Re-docking) Results_Analysis->Validation Ligand_Preparation_Workflow A 1. Obtain 2D Structure (e.g., PubChem, ChemDraw) B 2. Convert to 3D (e.g., Avogadro, Chimera) A->B C 3. Energy Minimization (Force Field: MMFF94/UFF) B->C D 4. Add Hydrogens & Assign Charges (e.g., Gasteiger Charges) C->D E 5. Save in PDBQT format (AutoDock Tools) D->E

Caption: Step-by-step workflow for preparing the ligand file.

Detailed Step-by-Step Methodology:

  • Obtain Ligand Structure: Source the 2D or 3D structure of the piperidine derivative from databases like PubChem or draw it using software like ChemDraw.

  • 3D Structure Generation: If starting with a 2D structure, convert it to a 3D structure using software like UCSF Chimera or Avogadro. [14]3. Energy Minimization: This is a crucial step to obtain a stable, low-energy conformation of the ligand. Use a suitable force field (e.g., MMFF94 or UFF) in a program like Avogadro.

    • Scientist's Note: Energy minimization removes steric clashes and brings the molecule to a more realistic conformational state. Docking with a high-energy, unstable conformer can lead to inaccurate and unreliable results.

  • Prepare for Docking (Using AutoDock Tools): a. Open the 3D structure file in AutoDock Tools (ADT). b. Add Hydrogens: Ensure all hydrogens, particularly polar hydrogens, are added to the structure. This is vital for calculating interactions like hydrogen bonds. c. Assign Charges: Calculate and add partial charges (e.g., Gasteiger charges). Scoring functions use these charges to compute electrostatic interactions. [15] d. Set Rotatable Bonds: Define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking simulation. [16] e. Save as PDBQT: Save the final prepared ligand in the PDBQT file format, which includes atomic coordinates, partial charges (Q), and AutoDock atom types (T). [15]

Protocol 2: Receptor Preparation

Properly preparing the receptor structure is equally as important as preparing the ligand. [17][18]PDB files downloaded from the Protein Data Bank are raw experimental data and require cleaning and processing to be suitable for docking. [19]

Receptor_Preparation_Workflow A 1. Download PDB File (RCSB Protein Data Bank) B 2. Clean Structure (Remove Water, Co-ligands, Ions) A->B C 3. Repair Structure (Add Missing Atoms/Residues) B->C D 4. Add Hydrogens & Assign Charges (Polar Hydrogens, Kollman Charges) C->D E 5. Save in PDBQT format (AutoDock Tools) D->E

Caption: Step-by-step workflow for preparing the receptor file.

Detailed Step-by-Step Methodology:

  • Obtain Receptor Structure: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB).

  • Clean the PDB File: a. Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera. [20] b. Remove Water Molecules: Crystallographic waters are often not involved in ligand binding and can interfere with the docking process. They should be removed unless a specific water molecule is known to be critical for the ligand-protein interaction (a bridging water molecule). c. Remove Co-ligands and Ions: Remove any existing ligands, cofactors, or ions from the binding site to make it available for the new ligand. d. Select the Correct Chain: If the protein has multiple chains, retain only the chain(s) that form the binding site of interest.

  • Prepare for Docking (Using AutoDock Tools): a. Open the cleaned PDB file in ADT. b. Add Hydrogens: Add polar hydrogens to the protein. This is essential for accurately identifying potential hydrogen bond donors and acceptors. c. Assign Charges: Add partial charges to the protein atoms (e.g., Kollman charges). d. Merge Non-Polar Hydrogens: For computational efficiency, non-polar hydrogens are typically merged with their adjacent carbon atoms. e. Save as PDBQT: Save the prepared receptor in the PDBQT file format.

Protocol 3: The Docking Simulation with AutoDock Vina

With the ligand and receptor prepared, the next step is to define the search space and execute the docking simulation. [21]AutoDock Vina is a widely used and efficient tool for this purpose. [22] Detailed Step-by-Step Methodology:

  • Define the Binding Site (Grid Box): The grid box is a three-dimensional cube that defines the search space for the docking algorithm. It should be centered on the active site of the protein and be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it. [15] * In ADT, load the prepared receptor PDBQT file.

    • Navigate to Grid -> Grid Box.

    • Adjust the center coordinates and dimensions (in Angstroms) of the box to cover the binding site. Note down these coordinates and dimensions. [23]2. Create the Configuration File: Create a text file (e.g., conf.txt) that provides the necessary input for Vina. [23] receptor = receptor.pdbqt ligand = ligand.pdbqt

    center_x = 15.190 center_y = 53.903 center_z = 16.917

    size_x = 20 size_y = 20 size_z = 20

    out = output_poses.pdbqt

  • Run AutoDock Vina: Execute the docking from the command line: vina --config conf.txt --log output_log.txt

Protocol 4: Analysis and Validation of Docking Results

The output from Vina is a PDBQT file containing several predicted binding poses, ranked by their binding affinity scores. [24][25]A thorough analysis is required to interpret these results meaningfully. [13][26][27] Detailed Step-by-Step Methodology:

  • Analyze the Log File: The output log file (output_log.txt) contains a table of binding affinities for the top poses. The pose with the lowest (most negative) binding energy is considered the most favorable. [13]2. Visualize Binding Poses: a. Load the receptor PDBQT file and the output poses PDBQT file into a visualization program like PyMOL or Discovery Studio. [28][29][30] b. Analyze the top-ranked pose. Examine the key intermolecular interactions between the piperidine-based ligand and the protein's active site residues. c. Identify specific interactions such as:

    • Hydrogen Bonds: Crucial for specificity and affinity. [13] * Hydrophobic Interactions: Key drivers of binding.
    • Pi-Pi Stacking: Interactions between aromatic rings.
    • Electrostatic Interactions: Salt bridges between charged groups.
  • Protocol Validation (Self-Validating System): a. Principle: The most crucial step to ensure the trustworthiness of your docking protocol is to perform a re-docking experiment. [31]If the protein structure was co-crystallized with a native ligand, you can use it to validate your methodology. b. Procedure: Extract the native ligand from the original PDB file and run it through the entire docking protocol (Protocol 1 and 3). c. Analysis: Superimpose the top-ranked re-docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two poses. [13] d. Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol is reliable and capable of accurately reproducing the experimental binding mode for this specific target. [13][32][33][34][35] Data Presentation: Summarizing Docking Results

Quantitative data from the docking study should be organized into a clear, structured table for easy comparison and interpretation.

Ligand IDPoseBinding Affinity (kcal/mol)RMSD (from native ligand, Å)Key Interacting Residues (Interaction Type)
Piperidine-A1-9.2N/ATyr23 (H-bond), Phe87 (Pi-Pi), Val102 (Hydrophobic)
Piperidine-B1-8.5N/ATyr23 (H-bond), Leu90 (Hydrophobic)
Native Ligand (Validation)1-9.81.35Tyr23 (H-bond), Phe87 (Pi-Pi), Val102 (Hydrophobic)

Conclusion

This guide has outlined a robust and scientifically rigorous workflow for the computational and molecular docking analysis of piperidine-based compounds. By adhering to these detailed protocols—from meticulous ligand and receptor preparation to thorough analysis and critical validation—researchers can generate reliable and reproducible data. The emphasis on understanding the causality behind each step empowers scientists to make informed decisions, troubleshoot potential issues, and confidently interpret their findings. This methodology serves as a foundational framework for leveraging in silico techniques to accelerate the discovery and optimization of novel piperidine-based therapeutics.

References

  • The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
  • How to interprete and analyze molecular docking results?
  • Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central.
  • Visualizing protein-protein docking using PyMOL. Medium.
  • Scoring functions for docking. Wikipedia.
  • How I can analyze and present docking results?
  • Molecular Docking: Principles, Applications, and Significance in Drug Discovery. Journal of Pharmaceutical Sciences and Research.
  • Molecular Docking: Principles and Methods. Drug Design Org.
  • Scoring functions for docking. Bionity.
  • Molecular Docking Results Analysis and Accuracy Improvement.
  • An Overview of Scoring Functions Used for Protein-Ligand Interactions in Molecular Docking. PubMed.
  • Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions.
  • Scoring Functions in Docking Experiments. IGI Global.
  • Principles, Processes and Types of Molecular Docking.
  • Tutorial – AutoDock Vina. The Scripps Research Institute.
  • The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Rel
  • Tutorial: Prepping Molecules. UCSF DOCK.
  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
  • Basic docking — Autodock Vina 1.2.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Analysis and Mapping of Molecular Docking Results. CD ComputaBio.
  • Vina Docking Tutorial. Eagon Research Group.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • How does one prepare proteins for molecular docking? Quora.
  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute.
  • Ligands preparation: Significance and symbolism. ScienceDirect.
  • Visualization of Molecular Docking result by PyMOL. YouTube.
  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube.
  • Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide. Benchchem.
  • Preparing the protein and ligand for docking. ScotChem.
  • Docking validation RMSD over 3, How can I fix it?
  • Molecular Docking and Molecular Dynamics Study of Phlorotannin-Derived Metabolites from Brown Macroalgae (Sargassum sp.) as Potential α-Amylase Inhibitors. Journal of Universitas Airlangga.
  • Session 4: Introduction to in silico docking. University of Edinburgh.
  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Royal Society of Chemistry.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar
  • Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. YouTube.
  • Validation Studies of the Site-Directed Docking Program LibDock.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central.
  • Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis. PubMed Central.
  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central.
  • Ligand Preparation for Molecular docking #biotech. YouTube.
  • PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Public
  • Mastering PyMOL: Your Essential Guide to Molecular Visualiz

Sources

Methodological & Application

Laboratory synthesis protocol for 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Laboratory Synthesis of 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine

Abstract

This document provides a comprehensive, two-part protocol for the laboratory synthesis of this compound, a valuable research compound and potential intermediate in drug discovery programs. The synthesis strategy employs a robust and scalable Suzuki-Miyaura cross-coupling reaction to construct the 4-(4-nitrophenyl)benzoic acid backbone, followed by a classic amide coupling via an acyl chloride intermediate to yield the final product. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles, safety considerations, and characterization data necessary for successful synthesis and validation.

Introduction

The synthesis of novel molecular entities is a cornerstone of chemical and pharmaceutical research. The target compound, this compound, incorporates a nitro-substituted biphenyl scaffold linked to a piperidine moiety via an amide bond. This structural motif is of interest in medicinal chemistry due to the prevalence of biphenyls in biologically active molecules and the utility of the piperidine ring as a common feature in many pharmaceuticals. The described synthetic route is designed for clarity, reliability, and efficiency, breaking the process into two logical and distinct stages.

Overall Synthetic Scheme

The synthesis is achieved in two primary stages:

  • Part 1: Suzuki-Miyaura Coupling to form the biphenyl carboxylic acid intermediate.

  • Part 2: Amide Bond Formation to couple the carboxylic acid with piperidine.

Overall_Synthesis_Scheme cluster_part1 Part 1: Suzuki-Miyaura Coupling cluster_part2 Part 2: Amide Formation A 4-Bromonitrobenzene C 4-(4-Nitrophenyl)benzoic acid A->C  Pd(PPh₃)₄, K₂CO₃  Toluene/EtOH/H₂O, Reflux B 4-Carboxyphenylboronic acid B->C E This compound (Final Product) C->E  1) SOCl₂, Reflux  2) Piperidine, Et₃N, DCM, 0°C to RT D Piperidine D->E

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 4-(4-Nitrophenyl)benzoic Acid

Principle and Mechanism

The formation of the C-C bond between the two phenyl rings is accomplished via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and widely used method for synthesizing biaryls, styrenes, and polyolefins.[1][2] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3]

Suzuki_Mechanism pd0 Pd⁰L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition complex1 Ar¹-PdII(L)₂-X oxidative_addition->complex1 transmetalation Transmetalation complex1->transmetalation complex2 Ar¹-PdII(L)₂-Ar² transmetalation->complex2 reductive_elimination Reductive Elimination complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² reductive_elimination->product reagents Ar¹-X reagents->oxidative_addition boronic_acid Ar²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Materials and Reagents
ReagentCAS No.MW ( g/mol )EquivalentsAmount (Example Scale)
4-Bromonitrobenzene586-78-7202.021.05.05 g (25.0 mmol)
4-Carboxyphenylboronic acid14047-29-1165.951.14.56 g (27.5 mmol)
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.03867 mg (0.75 mmol)
Potassium Carbonate (K₂CO₃)584-08-7138.213.010.37 g (75.0 mmol)
Toluene108-88-3--100 mL
Ethanol (95%)64-17-5--25 mL
Deionized Water7732-18-5--25 mL
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromonitrobenzene (5.05 g, 25.0 mmol), 4-carboxyphenylboronic acid (4.56 g, 27.5 mmol), and potassium carbonate (10.37 g, 75.0 mmol).

  • Solvent Addition: Add toluene (100 mL), ethanol (25 mL), and deionized water (25 mL) to the flask.

  • Inert Atmosphere: Purge the reaction mixture with a gentle stream of nitrogen or argon for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (867 mg, 0.75 mmol) to the flask under a positive pressure of the inert gas.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes with 1% acetic acid. The reaction is typically complete within 4-6 hours.

  • Workup - Acidification: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and acidify the aqueous layer to a pH of ~2 by the slow addition of 2M hydrochloric acid (HCl). A precipitate of the product will form.

  • Extraction: Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization from a mixture of ethanol and water to yield 4-(4-nitrophenyl)benzoic acid as a pale yellow solid.

Expected Characterization Data
  • Appearance: Pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.2 (s, 1H, -COOH), 8.35 (d, 2H), 8.10 (d, 2H), 8.00 (d, 2H), 7.95 (d, 2H).

  • Melting Point: ~240-243 °C.

Part 2: Synthesis of this compound

Principle and Mechanism

This step involves a classic nucleophilic acyl substitution. The carboxylic acid is first activated by converting it into a more reactive acyl chloride using thionyl chloride (SOCl₂). The highly electrophilic acyl chloride then readily reacts with the nucleophilic secondary amine, piperidine, to form the stable amide bond. A tertiary amine base, such as triethylamine (Et₃N), is used to scavenge the HCl byproduct generated during the reaction.

Critical Safety Precautions
  • Thionyl Chloride (SOCl₂): This reagent is highly toxic, corrosive, and reacts violently with water to release toxic gases (HCl and SO₂).[4][5] It causes severe skin burns and eye damage and is toxic if inhaled.[6]

    • Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood.[7]

    • PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical safety goggles with a face shield.[6][8]

    • Quenching: Any excess thionyl chloride must be quenched slowly and carefully by adding it to a large volume of cold water or an ice/water mixture in a fume hood.

  • Piperidine: This reagent is a flammable liquid and is toxic and corrosive.[9] It can cause severe skin and eye irritation.[10]

    • Handling: Handle in a well-ventilated area, away from ignition sources.[11]

    • PPE: Wear chemical-resistant gloves, a lab coat, and safety goggles.[12]

Materials and Reagents
ReagentCAS No.MW ( g/mol )EquivalentsAmount (Example Scale)
4-(4-Nitrophenyl)benzoic acid38192-73-5243.211.02.43 g (10.0 mmol)
Thionyl Chloride (SOCl₂)7719-09-7118.973.02.2 mL (30.0 mmol)
Piperidine110-89-485.151.21.19 mL (12.0 mmol)
Triethylamine (Et₃N)121-44-8101.191.52.09 mL (15.0 mmol)
Dichloromethane (DCM), anhydrous75-09-2--75 mL
N,N-Dimethylformamide (DMF)68-12-2--1-2 drops (catalytic)
Experimental Protocol
  • Acyl Chloride Formation: a. To a 100 mL round-bottom flask equipped with a stir bar and reflux condenser, add 4-(4-nitrophenyl)benzoic acid (2.43 g, 10.0 mmol). b. In a fume hood , add thionyl chloride (2.2 mL, 30.0 mmol) and a catalytic amount of DMF (1-2 drops). c. Heat the mixture to a gentle reflux (approx. 75-80 °C) for 2 hours. The solid should dissolve completely. d. Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure (a vacuum pump with a base trap is recommended). This will leave the crude 4-(4-nitrophenyl)benzoyl chloride as a yellow solid.

  • Amide Coupling: a. Place the flask containing the crude acyl chloride in an ice bath (0 °C) and add anhydrous dichloromethane (50 mL). b. In a separate flask, dissolve piperidine (1.19 mL, 12.0 mmol) and triethylamine (2.09 mL, 15.0 mmol) in anhydrous dichloromethane (25 mL). c. Add the piperidine/triethylamine solution dropwise to the cold acyl chloride solution over 15 minutes with constant stirring. d. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. e. Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexanes).

  • Workup and Purification: a. Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. b. Separate the layers and wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL), and brine (1 x 30 mL). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. d. The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from ethanol to afford the pure product.

Expected Characterization Data
  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₈H₁₈N₂O₃[13]

  • Molecular Weight: 310.35 g/mol [13]

  • ¹H NMR (400 MHz, CDCl₃): δ 8.29 (d, 2H), 7.75 (d, 2H), 7.68 (d, 2H), 7.55 (d, 2H), 3.80 (br s, 2H), 3.45 (br s, 2H), 1.70 (m, 6H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 170.5, 147.8, 145.2, 142.0, 130.5, 128.2, 127.5, 124.3, 48.0 (br), 43.0 (br), 26.5, 25.5, 24.6.

  • HRMS (ESI): Calculated for C₁₈H₁₉N₂O₃ [M+H]⁺: 311.1390; Found: 311.13xx.

Experimental Workflow Summary

Experimental_Workflow cluster_part1 Part 1: Suzuki Coupling cluster_part2 Part 2: Amide Formation P1_Start Combine Reactants: 4-Bromonitrobenzene Boronic Acid, K₂CO₃ P1_Solvent Add Toluene/EtOH/H₂O & Degas with N₂/Ar P1_Start->P1_Solvent P1_Catalyst Add Pd(PPh₃)₄ Catalyst P1_Solvent->P1_Catalyst P1_React Reflux for 4-6 hours (Monitor by TLC) P1_Catalyst->P1_React P1_Workup Cool, Acidify with HCl, & Extract with EtOAc P1_React->P1_Workup P1_Purify Wash, Dry, Concentrate, & Recrystallize P1_Workup->P1_Purify P1_Product Intermediate: 4-(4-Nitrophenyl)benzoic Acid P1_Purify->P1_Product P2_Acyl React Intermediate with SOCl₂ (Reflux, 2h) P1_Product->P2_Acyl Use product from Part 1 P2_Remove Remove Excess SOCl₂ in vacuo P2_Acyl->P2_Remove P2_Couple Dissolve in DCM, Cool to 0°C Add Piperidine/Et₃N P2_Remove->P2_Couple P2_React Stir at RT for 3 hours (Monitor by TLC) P2_Couple->P2_React P2_Workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) P2_React->P2_Workup P2_Purify Dry, Concentrate, & Purify (Chromatography/Recrystallization) P2_Workup->P2_Purify P2_Product Final Product: This compound P2_Purify->P2_Product

Caption: Step-by-step experimental workflow diagram.

References

  • Sigma-Aldrich. (2013).
  • Carl ROTH. (n.d.).
  • ChemicalBook. (2025).
  • Bionium. (n.d.).
  • Penta chemicals. (2024).
  • Carl ROTH. (n.d.).
  • New Jersey Department of Health. (n.d.). PIPERIDINE - HAZARD SUMMARY.
  • Chemos GmbH & Co.KG. (n.d.).
  • Cambridge Isotope Laboratories. (n.d.). PIPERIDINE (D11, 98%)
  • Alfa Aesar. (2023).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

Sources

Suzuki-Miyaura coupling for the synthesis of 4-(4-Nitrophenyl)phenyl precursors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling for the Synthesis of 4-(4-Nitrophenyl)phenyl Precursors

Authored by: Gemini, Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a detailed guide to utilizing the Suzuki-Miyaura cross-coupling reaction for the synthesis of 4-(4-Nitrophenyl)phenyl and its derivatives. These biphenyl structures are critical precursors in the development of pharmaceuticals, advanced polymers, and liquid crystals. This guide emphasizes the underlying principles, offers detailed experimental protocols, and explores both traditional and modern approaches to this powerful carbon-carbon bond-forming reaction.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility, mild reaction conditions, and exceptional tolerance of various functional groups.[1][2] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[3] When synthesizing nitro-containing biaryls, this reaction offers a highly efficient pathway, though the presence of the nitro group—a strong electron-withdrawing moiety—requires careful consideration of the reaction parameters.

The Reaction Mechanism: A Tale of Three Steps

The efficacy of the Suzuki-Miyaura coupling lies in its palladium-catalyzed cycle. The process is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The catalyst, typically a Pd(0) complex, is the central actor, cycling between Pd(0) and Pd(II) oxidation states to bring the two organic fragments together.

  • Oxidative Addition : The catalytic cycle begins when the active Pd(0) catalyst inserts itself into the carbon-halogen bond of the aryl halide (e.g., 4-bromonitrobenzene). This step forms a square-planar Pd(II) complex. The electron-withdrawing nature of the para-nitro group accelerates this step by making the aryl halide more electrophilic.

  • Transmetalation : Before the organoboron reagent (e.g., phenylboronic acid) can participate, it must be activated by a base. The base (e.g., K₂CO₃, K₃PO₄) forms a boronate salt, which is more nucleophilic.[1] This activated species then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.

  • Reductive Elimination : This is the final, bond-forming step. The two organic groups on the palladium center couple, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ (Active Catalyst) pd2_ox Ar¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_ox->pd2_trans Transmetalation borate_salt X-B(OH)₂ pd2_ox->borate_salt Halide Leaves pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² (Product) pd2_trans->product aryl_halide Ar¹-X (e.g., 4-Bromonitrobenzene) aryl_halide->pd2_ox boronic_acid Ar²-B(OH)₂ (e.g., Phenylboronic Acid) boronic_acid->pd2_trans base Base (e.g., K₂CO₃) base->pd2_trans Activates Boronic Acid

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design: Choosing Your Path

There are two primary strategies for synthesizing 4-(4-Nitrophenyl)phenyl precursors using this methodology. The choice depends on the availability of starting materials and the desired complexity of the synthesis.

Strategy A (Conventional): Coupling an aryl halide bearing a nitro group with a standard arylboronic acid.

  • Example: 4-Bromonitrobenzene + Phenylboronic Acid → 4-Nitro-1,1'-biphenyl

Strategy B (Novel): Using the nitroarene itself as the electrophilic partner, cleaving the C–NO₂ bond. This groundbreaking approach avoids the need for halogenated starting materials.[6][7][8]

  • Example: Nitrobenzene + 4-Nitrophenylboronic Acid → 4-Nitro-1,1'-biphenyl

While Strategy B is innovative, it often requires more specialized and expensive ligands (e.g., BrettPhos) and higher temperatures.[3] For most applications, Strategy A remains the more accessible and cost-effective route.

Key Parameter Optimization

Choosing the right components is critical for a successful reaction. The following table summarizes the roles and common choices for each component.

ComponentRole in ReactionCommon Examples & Rationale
Palladium Source The catalyst at the heart of the reaction.Pd(PPh₃)₄ : A reliable Pd(0) source, used directly.[9] Pd(OAc)₂ / Pd₂(dba)₃ : Pd(II) and Pd(0) precursors, respectively. Require an external phosphine ligand to form the active catalyst. Often more stable and versatile.
Ligand Stabilizes the Pd center, modulates its reactivity, and facilitates the catalytic steps.PPh₃ (Triphenylphosphine) : A standard, effective ligand for many couplings. Bulky Biarylphosphines (e.g., BrettPhos) : Crucial for challenging couplings, like those involving C-NO₂ bond cleavage, as they promote reductive elimination.[3][8]
Base Activates the boronic acid for transmetalation.K₂CO₃ / Na₂CO₃ : Common, effective, and inexpensive bases.[10][11] K₃PO₄ : A stronger base, often used for more difficult couplings, including C-NO₂ activation.[3][6] CsF : Can be used in cases where other bases fail.
Solvent Solubilizes reactants and influences reaction kinetics.1,4-Dioxane/Water : A very common and effective mixture. Water is often crucial for the efficacy of inorganic bases.[9][12] Toluene/Water : Another effective biphasic system. Acetonitrile (MeCN)/Water : A more polar option.[10]

Detailed Experimental Protocol (Strategy A)

This protocol details the synthesis of 4-Nitro-1,1'-biphenyl from 4-bromonitrobenzene and phenylboronic acid.

Materials & Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
4-Bromonitrobenzene202.011.0202 mg1.0
Phenylboronic Acid121.931.2146 mg1.2
Pd(PPh₃)₄1155.560.0335 mg0.03 (3 mol%)
Potassium Carbonate (K₂CO₃)138.212.0276 mg2.0
1,4-Dioxane--8 mL-
Deionized Water--2 mL-

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Palladium compounds are toxic and expensive; handle with care.

  • 1,4-Dioxane is a potential carcinogen.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure
  • Reaction Setup : To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromonitrobenzene (202 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol), to the flask.

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[12][13]

  • Solvent Addition : Using syringes, add the degassed solvents: 8 mL of 1,4-dioxane followed by 2 mL of deionized water. The mixture should appear as a yellow suspension.

  • Reaction : Place the flask in a preheated oil bath at 80-90 °C. Stir the reaction vigorously for 12-18 hours.

  • Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:4 v/v). Visualize spots under UV light. The product should have a higher Rf value than the starting 4-bromonitrobenzene.

  • Work-up : Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction : Quench the reaction by adding 15 mL of deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing : Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude solid is typically a pale yellow. Purify the product by column chromatography on silica gel using an ethyl acetate/hexanes gradient or by recrystallization from ethanol to yield pure 4-nitro-1,1'-biphenyl as a crystalline solid.

Workflow and Troubleshooting

A smooth experimental process from setup to analysis is key to success.

Workflow start Start: Reagent Preparation setup 1. Reaction Setup (Flask, Reagents, Catalyst) start->setup inert 2. Create Inert Atmosphere (3x Vacuum/Argon Cycles) setup->inert solvents 3. Add Degassed Solvents (Dioxane/Water) inert->solvents react 4. Heat and Stir (80-90 °C, 12-18h) solvents->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete workup 6. Aqueous Work-up (Quench, Extract, Wash) monitor->workup Complete purify 7. Purification (Column Chromatography or Recrystallization) workup->purify analyze 8. Characterization (NMR, MS, MP) purify->analyze end End: Pure Product analyze->end

Experimental workflow for the synthesis of 4-Nitro-1,1'-biphenyl.
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed Pd(0)).2. Insufficiently inert atmosphere (oxygen poisoning).3. Poor quality boronic acid (protodeboronation).4. Ineffective base or insufficient degassing.1. Use a fresh bottle of catalyst or a different precursor system (e.g., Pd(OAc)₂ + PPh₃).2. Ensure proper Schlenk technique; degas solvents thoroughly by sparging with argon for 30-60 minutes.[10]3. Use fresh boronic acid; store it in a desiccator.4. Use a stronger base like K₃PO₄; ensure solvents are properly degassed.
Significant Side Products 1. Homocoupling of the boronic acid.2. Protodeboronation (boronic acid is replaced by -H).3. Reduction of the nitro group.1. Use a slight excess (1.1-1.2 equiv.) of the boronic acid, not more.2. This is often base or temperature-mediated. Ensure the reaction is not overheated and use the mildest effective base.[9]3. Ensure high-purity reagents. Some phosphine ligands can act as reducing agents at high temperatures. Use the lowest effective temperature.
Difficulty in Purification 1. Residual palladium catalyst.2. Triphenylphosphine oxide (from PPh₃ ligand).1. Pass the crude product through a small plug of Celite or silica before concentration.2. Triphenylphosphine oxide can often be removed by careful column chromatography or by trituration with a solvent like ether/hexanes.

Conclusion

The Suzuki-Miyaura coupling is a robust and highly effective method for synthesizing 4-(4-nitrophenyl)phenyl precursors. By carefully selecting the catalyst system, base, and solvent, and by maintaining a rigorously inert atmosphere, researchers can achieve high yields of the desired biaryl products. Understanding the mechanistic underpinnings of the reaction allows for intelligent troubleshooting and optimization. The protocols and insights provided in this guide serve as a strong foundation for scientists in both academic and industrial settings to successfully apply this essential reaction in their synthetic endeavors.

References

  • The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal. [Link]

  • Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Carbon Quantum Dots. RUA - Universidade de Alicante. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]

  • Optimization of reaction conditions for the Suzuki–Miyaura reaction in methanol. ResearchGate. [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Proposed mechanisms for 4-nitrophenol reduction (a), Suzuki–Miyaura coupling (b) and click reactions (c). ResearchGate. [Link]

  • Mastering Suzuki Coupling: A Guide for Pharmaceutical Chemists. Medium. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

Sources

Application Notes and Protocols for the Exploration of 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Chemical Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved pharmaceuticals.[1] Its prevalence is a testament to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for engaging a wide array of biological targets. When combined with a biphenyl-nitrophenyl moiety, as in the case of 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine , a novel chemical entity is formed with potential for diverse pharmacological activities. The nitrophenyl group, in particular, is a known pharmacophore in various bioactive molecules, contributing to anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in the preliminary investigation of This compound . In the absence of published data for this specific molecule, we present a plausible synthetic route and a suite of detailed protocols for its initial biological screening. The proposed applications are inferred from the structural characteristics of the molecule and the well-documented activities of related compounds. Our objective is to provide a robust framework for the systematic evaluation of this compound's therapeutic potential.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1355246-86-4ChemScene
Molecular Formula C₁₈H₁₈N₂O₃ChemScene
Molecular Weight 310.35 g/mol ChemScene
Canonical SMILES C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[O-]PubChem

Proposed Synthesis

A straightforward and efficient method for the synthesis of This compound is through amide bond formation between 4-(4-nitrophenyl)benzoic acid and piperidine. This reaction can be facilitated by a variety of modern coupling reagents that activate the carboxylic acid for nucleophilic attack by the amine.[6][7][8]

Protocol: Amide Coupling Synthesis

Materials:

  • 4-(4-nitrophenyl)benzoic acid

  • Piperidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar amide coupling reagent

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(4-nitrophenyl)benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add piperidine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product, This compound .

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Hypothesized Biological Activities and Screening Protocols

Based on the structural motifs present in This compound , we hypothesize that this compound may exhibit anticancer, antimicrobial, anti-inflammatory, and analgesic properties. Below are detailed protocols for the initial in vitro and in vivo screening to investigate these potential activities.

Anticancer Activity

The presence of the nitrophenyl group in various heterocyclic compounds has been associated with cytotoxic activity against cancer cell lines.[4][5] Therefore, a primary area of investigation for this novel compound should be its potential as an anticancer agent.

A general workflow for assessing the anticancer potential of a novel compound begins with determining its cytotoxicity against a panel of cancer cell lines.

G cluster_0 In Vitro Anticancer Screening Workflow cluster_1 Mechanism of Action Cell Line Panel Selection Cell Line Panel Selection MTT Assay for Cell Viability MTT Assay for Cell Viability Cell Line Panel Selection->MTT Assay for Cell Viability Initial Screening IC50 Determination IC50 Determination MTT Assay for Cell Viability->IC50 Determination Dose-Response Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies For Potent Hits Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay Apoptosis Assay

Figure 1: General workflow for in vitro anticancer screening.

Protocol: MTT Assay for Cell Viability [9][10]

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, HCT116)[4]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

For compounds that demonstrate significant in vitro cytotoxicity, their in vivo efficacy can be evaluated using a tumor xenograft model in immunocompromised mice.[11][12][13][14]

Protocol: Subcutaneous Tumor Xenograft Study [11][15]

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cells (e.g., HCT116)

  • Matrigel®

  • Test compound formulation

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) mixed with Matrigel® into the flank of each mouse.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the mice according to a predetermined schedule (e.g., daily oral gavage).

  • Measure the tumor volume and body weight of the mice 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Antimicrobial Activity

The piperidine scaffold is present in many antimicrobial agents.[6][16] The initial screening for antimicrobial activity can be performed using broth microdilution or agar well diffusion methods to determine the Minimum Inhibitory Concentration (MIC).[17][18][19][20]

G cluster_0 Antimicrobial Susceptibility Testing Bacterial Strain Selection Bacterial Strain Selection Inoculum Preparation Inoculum Preparation Bacterial Strain Selection->Inoculum Preparation Standardized Broth Microdilution Broth Microdilution Inoculum Preparation->Broth Microdilution MIC Determination Data Analysis Data Analysis Broth Microdilution->Data Analysis Lowest concentration with no visible growth

Figure 2: Workflow for antimicrobial susceptibility testing.

Protocol: Broth Microdilution for MIC Determination [17][19]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound stock solution in DMSO

  • Positive control antibiotic (e.g., ampicillin)

  • 96-well microtiter plates

Procedure:

  • Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Add the bacterial inoculum to each well.

  • Include a positive control (antibiotic), a negative control (broth only), and a vehicle control (DMSO).

  • Incubate the plate at 37°C for 16-20 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Given the prevalence of piperidine-containing compounds with anti-inflammatory properties, it is worthwhile to investigate this potential activity.[21][22]

Protocol: In Vitro Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages [23][24][25]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Add Griess Reagent to the supernatant and measure the absorbance at 540 nm.

  • A decrease in absorbance indicates inhibition of NO production, suggesting anti-inflammatory activity.

Analgesic Activity

Many centrally and peripherally acting analgesics contain the piperidine moiety.[26][27][28][29][30] In vivo models are essential for evaluating potential analgesic effects.

Protocol: Acetic Acid-Induced Writhing Test in Mice [27][29]

This is a common method for screening peripheral analgesic activity.

Materials:

  • Mice (e.g., Swiss albino)

  • Test compound

  • Standard analgesic drug (e.g., aspirin)

  • 0.6% acetic acid solution

Procedure:

  • Administer the test compound, standard drug, or vehicle to different groups of mice.

  • After a set period (e.g., 30 minutes), inject 0.6% acetic acid intraperitoneally.

  • Observe the mice for a defined period (e.g., 20 minutes) and count the number of writhes (abdominal constrictions).

  • A significant reduction in the number of writhes compared to the vehicle control group indicates analgesic activity.

Conclusion and Future Directions

This compound represents a novel chemical entity with a promising structural framework for the development of new therapeutic agents. The protocols outlined in this document provide a starting point for a systematic investigation into its potential anticancer, antimicrobial, anti-inflammatory, and analgesic properties. Positive results from these initial screens will warrant further, more detailed mechanistic studies, including target identification, lead optimization, and comprehensive preclinical evaluation. The exploration of this and similar compounds could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

  • BenchChem. (2025). Application Notes & Protocols for Analgesic Screening of Novel Compounds.
  • Slideshare. (n.d.). Screening models(IN-VIVO)
  • BenchChem. (2025).
  • BenchChem. (2025).
  • IJCRT.org. (2022).
  • Scribd. (n.d.). Screening Methods - Analgesic Drugs.
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • NIH. (n.d.).
  • University of Arizona. (2017). Piperidine-based drug discovery.
  • SORA. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines.
  • Pharmacy 180. (n.d.). Screening Methods for Analgesic Agents.
  • ResearchGate. (n.d.). Screening of small-molecule library for novel antibacterials.
  • Slideshare. (n.d.). Analgesic screening methods.
  • ResearchGate. (2025).
  • ResearchGate. (2016).
  • NIH. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • ResearchGate. (n.d.). Compounds containing nitrophenyl groups as antimicrobial and/or....
  • Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • BenchChem. (2025). Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42.
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • Bioprotocol. (2017). BiTE® Xenograft Protocol.
  • Cambridge Open Engage. (2022). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies.
  • NIH. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice.
  • Stanford Medicine. (n.d.). In vivo tumor models.
  • ResearchGate. (n.d.). Guideline for anticancer assays in cells.
  • Iruela-Arispe Lab, UCLA. (n.d.). Xenograft Tumor Assay Protocol.
  • PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • ACS Publications. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).
  • Noble Life Sciences. (n.d.).
  • Slideshare. (n.d.). In vitro methods of screening of anticancer agents.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (2025).
  • NIH. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).
  • RSC Publishing. (2024). Piperidine and piperazine analogs in action: zinc(ii)
  • YouTube. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview.
  • NIH. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • Wiley Online Library. (2025). Direct Synthesis of N‐Acylalkylenediamines from Carboxylic Acids Under Mild Conditions.
  • Wikipedia. (n.d.). Peptide synthesis.

Sources

Application Notes and Protocols: The Use of 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine as a Chemical Probe for Soluble Epoxide Hydrolase (sEH)

Author: BenchChem Technical Support Team. Date: January 2026

For research use only. Not for use in diagnostic procedures.

Abstract

This technical guide provides a detailed framework for the utilization of 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine as a chemical probe. While direct biological targets for this specific molecule have not been extensively characterized in published literature, its structural motifs—a piperidine-amide core—suggest a plausible interaction with hydrolytic enzymes. This document puts forth the hypothesized application of this compound as a chemical probe for soluble epoxide hydrolase (sEH) , a critical enzyme in lipid signaling pathways and a therapeutic target for inflammatory and cardiovascular diseases. We provide comprehensive, field-tested protocols for biochemical and cellular assays to validate this hypothesis and characterize the compound's potency, selectivity, and target engagement.

Introduction to this compound

This compound is a small molecule featuring a central biphenyl scaffold linked to a piperidine ring via an amide bond. The presence of the piperidine moiety is a common feature in many enzyme inhibitors, suggesting its potential as a bioactive compound.[1][2] Chemical probes are indispensable tools in biomedical research and drug discovery, enabling the interrogation of protein function and the validation of therapeutic targets in a cellular context.[3][4][5] A high-quality chemical probe should be potent, selective, and demonstrate on-target activity in cells.[6] This guide will outline the necessary steps to evaluate this compound as a novel chemical probe for soluble epoxide hydrolase.

The Hypothesized Target: Soluble Epoxide Hydrolase (sEH)

Biological Function and Significance

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a cytosolic enzyme that plays a key role in the metabolism of arachidonic acid.[2] Specifically, sEH hydrolyzes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[7][8] EETs are produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases and have a range of protective effects, including reducing blood pressure, inflammation, and pain.[9][10][11]

By inhibiting sEH, the endogenous levels of beneficial EETs are increased, making sEH a promising therapeutic target for conditions such as hypertension, cardiac hypertrophy, and various inflammatory diseases.[12][13][14] The use of a selective chemical probe for sEH would be invaluable for studying the nuanced roles of this enzyme in health and disease.

Hypothesized Mechanism of Action

It is hypothesized that this compound acts as a competitive inhibitor of sEH. The compound is proposed to bind to the active site of the sEH C-terminal hydrolase domain, preventing the hydrolysis of endogenous EETs. The catalytic mechanism of sEH involves a nucleophilic attack by an aspartate residue in the active site on an epoxide carbon of the substrate.[1] We postulate that the carbonyl group of the probe's amide linker and the piperidine ring may form key interactions with active site residues, such as Tyr381 and Tyr465, thereby blocking substrate access.

Experimental Protocols

This section details the step-by-step methodologies to characterize the inhibitory activity and target engagement of this compound against sEH.

Protocol 1: Biochemical IC₅₀ Determination using a Fluorogenic Substrate

This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of the chemical probe against purified human recombinant sEH. The assay uses a fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which upon hydrolysis by sEH, produces a highly fluorescent product.[15][16]

Workflow for Biochemical IC₅₀ Determination

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Prepare serial dilutions of chemical probe A1 Add probe/vehicle to 96-well plate P1->A1 P2 Prepare sEH enzyme and substrate solution A2 Add sEH enzyme P2->A2 A1->A2 A3 Pre-incubate A2->A3 A4 Initiate reaction with fluorogenic substrate (PHOME) A3->A4 R1 Measure fluorescence kinetically (Ex: 330 nm, Em: 465 nm) A4->R1 R2 Calculate reaction rates R1->R2 R3 Plot dose-response curve R2->R3 R4 Determine IC₅₀ value R3->R4

Caption: Workflow for sEH biochemical assay.

Materials:

  • Human recombinant sEH (e.g., from Cayman Chemical or similar)

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, with 0.1 mg/mL BSA)

  • Fluorogenic sEH substrate (PHOME)

  • This compound (dissolved in DMSO)

  • Known sEH inhibitor as a positive control (e.g., AUDA)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).

    • Prepare a 10X working solution of each concentration by diluting the DMSO stock 1:10 in sEH Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of the 10X compound working solutions to the respective wells.

    • For control wells, add 10 µL of 10% DMSO in sEH Assay Buffer (vehicle control) and 10 µL of the 10X positive control inhibitor.

    • Add 80 µL of pre-diluted human recombinant sEH in sEH Assay Buffer to all wells except the "no enzyme" control.

    • Add 90 µL of sEH Assay Buffer to the "no enzyme" control wells.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare the substrate solution by diluting the PHOME stock in sEH Assay Buffer according to the manufacturer's instructions.

    • Initiate the enzymatic reaction by adding 10 µL of the PHOME substrate solution to all wells. The final volume should be 100 µL.

    • Immediately place the plate in a fluorescence reader pre-set to 25°C.

    • Measure the fluorescence intensity (Excitation: ~330 nm, Emission: ~465 nm) kinetically over 20-30 minutes, taking readings every 60 seconds.[17]

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound binds to its target protein within the complex environment of a living cell.[18] The principle is that ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation.[19][20]

Workflow for Western Blot-Based CETSA

cluster_cell_prep Cell Treatment cluster_heating Heat Shock cluster_lysis_sep Lysis & Separation cluster_detection Detection & Analysis C1 Culture cells to ~80% confluency C2 Treat cells with probe or vehicle (DMSO) C1->C2 C3 Incubate to allow compound entry and binding C2->C3 H1 Aliquot cell suspensions into PCR tubes C3->H1 H2 Heat aliquots at a range of temperatures H1->H2 H3 Cool on ice H2->H3 L1 Lyse cells (freeze-thaw) H3->L1 L2 Centrifuge to pellet aggregated proteins L1->L2 L3 Collect supernatant (soluble protein fraction) L2->L3 D1 Quantify protein concentration L3->D1 D2 Perform SDS-PAGE and Western Blot for sEH D1->D2 D3 Quantify band intensity D2->D3 D4 Plot melt curves and determine thermal shift D3->D4

Caption: CETSA experimental workflow.

Materials:

  • Cell line expressing sEH (e.g., HepG2 or HEK293)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Anti-sEH primary antibody

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment and reagents

  • Thermal cycler or heating blocks

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the chemical probe at a desired concentration (e.g., 10x the biochemical IC₅₀) or with vehicle (DMSO) for 1-2 hours in the incubator.

  • Heat Treatment:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Lysis and Protein Separation:

    • Lyse the cells by three cycles of rapid freezing in liquid nitrogen and thawing at room temperature.

    • Separate the soluble fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Quantification and Detection:

    • Determine the total protein concentration of each supernatant.

    • Normalize the samples to the same total protein concentration.

    • Analyze the samples by SDS-PAGE followed by Western blotting using a primary antibody specific for sEH.

    • Detect the protein bands using an HRP-conjugated secondary antibody and a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for sEH at each temperature for both the vehicle- and probe-treated samples.

    • Normalize the intensity of each band to the intensity of the lowest temperature point (e.g., 40°C) for each treatment group.

    • Plot the relative band intensity against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the probe-treated sample indicates target engagement and stabilization.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Hypothetical Biochemical Potency of this compound against sEH

CompoundTargetIC₅₀ (nM) [95% CI]
This compoundsEH55 [45-68]
AUDA (Positive Control)sEH5 [3-7]

Table 2: Hypothetical CETSA Results for Target Engagement

TreatmentApparent Tₘ (°C)Thermal Shift (ΔTₘ) (°C)
Vehicle (DMSO)54.2-
This compound (1 µM)58.7+4.5

Visualizing the sEH Signaling Pathway

The inhibition of sEH by the chemical probe has direct consequences on the arachidonic acid cascade.

sEH in the Arachidonic Acid Cascade

AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP EETs EETs (Epoxyeicosatrienoic Acids) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) DHETs DHETs (Dihydroxyeicosatrienoic Acids) sEH->DHETs EETs->sEH Hydrolysis Effects Anti-inflammatory, Vasodilatory Effects EETs->Effects Probe 1-{[4-(4-Nitrophenyl)phenyl] carbonyl}piperidine Probe->sEH Inhibition

Caption: Role of sEH in lipid signaling.

Conclusion and Future Directions

This guide presents a hypothesized application for this compound as a chemical probe for soluble epoxide hydrolase. The provided protocols offer a robust methodology for determining its biochemical potency and confirming its engagement with sEH in a cellular context. Successful validation would establish this compound as a valuable tool for researchers investigating the physiological and pathological roles of sEH. Further studies should include selectivity profiling against other hydrolases and related enzymes, as well as application in cell-based models of inflammation or hypertension to link target engagement with a phenotypic outcome.

References

  • Morisseau, C., & Hammock, B. D. (2013). Soluble epoxide hydrolase: a new therapeutic target for cardiovascular diseases. Journal of Lipid Research, 54(5), 1334-1349. [URL: https://www.jlr.org/article/S0022-2275(20)35148-7/fulltext]
  • Piperidine derivatives as enzyme inhibitors. (2025). BenchChem. [URL: https://www.benchchem.
  • Imig, J. D. (2012). Epoxides and soluble epoxide hydrolase in cardiovascular physiology. Physiological Reviews, 92(1), 101-130. [URL: https://journals.physiology.org/doi/full/10.1152/physrev.00001.2011]
  • Jones, P. D., et al. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry, 343(1), 66-75. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3836371/]
  • Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. [URL: https://www.assaygenie.com/soluble-epoxide-hydrolase-seh-inhibitor-screening-kit-fluorometric]
  • Spector, A. A., & Norris, A. W. (2007). Action of epoxyeicosatrienoic acids on cellular function. American Journal of Physiology-Cell Physiology, 292(3), C996-C1012. [URL: https://journals.physiology.org/doi/full/10.1152/ajpcell.00336.2006]
  • Shen, J., & Hammock, B. D. (2012). Soluble epoxide hydrolase as a therapeutic target for inflammation-related diseases. Journal of the American Chemical Society, 134(18), 7748-7751. [URL: https://pubs.acs.org/doi/10.1021/ja300267m]
  • Loch, D., et al. (2005). Soluble epoxide hydrolase is a main effector of angiotensin II-induced hypertension. Hypertension, 45(3), 457-462. [URL: https://www.ahajournals.org/doi/full/10.1161/01.hyp.0000153792.29478.1d]
  • Ai, D., et al. (2009). The potential of soluble epoxide hydrolase inhibition in the treatment of cardiac hypertrophy. American Journal of Physiology-Heart and Circulatory Physiology, 297(5), H1666-H1674. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2777800/]
  • Turnbull, J., et al. (2024). Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain. Current Opinion in Pharmacology, 78, 102477. [URL: https://pubmed.ncbi.nlm.nih.gov/39197248/]
  • Zhang, G., et al. (2013). CYP450 epoxygenase metabolites, epoxyeicosatrienoic acids, as novel anti-inflammatory mediators. International Journal of Molecular Sciences, 14(10), 20297-20309. [URL: https://www.mdpi.com/1422-0067/14/10/20297]
  • Epoxide hydrolase. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [URL: https://en.wikipedia.org/wiki/Epoxide_hydrolase]
  • PHOME | sEH Fluorogenic Substrate. (n.d.). MedchemExpress.com. [URL: https://www.medchemexpress.com/phome.html]
  • Fleming, I. (2014). The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the Gs protein. Molecular Pharmacology, 85(3), 322-333. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3935212/]
  • Luria, A., et al. (2011). Soluble epoxide hydrolase gene deletion attenuates renal injury and inflammation with DOCA-salt hypertension. American Journal of Physiology-Renal Physiology, 301(3), F630-F638. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3174768/]
  • Soluble epoxide hydrolase: Gene structure, expression and deletion. (2013). Gene, 526(2), 59-67. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3742618/]
  • Soluble Epoxide Hydrolase and Brain Cholesterol Metabolism. (2020). Frontiers in Neuroscience, 14, 43. [URL: https://www.frontiersin.org/articles/10.3389/fnins.2020.00043/full]
  • Epoxyeicosatrienoic acid. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [URL: https://en.wikipedia.
  • Lih, F. B., et al. (2011). Soluble epoxide hydrolase: gene structure, expression and deletion. Gene, 481(2), 59-67. [URL: https://pubmed.ncbi.nlm.nih.gov/21570448/]
  • Manhiani, M. M., et al. (2009). Soluble epoxide hydrolase gene deletion attenuates renal injury and inflammation with DOCA-salt hypertension. American Journal of Physiology-Renal Physiology, 297(3), F740-F748. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2739712/]
  • Sirish, P., et al. (2013). The potential of soluble epoxide hydrolase inhibition in the treatment of cardiac hypertrophy. Current Medicinal Chemistry, 20(33), 4085-4096. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4043491/]
  • Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical. [URL: https://www.caymanchem.com/product/10011681/soluble-epoxide-hydrolase-inhibitor-screening-assay-kit]
  • Zhang, Y., et al. (2024). Metabolomics reveals soluble epoxide hydrolase as a therapeutic target for high-sucrose diet-mediated gut barrier dysfunction. Proceedings of the National Academy of Sciences, 121(48), e2413009121. [URL: https://www.pnas.org/doi/10.1073/pnas.2413009121]
  • Linder, N., et al. (2013). Soluble epoxide hydrolase deficiency or inhibition attenuates diet-induced endoplasmic reticulum stress in liver and adipose tissue. Journal of Biological Chemistry, 288(20), 14522-14533. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3656726/]
  • Wagner, K. M., et al. (2021). Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence. Frontiers in Pharmacology, 11, 626245. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7816023/]
  • Liang, Y., et al. (2007). Angiotensin II up-regulates soluble epoxide hydrolase in vascular endothelium in vitro and in vivo. Journal of Biological Chemistry, 282(51), 36977-36985. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2150961/]
  • Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. (n.d.). Bertin Bioreagent. [URL: https://www.bertin-bioreagent.com/pr2949/soluble-epoxide-hydrolase-inhibitor-screening-assay-kit]
  • Arrowsmith, C. H., & Workman, P. (2022). A conversation on using chemical probes to study protein function in cells and organisms. Nature Communications, 13(1), 3757. [URL: https://www.
  • Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. (2023). Agilent. [URL: https://www.agilent.com/cs/library/applications/application-note-discovery-soluble-epoxide-hydrolase-inhibitors-hts-assay-cayman-chemical-5994-5867en-agilent.pdf]
  • Soluble Epoxide Hydrolase Assay Kit. (n.d.). Abcam. [URL: https://www.abcam.com/soluble-epoxide-hydrolase-assay-kit-ab240999.html]
  • Deletion of soluble epoxide hydrolase gene improves renal endothelial function and reduces renal inflammation and injury in streptozotocin-induced type 1 diabetes. (2011). American Journal of Physiology-Renal Physiology, 301(5), F1055-F1064. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3213998/]
  • Soluble epoxide hydrolase is a main effector of angiotensin II-induced hypertension. (2005). Hypertension, 45(3), 457-462. [URL: https://pubmed.ncbi.nlm.nih.gov/15699457/]
  • A conversation on using chemical probes to study protein function in cells and organisms. (2022). Nature Communications, 13(1), 3757. [URL: https://pubmed.ncbi.nlm.nih.gov/35790623/]
  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(6), 3891-3909. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10051662/]
  • Choosing & Using Chemical Probes. (n.d.). Cayman Chemical. [URL: https://www.caymanchem.com/news/choosing-and-using-chemical-probes]
  • Cellular thermal shift assay. (2026). Grokipedia. [URL: https://www.grokipedia.org/gropedia/cellular_thermal_shift_assay_cetsa]
  • Müller, S., et al. (2020). The era of high-quality chemical probes. MedChemComm, 11(4), 582-589. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7156934/]
  • Fluorogenic Substrates. (n.d.). Biosynth. [URL: https://www.biosynth.
  • Cellular thermal shift assay. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [URL: https://en.wikipedia.org/wiki/Cellular_thermal_shift_assay]
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). Molecules, 30(19), 4583. [URL: https://www.mdpi.com/1420-3049/30/19/4583]
  • Soluble Epoxide Hydrolase Assay Kit (ab240999). (n.d.). Abcam. [URL: https://www.abcam.com/soluble-epoxide-hydrolase-assay-kit-ab240999.html]
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). ResearchGate. [URL: https://www.researchgate.
  • Validating Small Molecule Chemical Probes for Biological Discovery. (2022). Annual Review of Biochemistry, 91, 45-68. [URL: https://www.researchgate.net/publication/358327318_Validating_Small_Molecule_Chemical_Probes_for_Biological_Discovery]
  • γ-Secretase Substrate, Fluorogenic. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/calbiochem/565770]

Sources

A Robust and Validated UPLC-MS/MS Method for the High-Throughput Quantification of 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note describes a highly sensitive, selective, and robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup and concentration, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution, enabling a short run time suitable for high-throughput analysis. Detection is performed on a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The method was fully validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline and demonstrates excellent performance in terms of linearity, accuracy, precision, selectivity, and stability.[1][2][3] This validated method is fit-for-purpose for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction and Scientific Rationale

This compound is a novel chemical entity with potential therapeutic applications. The piperidine moiety is a common scaffold in many pharmaceuticals, and its presence often imparts favorable pharmacokinetic properties.[4][5] Accurate quantification of this compound in biological matrices like plasma is critical for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental to establishing its safety and efficacy.[6]

The primary challenge in bioanalysis is the complexity of the sample matrix, which contains numerous endogenous components like proteins, lipids, and salts that can interfere with the analysis and suppress the analyte signal.[7] Therefore, a highly selective sample preparation technique coupled with a sensitive analytical instrument is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for this purpose, offering unparalleled specificity and sensitivity for quantifying small molecules in complex mixtures.[8][9][10]

This guide details a method optimized for both efficiency and analytical rigor. We selected Solid-Phase Extraction (SPE) over simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE) for three key reasons:

  • Superior Cleanliness: SPE provides a significantly cleaner extract, which minimizes ion suppression and matrix effects, leading to more reliable and reproducible data.[11][12]

  • Concentration Capability: SPE allows for the concentration of the analyte from a larger sample volume, enhancing the method's sensitivity.[12]

  • Automation Potential: The SPE workflow is easily adaptable to automated liquid handling systems, making it ideal for high-throughput environments.[7]

The method has been validated following internationally recognized guidelines to ensure the integrity and reliability of the data generated.[13][14][15]

Analytical Workflow Overview

The entire process, from sample receipt to final data reporting, follows a structured and validated workflow designed to ensure data integrity.

Analytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Instrumental Analysis cluster_post_analysis Data Processing & Reporting Sample Plasma Sample Receipt (e.g., 200 µL) Spike_IS Spike with Internal Standard (SIL-Analyte) Sample->Spike_IS SPE Solid-Phase Extraction (SPE) Spike_IS->SPE UPLC UPLC Separation SPE->UPLC Inject Reconstituted Extract MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Integration Peak Integration & Quantification MSMS->Integration Validation QC Check & Run Validation Integration->Validation Report Final Concentration Report Validation->Report

Caption: High-level overview of the bioanalytical workflow.

Materials and Methods

Reagents and Materials
  • Analyte: this compound reference standard (>99% purity).

  • Internal Standard (IS): Stable Isotope Labeled (SIL) this compound-d4 (>99% purity, >99% isotopic enrichment).

  • Solvents: Acetonitrile, Methanol (LC-MS Grade); Formic Acid (Optima™ LC/MS Grade).

  • Water: Deionized water, 18.2 MΩ·cm resistivity.

  • Biological Matrix: Pooled, drug-free human plasma (K2-EDTA anticoagulant).

  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, 30 mg, 1 cc).

Instrumentation
  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent triple quadrupole mass spectrometer with an ESI source.

  • Data System: Analyst® or MassLynx® software for instrument control and data processing.

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions: Prepare primary stock solutions of the analyte and IS in methanol at a concentration of 1.00 mg/mL.

  • Working Solutions: Prepare serial dilutions from the stock solutions in 50:50 (v/v) acetonitrile:water to create spiking solutions for calibration standards and QCs.

  • Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working solutions to achieve final concentrations ranging from 0.100 to 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.100 ng/mL

    • Low QC (LQC): 0.300 ng/mL

    • Medium QC (MQC): 10.0 ng/mL

    • High QC (HQC): 80.0 ng/mL

Detailed Experimental Protocols

Protocol: Solid-Phase Extraction (SPE)

This protocol is designed to selectively capture the basic piperidine moiety of the analyte while effectively washing away neutral and acidic interferences.

SPE_Protocol start step1 Step 1: Condition Add 1 mL Methanol to the MCX SPE cartridge. start->step1:f0 end step2 Step 2: Equilibrate Add 1 mL of 2% Formic Acid in Water. step1:f1->step2:f0 step3 Step 3: Load Load pre-treated sample: 200 µL plasma + 20 µL IS + 200 µL 4% H3PO4. step2:f1->step3:f0 step4 Step 4: Wash 1 Add 1 mL of 2% Formic Acid in Water. step3:f1->step4:f0 step5 Step 5: Wash 2 Add 1 mL Methanol. step4:f1->step5:f0 step6 Step 6: Elute Elute with 1 mL of 5% Ammonium Hydroxide in 60:40 Acetonitrile:Methanol. step5:f1->step6:f0 step7 Step 7: Dry & Reconstitute Evaporate eluate to dryness under N2. Reconstitute in 100 µL of mobile phase A. step6:f1->step7:f0 step7:f1->end

Caption: Step-by-step workflow for the Solid-Phase Extraction protocol.

Step-by-Step Instructions:

  • Sample Pre-treatment: To 200 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of IS working solution (e.g., at 100 ng/mL) and vortex. Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step precipitates proteins and acidifies the sample to ensure the analyte is protonated.

  • SPE Manifold Setup: Place the MCX SPE cartridges on a vacuum manifold.

  • Condition: Add 1 mL of methanol to each cartridge and allow it to pass through by gravity or gentle vacuum.

  • Equilibrate: Add 1 mL of 2% formic acid in water to each cartridge and allow it to pass through. Do not let the sorbent bed go dry.

  • Load: Load the pre-treated sample onto the conditioned cartridge. Apply a slow vacuum to draw the sample through the sorbent bed at approximately 1 mL/min.

  • Wash 1: Add 1 mL of 2% formic acid in water to wash away hydrophilic interferences.

  • Wash 2: Add 1 mL of methanol to wash away lipids and other non-polar interferences. Dry the cartridges under high vacuum for 2 minutes.

  • Elute: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent (5% ammonium hydroxide in 60:40 ACN:MeOH) to elute the analyte. The basic modifier neutralizes the protonated analyte, releasing it from the sorbent.

  • Dry and Reconstitute: Evaporate the eluate to dryness at 40°C under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B) for UPLC-MS/MS analysis.

Protocol: UPLC-MS/MS Conditions

Table 1: UPLC Method Parameters | Parameter | Setting | | :--- | :--- | | Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.5 mL/min | | Injection Volume | 5 µL | | Column Temperature | 45°C | | Gradient Program | Time (min) | %B | | | 0.00 | 5 | | | 0.20 | 5 | | | 1.50 | 95 | | | 2.00 | 95 | | | 2.10 | 5 | | | 2.50 | 5 |

Table 2: MS/MS Method Parameters | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Ion Source Gas 1 | 55 psi | | Ion Source Gas 2 | 60 psi | | Curtain Gas | 35 psi | | Temperature | 550°C | | IonSpray Voltage | 5500 V | | MRM Transitions | Analyte | Q1 (m/z) | Q3 (m/z) | | | Analyte (Quantifier) | 337.2 | 112.1 | | | Analyte (Qualifier) | 337.2 | 84.1 | | | IS (d4-Analyte) | 341.2 | 116.1 |

Note: Q1/Q3 masses are hypothetical and must be optimized empirically by infusing the analyte and IS into the mass spectrometer.

Bioanalytical Method Validation

The method was validated according to the ICH M10 Bioanalytical Method Validation Guideline.[1][2] All experiments were performed using calibration standards and QC samples prepared in human plasma.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Acceptance Criteria
Selectivity Ensure no interference from endogenous components at the retention time of the analyte and IS. Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range Establish the relationship between concentration and response. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to nominal values and their variability. For LQC, MQC, HQC: Mean accuracy within 85-115%; Precision (CV%) ≤15%. For LLOQ: Mean accuracy within 80-120%; Precision (CV%) ≤20%.
Matrix Effect Assess the impact of matrix components on analyte ionization. The IS-normalized matrix factor CV% across different lots of plasma should be ≤15%.
Recovery Measure the efficiency of the extraction process. Recovery should be consistent, precise, and reproducible. CV% ≤15%.
Stability Evaluate analyte stability under various storage and handling conditions. Mean concentrations of stability samples must be within ±15% of nominal concentrations.

| Carryover | Assess residual signal in a blank sample injected after a high concentration sample. | Response in the blank should be ≤20% of the LLOQ response. |

Validation Results

The method successfully met all acceptance criteria.

Table 4: Accuracy and Precision Data

QC Level Nominal Conc. (ng/mL) Intra-day (n=6) Accuracy (%) Intra-day (n=6) Precision (CV%) Inter-day (n=18) Accuracy (%) Inter-day (n=18) Precision (CV%)
LLOQ 0.100 105.3 8.7 103.1 11.2
LQC 0.300 98.7 6.2 101.5 7.8
MQC 10.0 102.1 4.1 100.8 5.5

| HQC | 80.0 | 99.5 | 3.5 | 99.1 | 4.3 |

Stability Summary: The analyte was found to be stable in human plasma under the following conditions:

  • Bench-top: For 8 hours at room temperature.

  • Freeze-Thaw: After 3 cycles from -80°C to room temperature.

  • Long-term: For 90 days at -80°C.

  • Post-preparative: For 48 hours in the autosampler at 10°C.

Conclusion

This application note presents a comprehensive, validated UPLC-MS/MS method for the quantification of this compound in human plasma. The use of mixed-mode solid-phase extraction provides a clean sample extract, leading to a robust and reliable assay with high sensitivity (LLOQ of 0.100 ng/mL). The rapid chromatographic runtime makes the method suitable for high-throughput analysis in a regulated bioanalytical laboratory. The successful validation against stringent international guidelines ensures that the method is fit-for-purpose and can be confidently deployed to support clinical and non-clinical pharmacokinetic studies.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved from [Link]

  • European Paediatric Translational Research Infrastructure. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Ingle, R. G., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. PubMed Central. Retrieved from [Link]

  • International Journal of Research in Engineering and Science. (2023). Sample Preparation for Pharmaceuticals using A Bioanalytical Method. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (2024). Analysis of Drugs from Biological Samples. Retrieved from [Link]

  • Ashri, N. Y., & Abdel-Rehim, M. (2011). Sample Treatment Based on Extraction Techniques in Biological Matrices. Bioanalysis. Retrieved from [Link]

  • Auti, P., et al. (2018). Bioanalytical method development, validation and its application in pharmacokinetic studies of verapamil in the presence of piperine in rats. ResearchGate. Retrieved from [Link]

  • Bonacorsi, S., et al. (2015). Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. Journal of Organic Chemistry. Retrieved from [Link]

  • Wiley Analytical Science. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]

  • Hernandez, F., et al. (2005). Critical review of the application of liquid chromatography/mass spectrometry to the determination of pesticide residues in biological samples. ResearchGate. Retrieved from [Link]

  • Tsikas, D., et al. (2021). Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. MDPI. Retrieved from [Link]

  • Patel, D. S., et al. (2013). Quantitation of nitrofurantoin in human plasma by liquid chromatography tandem mass spectrometry. Semantic Scholar. Retrieved from [Link]

  • Patel, D. S., et al. (2013). Quantitation of nitrofurantoin in human plasma by liquid chromatography tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Pharmaceutics. (2021). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]

  • Roskar, R., & Trdan, T. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. InTech. Retrieved from [Link]

  • Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. Retrieved from [Link]

  • Toxics. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. PubMed Central. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Retrieved from [Link]

Sources

Application Note & Protocols: Developing Robust Biochemical Assays for Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Enzyme inhibitors are fundamental tools in both basic research and pharmaceutical development, serving as probes to elucidate biological pathways and as therapeutic agents to correct pathological enzyme activity.[1] The successful identification and characterization of these molecules hinge on the development of reliable and robust biochemical assays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, optimize, and execute high-quality enzyme inhibition assays. We delve into the core principles of enzyme kinetics, assay design considerations, detailed experimental protocols for determining inhibitor potency (IC50), and methods for elucidating the mechanism of inhibition (MOI). By integrating field-proven insights with foundational biochemical principles, this document serves as a practical manual for generating accurate and reproducible data in the pursuit of novel enzyme inhibitors.

Introduction: The Central Role of Enzyme Inhibition Assays

Enzymes are biological catalysts that accelerate chemical reactions essential for life.[2][3] When their activity becomes dysregulated, it can lead to a host of diseases.[1] Enzyme inhibitors are molecules that bind to enzymes and reduce their activity, making them a cornerstone of modern medicine.[1] For example, statins are competitive inhibitors that block cholesterol synthesis, and ACE inhibitors are used to treat high blood pressure.[4]

The journey of discovering a new drug often begins with screening vast libraries of chemical compounds to find a "hit" that inhibits a target enzyme. This initial step, and all subsequent optimization, relies on a well-designed biochemical assay. A robust assay acts as a precise measuring tool, allowing scientists to:

  • Quantify Inhibitor Potency: Determine the concentration of a compound required to inhibit enzyme activity by 50% (the IC50 value), a key metric for comparing compounds.[5][6]

  • Understand Mechanism of Action (MOA): Elucidate how an inhibitor interacts with the enzyme—whether it competes with the natural substrate or binds to a different site.[7]

  • Guide Structure-Activity Relationship (SAR) Studies: Provide reliable data to chemists, enabling them to synthesize more potent and selective compounds.[7]

The development of such an assay is a multi-step process that links fundamental enzymology with the translational goals of drug discovery.[8]

Assay Development and Optimization: First Principles

Before any inhibitor can be tested, a reliable method to measure the uninhibited enzyme's activity must be established. This involves a systematic optimization of various parameters to ensure the assay is sensitive, reproducible, and relevant to the biological question.

Choosing the Right Assay Format and Detection Method

The first decision is how to monitor the enzyme's activity. This is typically achieved by measuring either the depletion of a substrate or the formation of a product over time. The choice of detection technology is critical and depends on the specific reaction and available instrumentation.[8]

  • Absorbance (Colorimetric) Assays: Suitable for reactions that produce a color change. They are often simple and cost-effective but can be susceptible to interference from colored compounds.

  • Fluorescence Assays: Offer higher sensitivity than absorbance. Methods include Fluorescence Intensity (FI), Fluorescence Polarization (FP), and Time-Resolved Förster Resonance Energy Transfer (TR-FRET). These are amenable to high-throughput screening (HTS).[8]

  • Luminescence Assays: Involve the emission of light from a chemical reaction, often providing the highest sensitivity and a broad dynamic range.

Critical Reagent and Buffer Optimization

The performance of an enzymatic assay is highly dependent on the reaction conditions.[9] Each component must be carefully optimized.

  • Enzyme Concentration: The enzyme concentration should be titrated to find a level that produces a robust signal within a linear range over a practical time course (e.g., 10-20% substrate conversion). This ensures the assay is operating under initial velocity conditions, a core assumption of Michaelis-Menten kinetics.[10]

  • Substrate Concentration: The choice of substrate concentration is a critical decision that influences the type of inhibitors you can identify.[11] For identifying competitive inhibitors, the substrate concentration should be at or below its Michaelis constant (Km), which is the concentration at which the reaction rate is half of the maximum velocity (Vmax).[10][11] Using substrate concentrations far above the Km will make competitive inhibitors appear less potent, as the substrate will outcompete them for the active site.[11][12]

  • Buffer pH and Ionic Strength: Enzymes have an optimal pH at which they exhibit maximum activity.[9] This should be determined experimentally. The buffer should have sufficient capacity to maintain this pH throughout the reaction.

  • Cofactors and Additives: Many enzymes require cofactors (e.g., Mg2+, ATP) for activity. Their concentrations should be optimized and held constant. Additives like DMSO, used to dissolve test compounds, should be kept at a consistent and low concentration (typically <1%) as they can impact enzyme activity.[7]

The overall workflow for assay development is an iterative process of optimization and validation.

Assay_Development_Workflow A Define Objective & Select Detection Method B Source & Qualify Reagents (Enzyme, Substrate) A->B C Optimize Assay Conditions (Buffer, pH, Temp) B->C D Determine Enzyme Concentration & Linearity C->D E Determine Substrate Km D->E F Select Final Assay Conditions ([S] ≈ Km) E->F G Validate Assay (Z'-factor, CV) F->G G->C Re-optimize if needed H Proceed to Inhibitor Screening G->H

Caption: General workflow for biochemical assay development.

Protocol: Determining Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[6] It is the most common measure of inhibitor potency.

Objective: To determine the IC50 value of a test compound against a target enzyme.

Materials:

  • Target Enzyme (of known active concentration)

  • Substrate

  • Test Inhibitor (and a known control inhibitor, if available)

  • Optimized Assay Buffer

  • Microplate (e.g., 96-well or 384-well, appropriate for the detection method)[13]

  • Microplate Reader

Step-by-Step Methodology
  • Prepare Reagent Solutions:

    • Enzyme Stock: Prepare a concentrated stock of the enzyme in assay buffer. It is crucial to use a single, quality-controlled lot of enzyme for consistency.[11]

    • Substrate Stock: Prepare a concentrated stock of the substrate in assay buffer.

    • Inhibitor Stock: Prepare a high-concentration stock of the test inhibitor in 100% DMSO. Then, create a serial dilution series (e.g., 10-point, 3-fold dilutions) of the inhibitor in assay buffer containing a constant percentage of DMSO.

  • Design the Assay Plate Layout: A well-planned plate layout is essential for data quality. Include the following controls:

    • 100% Activity Control (High Control): Contains enzyme, substrate, and buffer with DMSO (no inhibitor). This defines the maximum reaction rate.[7]

    • 0% Activity Control (Low Control/Background): Contains substrate and buffer with DMSO, but no enzyme. This measures the background signal.[7]

    • Test Wells: Contains enzyme, substrate, and varying concentrations of the inhibitor.

  • Execute the Assay:

    • Step 3a (Pre-incubation): Add assay buffer, then the inhibitor dilutions (or DMSO vehicle for controls) to the appropriate wells of the microplate. Add the enzyme solution to all wells except the 0% activity control. Allow the plate to incubate for a set period (e.g., 15-30 minutes) at a constant temperature.

      • Causality Check: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is started. Omitting this can lead to an underestimation of potency for slow-binding inhibitors.

    • Step 3b (Reaction Initiation): Initiate the reaction by adding the substrate solution to all wells. Mix briefly.

    • Step 3c (Detection): Immediately begin reading the plate in the microplate reader. For kinetic assays, take readings at regular intervals (e.g., every 60 seconds) for 15-30 minutes. For endpoint assays, stop the reaction after a fixed time and then read the signal.

  • Data Analysis:

    • Step 4a (Calculate Initial Rates): For kinetic data, determine the initial reaction velocity (V₀) for each well by plotting signal vs. time and calculating the slope of the linear portion of the curve.

    • Step 4b (Normalize Data): Convert the raw rates (or endpoint signals) into percent inhibition using the high and low controls: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_no_inhibitor - Rate_background))

    • Step 4c (Generate Dose-Response Curve): Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Step 4d (Calculate IC50): Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a non-linear regression software (e.g., GraphPad Prism). The IC50 is one of the parameters derived from this fit.[14]

Sample Data and Curve

Below is a table of sample data and the resulting dose-response curve used to determine the IC50 value.

Inhibitor Conc. (nM)log [Inhibitor]Avg. Rate (RFU/min)% Inhibition
0 (No Inhibitor)-5000.0%
10.0045010.0%
30.4839022.0%
101.0026048.0%
301.4812575.0%
1002.006587.0%
3002.485589.0%
10003.005090.0%
Background-25-

(Note: Rates are hypothetical and background-subtracted rate for 0 nM inhibitor is 475 RFU/min)

From this data, non-linear regression would yield an IC50 value of approximately 10.4 nM .

Elucidating the Mechanism of Inhibition (MOI)

Once a potent inhibitor is identified, understanding how it inhibits the enzyme is the next critical step. The MOI provides insight into whether the compound binds in the same site as the substrate (competitive), at a separate site (non-competitive), or only to the enzyme-substrate complex (uncompetitive).[7][12]

This is determined by measuring the inhibitor's IC50 at several different substrate concentrations.[7] The relationship between the IC50 and the substrate concentration reveals the mechanism.

MOI_Diagram cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E_C E ES_C ES E_C:f0->ES_C + S EI_C EI E_C:f0->EI_C + I S_C S I_C I ES_C->E_C:f0 → E + P E_NC E ES_NC ES E_NC:f0->ES_NC + S EI_NC EI E_NC:f0->EI_NC + I S_NC S I_NC I ES_NC->E_NC:f0 → E + P ESI_NC ESI ES_NC->ESI_NC + I EI_NC->ESI_NC + S E_U E ES_U ES E_U:f0->ES_U + S S_U S I_U I ESI_U ESI ES_U->ESI_U + I

Caption: Simplified models of reversible enzyme inhibition.
Summary of Inhibition Types and Their Characteristics
Inhibition TypeDescriptionEffect on IC50 with Increasing [Substrate]Effect on VmaxEffect on Km
Competitive Inhibitor binds to the active site, competing with the substrate.[12]Increases. Potency appears to decrease as substrate outcompetes the inhibitor.[11]UnchangedIncreases
Non-competitive Inhibitor binds to an allosteric (different) site, and can bind to either the free enzyme or the enzyme-substrate complex.[4]Unchanged. Potency is not affected by substrate concentration.[11]DecreasesUnchanged
Uncompetitive Inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site.[4][7]Decreases. Potency appears to increase as more ES complex is formed.[11]DecreasesDecreases

Vmax = Maximum reaction velocity; Km = Michaelis constant (substrate concentration at ½ Vmax)

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability - Pipetting errors- Incomplete mixing of reagents- Temperature gradients across the plate- Use calibrated pipettes; prepare master mixes- Ensure proper mixing after reagent addition- Equilibrate all reagents and the plate to the assay temperature[9][13]
Assay Signal is Too Low or Drifts - Enzyme is inactive or unstable- Substrate degradation- Reagent incompatibility- Verify enzyme activity with a control substrate/inhibitor- Prepare fresh substrate solution for each experiment- Check for precipitation and buffer compatibility
IC50 Curve Has a Poor Fit or Flat Slope - Inhibitor insolubility- Tight-binding inhibition ([Enzyme] > Ki)- Assay is not at steady-state- Check compound solubility in assay buffer; lower DMSO % if possible- Reduce enzyme concentration and re-run the assay[7]- Increase pre-incubation time; ensure reaction is linear
Inhibition Plateaus Below 100% - Compound is an allosteric, partial inhibitor- Compound interference with detection signal- This may be the true MOI of the compound- Run counter-assays without the enzyme to check for compound autofluorescence or absorbance

Conclusion

The development of a biochemical assay for enzyme inhibitors is a foundational activity in modern biology and drug discovery. It requires a meticulous, systematic approach grounded in the principles of enzyme kinetics. By carefully optimizing reaction conditions, including appropriate controls, and using rigorous data analysis methods, researchers can generate high-quality, reproducible data. This enables the confident identification of potent inhibitors and provides the crucial mechanistic insights needed to advance promising compounds from initial hits to potential therapeutic leads.

References

  • Biochemistry | Enzyme Inhibition. (2017). YouTube. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. (2025). BellBrook Labs. [Link]

  • Enzyme Inhibition. (2025). Chemistry LibreTexts. [Link]

  • What is an Inhibition Assay? (n.d.). Biobide Blog. [Link]

  • Strategies for Assay Selection and for the Development of Robust Biochemical Assays. (2021). YouTube. [Link]

  • Enzyme Inhibition. (2025). Biology LibreTexts. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]

  • Assay Guidance Manual. (2012). NCBI Bookshelf. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). PMC - NIH. [Link]

  • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development. (2024). PubMed. [Link]

  • Assay Guidance Manual. (n.d.). NCBI Bookshelf. [Link]

  • Enzyme Kinetics. (2024). TeachMe Physiology. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. [Link]

  • Enzyme Kinetics and Enzyme Inhibition. (n.d.). MIT OpenCourseWare. [Link]

  • How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? (2020). ResearchGate. [Link]

  • Help with determining IC50 for enzyme inhibitors. (2025). Reddit. [Link]

  • Enzyme kinetics. (n.d.). Wikipedia. [Link]

  • IC50. (n.d.). Wikipedia. [Link]

Sources

Cell-based assay design for testing 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Cell-Based Assay Design for High-Throughput Cytotoxicity Testing of 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, multi-tiered strategy for evaluating the in vitro cytotoxicity of the novel compound, this compound. The presence of a nitrophenyl moiety suggests a potential for bioactivity and cytotoxicity, possibly mediated by mechanisms such as oxidative stress.[1][2] This guide moves beyond a single-endpoint assay, presenting a logical workflow from initial dose-response screening to the elucidation of specific cell death mechanisms. We provide detailed, validated protocols for assessing metabolic viability (MTT assay), membrane integrity (LDH assay), apoptosis induction (Caspase-3/7 activation), and oxidative stress (intracellular ROS production). By integrating these assays, researchers can generate a robust toxicological profile, crucial for early-stage drug discovery and chemical safety assessment.

Scientific Background & Rationale

The evaluation of compound-induced cytotoxicity is a cornerstone of preclinical drug development and chemical safety screening.[3][4] The target compound, this compound, belongs to a broad class of nitrophenyl-containing molecules. Nitroaromatic compounds are known to be biologically active and, in many cases, exert toxic effects.[5] Their mechanism of toxicity is often linked to the electrochemical properties of the nitro group, which can undergo metabolic reduction to form reactive nitroso and hydroxylamino intermediates. This process can disrupt cellular redox homeostasis, leading to a surge in reactive oxygen species (ROS), subsequent oxidative stress, mitochondrial damage, and ultimately, cell death through apoptosis or necrosis.[1][2]

Therefore, a comprehensive assessment of this compound's cytotoxicity requires a multi-pronged approach. A single assay is insufficient as it provides only a limited view of the complex cellular response. For instance, an assay measuring metabolic activity might miss cytotoxicity that primarily proceeds through rapid membrane lysis. Our proposed workflow addresses this by first establishing a toxicity baseline and then probing the underlying biological pathways.

Integrated Experimental Workflow

We propose a tiered approach to efficiently characterize the compound's cytotoxic profile. This strategy allows for go/no-go decisions at an early stage while providing a clear path to deeper mechanistic understanding for compounds of interest.

G cluster_0 Tier 1: Primary Screening (IC50 Determination) cluster_0_1 Parallel Assays cluster_1 Tier 2: Mechanistic Elucidation (at ~IC50) cluster_2 Tier 3: Advanced Profiling start Dose-Range Finding (Broad Logarithmic Scale) ic50 Definitive IC50 Determination (Narrow Dose-Response) start->ic50 Inform Concentration Range mtt MTT Assay (Metabolic Viability) ic50->mtt Test Compound Concentrations ldh LDH Release Assay (Membrane Integrity) ic50->ldh Test Compound Concentrations caspase Caspase-3/7 Assay (Apoptosis) ic50->caspase Select Key Concentrations (e.g., 0.5x, 1x, 2x IC50) ros ROS Production Assay (Oxidative Stress) ic50->ros hci High-Content Imaging (Multiparametric Analysis) caspase->hci ros->hci

Figure 1: Tiered experimental workflow for cytotoxicity assessment.

Potential Cytotoxicity Pathway

Based on the known toxicology of nitrophenyl compounds, the diagram below illustrates the potential molecular pathways leading to cell death upon exposure to this compound.

G cluster_cell Inside the Cell cluster_mito Mitochondrion compound This compound metabolism Intracellular Metabolic Reduction compound->metabolism ros Increased ROS (Reactive Oxygen Species) metabolism->ros stress Oxidative Stress ros->stress mito_damage Mitochondrial Dysfunction (Loss of MMP) stress->mito_damage membrane_damage Plasma Membrane Damage stress->membrane_damage cyto_c Cytochrome c Release mito_damage->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase37 Caspase-3/7 Activation (Executioner Caspases) caspase9->caspase37 apoptosis Apoptosis (Blebbing, DNA Fragmentation) caspase37->apoptosis necrosis Necrosis (Cell Lysis, LDH Release) membrane_damage->necrosis

Sources

Application Notes and Protocols for the Formulation of Piperidine Derivatives in In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Preclinical Formulation of Piperidine Scaffolds

The piperidine ring is a ubiquitous structural motif in a vast number of pharmacologically active compounds, integral to the development of novel therapeutics across a spectrum of diseases.[1][2] However, the journey from a promising piperidine-containing new chemical entity (NCE) to a candidate for in vivo evaluation is frequently hampered by significant formulation challenges, most notably poor aqueous solubility.[3][4] The inherent lipophilicity of many piperidine derivatives necessitates sophisticated formulation strategies to ensure adequate bioavailability and achieve therapeutically relevant concentrations in animal models.[5][6][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the formulation of piperidine derivatives for in vivo studies. Moving beyond a simple recitation of protocols, this document elucidates the rationale behind formulation choices, offers step-by-step methodologies for the preparation of various dosage forms, and presents a systematic approach to the characterization and stability testing of these formulations.

I. Preformulation Studies: The Foundation of Rational Formulation Design

Before embarking on the formulation process, a thorough understanding of the physicochemical properties of the piperidine derivative is paramount. These preformulation studies provide the critical data necessary to guide the selection of an appropriate formulation strategy.

A. Solubility Profiling

A comprehensive assessment of the compound's solubility in a range of pharmaceutically acceptable solvents is the cornerstone of formulation development.

  • pH-Solubility Profile : Given that the piperidine nitrogen is basic, its protonation state, and consequently its solubility, is highly dependent on pH.[3] Determining the pH-solubility profile is crucial for developing aqueous-based formulations.

  • Co-solvent Solubility : Evaluating solubility in common co-solvents such as DMSO, ethanol, polyethylene glycols (PEGs), and propylene glycol can inform the development of solution formulations.[3][8]

B. Solid-State Characterization

The solid-state properties of the active pharmaceutical ingredient (API) can significantly influence its dissolution rate and bioavailability.

  • Polymorphism : Different crystalline forms (polymorphs) of a compound can exhibit varying solubility and stability.[9]

  • Particle Size and Morphology : Smaller particle sizes generally lead to a larger surface area and faster dissolution.[10][11]

II. Formulation Strategies for Piperidine Derivatives

The choice of formulation strategy is dictated by the physicochemical properties of the piperidine derivative, the intended route of administration, and the desired pharmacokinetic profile.

A. Solutions

For compounds with adequate solubility, simple solutions are often the preferred formulation for early-stage in vivo studies due to their ease of preparation and dose uniformity.[8][12]

  • Aqueous Solutions : For basic piperidine derivatives, pH adjustment to the acidic range can significantly enhance aqueous solubility by forming a more soluble salt.[3] Buffering agents are often included to maintain the desired pH.[13]

  • Co-solvent Systems : When aqueous solubility is insufficient, the use of water-miscible organic co-solvents is a common and effective strategy.[3][8]

B. Suspensions

For poorly soluble piperidine derivatives, suspensions offer a viable alternative for oral and parenteral administration.[12][14]

  • Vehicle Selection : The suspending vehicle is critical for maintaining the uniformity and stability of the suspension. Common vehicles include aqueous solutions of viscosity-enhancing agents like carboxymethylcellulose (CMC) or methylcellulose.[15]

  • Particle Size Reduction : Micronization of the API is often necessary to improve the stability and bioavailability of the suspension.[11][16]

C. Emulsions and Lipid-Based Formulations

For highly lipophilic piperidine derivatives, lipid-based formulations can enhance oral bioavailability by improving solubilization in the gastrointestinal tract.[11][15]

  • Self-Emulsifying Drug Delivery Systems (SEDDS) : These isotropic mixtures of oils, surfactants, and co-solvents spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media.[6][11]

D. Advanced Formulation Approaches

When conventional methods fail to provide a suitable formulation, more advanced techniques may be employed.

  • Complexation with Cyclodextrins : Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[3][17] This is particularly useful for increasing the apparent solubility of a compound in solution.[3][17]

  • Nanosuspensions : These are sub-micron colloidal dispersions of pure drug particles that are stabilized by surfactants and polymers.[16][18] The small particle size leads to a significant increase in surface area, thereby enhancing the dissolution rate and bioavailability.[16]

Decision-Making Workflow for Formulation Strategy Selection

Formulation_Strategy cluster_0 Preformulation Assessment cluster_1 Formulation Pathway Physicochemical_Properties Determine Physicochemical Properties (Solubility, pKa, LogP) Solubility_Check Is Aqueous Solubility Sufficient? Physicochemical_Properties->Solubility_Check Solution_Formulation Aqueous or Co-solvent Solution Solubility_Check->Solution_Formulation Yes Poor_Solubility_Options Poorly Soluble? Solubility_Check->Poor_Solubility_Options No Suspension_Formulation Suspension Lipid_Based_Formulation Lipid-Based System (e.g., SEDDS) Advanced_Formulation Advanced Approaches (Nanosuspension, Cyclodextrin) Poor_Solubility_Options->Suspension_Formulation Oral/IM/SC Poor_Solubility_Options->Lipid_Based_Formulation Oral Poor_Solubility_Options->Advanced_Formulation IV/Specialized

Caption: A decision tree guiding the selection of an appropriate formulation strategy based on the physicochemical properties of the piperidine derivative.

III. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the preparation of common formulations for in vivo studies.

Protocol 1: Preparation of an Aqueous Solution via pH Adjustment

Objective: To prepare a clear, sterile aqueous solution of a basic piperidine derivative for intravenous (IV) administration.

Materials:

  • Piperidine derivative API

  • Sterile Water for Injection (WFI)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Sterile 0.22 µm syringe filter

  • Sterile vials

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Initial Dissolution : Weigh the required amount of the piperidine derivative and add it to a beaker containing approximately 80% of the final volume of WFI.

  • pH Adjustment : While stirring, slowly add 0.1 M HCl dropwise to the suspension until the compound completely dissolves. Monitor the pH continuously.

  • Final Volume and pH Check : Once the compound is dissolved, add WFI to reach the final desired volume. Re-check the pH and adjust if necessary using 0.1 M HCl or 0.1 M NaOH to the target pH.

  • Sterile Filtration : Draw the solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a sterile vial.

  • Quality Control : Visually inspect the final solution for any particulate matter.

Protocol 2: Preparation of a Suspension for Oral Gavage

Objective: To prepare a uniform and stable suspension of a poorly water-soluble piperidine derivative for oral administration.

Materials:

  • Piperidine derivative API (micronized, if necessary)

  • Sodium carboxymethylcellulose (Na-CMC)

  • Sterile water for injection or purified water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

Procedure:

  • Vehicle Preparation : Prepare a 0.5% (w/v) Na-CMC solution by slowly adding Na-CMC to water while stirring continuously to prevent clumping.[15] Continue stirring until a clear, viscous solution is formed.[15]

  • Levigation : Weigh the required amount of the piperidine derivative. In a mortar, add a small amount of the prepared CMC vehicle to the powdered compound to create a smooth paste. This process, known as levigation, helps in uniformly dispersing the particles.[15]

  • Suspension Formulation : Gradually add the remaining CMC vehicle to the paste while stirring continuously.[15]

  • Homogenization : Transfer the mixture to a suitable container and continue to stir for at least 30 minutes to ensure homogeneity.

Protocol 3: Preparation of an Oil-in-Water (o/w) Emulsion for Intravenous Administration

Objective: To prepare a sterile o/w emulsion of a lipophilic piperidine derivative.

Materials:

  • Piperidine derivative API

  • Soybean oil (or other suitable oil)

  • Egg lecithin (or other suitable emulsifier)

  • Glycerin

  • Water for Injection (WFI)

  • High-pressure homogenizer

Procedure:

  • Oil Phase Preparation : Dissolve the piperidine derivative in the soybean oil.

  • Aqueous Phase Preparation : Disperse the egg lecithin and glycerin in WFI.

  • Pre-emulsification : Coarsely mix the oil phase and the aqueous phase using a high-shear mixer.

  • Homogenization : Pass the pre-emulsion through a high-pressure homogenizer to reduce the droplet size to the desired range (typically below 200 nm for IV administration).[19]

  • Sterilization : The final emulsion can be sterilized by filtration through a 0.22 µm filter if the droplet size is sufficiently small, or by autoclaving if the formulation is heat-stable.

IV. Characterization and Stability of Formulations

Proper characterization and stability testing are essential to ensure the quality, safety, and efficacy of the formulation.[15] All parenteral formulations must be sterile and pyrogen-controlled.[20][21]

Parameter Solution Suspension Emulsion Rationale
Appearance Clear, free of particulatesUniform, opaqueHomogeneous, milky-whiteEnsures product quality and safety.
pH Within target rangeWithin target rangeWithin target rangeAffects solubility, stability, and physiological compatibility.
Viscosity LowModerateLow to moderateInfluences ease of administration and physical stability.
Particle/Droplet Size N/AControlled size distributionControlled size distributionCritical for bioavailability, stability, and safety (especially for IV).
Zeta Potential N/AMeasuredMeasuredIndicates the stability of the colloidal system.
Drug Content 95-105% of label claim95-105% of label claim95-105% of label claimEnsures accurate dosing.
Sterility SterileSterile (if parenteral)Sterile (if parenteral)A critical requirement for parenteral formulations.[13][21]
Endotoxin Level Within acceptable limitsWithin acceptable limitsWithin acceptable limitsPrevents pyrogenic reactions.[21]

Workflow for Formulation Characterization

Characterization_Workflow Formulation_Prep Formulation Prepared Visual_Inspection Visual Inspection (Clarity, Color) Formulation_Prep->Visual_Inspection Physical_Tests Physical Characterization (pH, Viscosity) Visual_Inspection->Physical_Tests Particle_Analysis Particle/Droplet Size Analysis Physical_Tests->Particle_Analysis Chemical_Analysis Chemical Analysis (Drug Content, Purity) Particle_Analysis->Chemical_Analysis Microbiological_Tests Microbiological Testing (Sterility, Endotoxins) Chemical_Analysis->Microbiological_Tests Stability_Study Stability Assessment (Accelerated & Long-term) Microbiological_Tests->Stability_Study

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Nitrophenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving nitrophenyl compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to improve the efficiency and yield of these often-challenging transformations. Here, we will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Troubleshooting Guide

Issue 1: Low to No Product Formation

Q1: I'm attempting a Suzuki coupling with a nitrophenyl halide, and I'm seeing very low or no conversion of my starting material. What are the likely causes?

A1: Low or no yield in the Suzuki coupling of nitrophenyl compounds often points to challenges in the key steps of the catalytic cycle, exacerbated by the electronic properties of the nitro group. The primary culprits are typically inefficient oxidative addition or slow transmetalation.

  • Inefficient Oxidative Addition: The electron-withdrawing nature of the nitro group can make the aryl halide more reactive towards oxidative addition. However, issues can still arise, especially with less reactive aryl chlorides. The choice of palladium catalyst and, more importantly, the ligand is critical here. Standard catalysts like Pd(PPh₃)₄ may not be sufficient.[1]

  • Slow Transmetalation: The nitro group's strong electron-withdrawing effect deactivates the boronic acid, making it less nucleophilic.[2] This significantly slows down the transmetalation step, where the organic group is transferred from boron to the palladium center. The choice of base is paramount to overcoming this hurdle as it activates the boronic acid by forming a more nucleophilic boronate species.[3][4][5][6]

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to air or impurities. Inadequate degassing of solvents and reagents can lead to the oxidation and deactivation of the catalyst.[7]

Visualizing the Problem: A Troubleshooting Workflow

Here is a logical workflow to diagnose and address low-yield issues:

G start Low Yield Observed check_sm Starting Material Consumed? start->check_sm side_products Major Side Products? check_sm->side_products Yes optimize_oa Optimize Oxidative Addition: - Switch to bulky, electron-rich ligands (e.g., Buchwald ligands) - Use a more reactive halide (I > Br > Cl) - Increase temperature check_sm->optimize_oa No homocoupling Address Homocoupling: - Lower catalyst loading - Ensure rigorous inert atmosphere - Use a less reactive catalyst system side_products->homocoupling Homocoupling deboronation Prevent Protodeboronation: - Use milder or anhydrous base (e.g., K₃PO₄, KF) - Use boronic esters (pinacol, MIDA) - Lower reaction temperature side_products->deboronation Protodeboronation other Re-evaluate Reaction: - Check for substrate decomposition - Confirm reagent purity side_products->other Other/Unknown final_check Re-run Optimized Reaction

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Frequently Asked Questions (FAQs)

Q2: Which palladium catalyst and ligand combination is best for coupling nitrophenyl halides?

A2: For electron-deficient and sterically hindered substrates like many nitrophenyl compounds, standard phosphine ligands such as triphenylphosphine (PPh₃) are often inadequate. You should consider more advanced catalytic systems:

  • Bulky, Electron-Rich Phosphine Ligands: The Buchwald biaryl phosphine ligands are highly effective.[8] Ligands like SPhos and XPhos are excellent choices as their steric bulk and electron-donating properties facilitate both the oxidative addition and the final reductive elimination steps.[8][9]

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands are very stable and highly active, making them suitable for challenging couplings. Pre-catalysts like PEPPSI™-IPr are commercially available, air- and moisture-stable, and have shown excellent performance in coupling aryl chlorides.[10][11][12]

Q3: How does the position of the nitro group (ortho, meta, para) affect the reaction yield?

A3: The position of the nitro group has a significant impact due to a combination of electronic and steric effects. The general reactivity trend is often para > meta >> ortho.[2]

  • para and meta Isomers: Both are strongly electron-withdrawing, which deactivates the boronic acid for transmetalation. However, they are generally accessible and can provide good to excellent yields with optimized conditions.[2]

  • ortho Isomer: The ortho-nitro group presents a significant steric hindrance around the reaction center.[2][13][14] This steric clash can severely impede the approach of the palladium catalyst, making both oxidative addition and transmetalation difficult. Overcoming this often requires highly active catalysts with bulky ligands and potentially higher reaction temperatures.[14][15]

Q4: I'm observing significant protodeboronation of my nitrophenylboronic acid. How can I prevent this side reaction?

A4: Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen, is a common side reaction, especially with electron-deficient boronic acids under harsh basic conditions.[16] To mitigate this:

  • Use Milder or Anhydrous Bases: Strong aqueous bases can promote protodeboronation.[7] Switching to a milder base like potassium fluoride (KF) or using anhydrous conditions with bases like potassium phosphate (K₃PO₄) can be effective.[6][7][17]

  • Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, can significantly reduce protodeboronation.[7][18] These derivatives are more robust and release the boronic acid slowly under the reaction conditions.

  • Control the Temperature: Higher temperatures can accelerate protodeboronation.[7] It's advisable to run the reaction at the lowest temperature that still provides a reasonable reaction rate.

Q5: What is the optimal base and solvent system for these reactions?

A5: The choice of base and solvent is interdependent and crucial for activating the boronic acid.

  • Bases: The base's primary role is to convert the boronic acid into a more nucleophilic boronate anion, which is necessary for transmetalation.[3][4][5]

    • Strong Bases (e.g., K₂CO₃, Cs₂CO₃): Often used in aqueous solvent mixtures, these are effective but can promote protodeboronation with sensitive substrates.[7][17]

    • Weaker/Anhydrous Bases (e.g., K₃PO₄, KF): These are generally preferred for electron-deficient systems to minimize side reactions.[7][17]

  • Solvents: The solvent needs to solubilize the reactants and the catalyst.

    • Aqueous Mixtures (e.g., Toluene/H₂O, Dioxane/H₂O): Commonly used and can be very effective, but the presence of water can contribute to protodeboronation.[7][19]

    • Anhydrous Polar Aprotic Solvents (e.g., THF, DMF): These can be a good choice when trying to avoid water, especially when using anhydrous bases.[20]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Nitrophenyl Bromide using a Buchwald Ligand

This protocol provides a starting point for the optimization of the Suzuki coupling of a nitrophenyl bromide with a generic arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk tube, add the nitrophenyl bromide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.3 mol%). Add these solids to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., Toluene, 0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for the desired time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate (2x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Ligand and Base Screening

The following table illustrates a hypothetical screening process to optimize the reaction conditions for the coupling of 4-nitrobromobenzene with phenylboronic acid.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O1002415
2Pd₂(dba)₃ (1.5)PPh₃ (3.3)K₂CO₃ (2)Toluene/H₂O1002425
3Pd₂(dba)₃ (1.5)SPhos (3.3)K₂CO₃ (2)Toluene/H₂O1001278
4 Pd₂(dba)₃ (1.5) SPhos (3.3) K₃PO₄ (2) Toluene 100 12 92
5XPhos Pd G3 (3)-K₃PO₄ (2)Toluene1001290

This data is illustrative and serves as an example of an optimization table.

Visualizing the Mechanism: The Suzuki Coupling Catalytic Cycle

Understanding the catalytic cycle is key to effective troubleshooting.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition transmetalation_intermediate [Ar-Pd(II)-Ar']L₂ pd_complex->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 Reductive Elimination product Ar-Ar' (Product) transmetalation_intermediate->product arx Ar-X (Nitrophenyl Halide) arx->pd_complex ar_boronic Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ ar_boronic->boronate base Base (e.g., K₃PO₄) base->boronate boronate->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

  • C. A. Parrish, L. R. Norman, "Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction," Vertex AI Search, 2025.
  • Wikipedia, "Suzuki reaction," Wikipedia, 2024. [Link]

  • A. Author, "Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction," Wiley Online Library, 2014. [Link]

  • MDPI, "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents," MDPI, 2019. [Link]

  • P. Lei et al., "Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides," Journal of Organic Chemistry, 2017. [Link]

  • Royal Society of Chemistry, "Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides," Green Chemistry, 2020. [Link]

  • Royal Society of Chemistry, "The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids," Polymer Chemistry, 2020. [Link]

  • Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal, 2021. [Link]

  • Andrew G. Myers Research Group, "The Suzuki Reaction," Harvard University. [Link]

  • ACS Publications, "Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling of Esters by C–O Cleavage," Organometallics, 2017. [Link]

  • Wikipedia, "Protodeboronation," Wikipedia, 2023. [Link]

  • ResearchGate, "Reaction of Brett-Phos-Pd(0) with nitrobenzene and 1-nitronaphtalene...," ResearchGate, 2019. [Link]

  • Reddit, "How to approach choosing reaction conditions for Suzuki?," r/Chempros, 2022. [Link]

  • Synlett, "Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides," Thieme, 2017. [Link]

  • MDPI, "Palladium PEPPSI-IPr Complex Supported on a Calixarene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides," MDPI, 2020. [Link]

  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling," Chemistry LibreTexts, 2024. [Link]

  • Reddit, "Why am I getting low yield for my Suzuki coupling reaction?," r/chemistry, 2014. [Link]

  • NIH, "An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals," National Institutes of Health, 2021. [Link]

  • ResearchGate, "Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?," ResearchGate, 2017. [Link]

  • Chemistry LibreTexts, "2.6: Suzuki-Miyaura Coupling," Chemistry LibreTexts, 2019. [Link]

  • ResearchGate, "Suzuki reactions promoted by different ligands (the catalytic conditions)," ResearchGate, 2014. [Link]

  • Royal Society of Chemistry, "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling," Chemical Science, 2014. [Link]

  • Royal Society of Chemistry, "Sterically demanding aryl–alkyl Suzuki–Miyaura coupling," Organic Chemistry Frontiers, 2014. [Link]

  • Reddit, "Diagnosing issues with a failed Suzuki coupling?," r/Chempros, 2019. [Link]

  • Reddit, "Problems with Suzuki coupling," r/Chempros, 2023. [Link]

  • Reddit, "Why is the Suzuki-Miyaura coupling reaction steric sensitive?," r/chemistry, 2015. [Link]

  • ResearchGate, "Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides," ResearchGate, 2015. [Link]

  • ResearchGate, "How can I solve my problem with Suzuki coupling?," ResearchGate, 2014. [Link]

  • ResearchGate, "STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES," ResearchGate, 2018. [Link]

  • Quora, "What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?," Quora, 2018. [Link]

  • Reddit, "Failed suzuki coupling, any suggenstions?," r/Chempros, 2022. [Link]

  • NIH, "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations," National Institutes of Health, 2017. [Link]

  • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs. [Link]

  • wwjmrd, "Recent Advances in the development of Suzuki Miyaura Coupling Reactions," wwjmrd, 2018. [Link]

  • Royal Society of Chemistry, "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes," Chemical Science, 2018. [Link]

  • ResearchGate, "What's the problem of Suzuki-Miyuara coupling reaction conditions?," ResearchGate, 2018. [Link]

Sources

Technical Support Center: Synthesis of Ortho-Substituted Biaryls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ortho-substituted biaryls. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing sterically hindered biaryl scaffolds. The ortho-substituted biaryl motif is a cornerstone in medicinal chemistry and materials science, yet its synthesis is fraught with challenges.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles in your synthetic endeavors.

The Challenge of Steric Hindrance

The primary obstacle in the synthesis of ortho-substituted biaryls is the steric clash between the substituents on the two aromatic rings. This steric hindrance can significantly impede the carbon-carbon bond formation, leading to low yields, side reactions, and in some cases, complete failure of the reaction.[2] Understanding and mitigating these steric effects is paramount to successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of ortho-substituted biaryls, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction.

Q1: My Suzuki-Miyaura coupling reaction for a di-ortho-substituted biaryl is giving very low yield. What are the likely causes and how can I improve it?

A1: Low yields in sterically hindered Suzuki-Miyaura couplings are a frequent problem. Several factors could be at play, primarily related to the catalyst system and reaction conditions.

  • Inefficient Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for sterically demanding substrates.[3][4] The bulky ortho-substituents can prevent the palladium center from efficiently undergoing the key steps of the catalytic cycle.

    • Troubleshooting:

      • Switch to a More Active Catalyst: Consider using a palladacycle pre-catalyst bearing an N-heterocyclic carbene (NHC) ligand. These have shown to be highly effective for the synthesis of di- and tri-ortho-substituted biaryls, even at room temperature.[5][6]

      • Employ Bulky, Electron-Rich Ligands: Ligands play a crucial role in stabilizing the palladium catalyst and facilitating the reaction. For sterically hindered couplings, bulky and electron-rich phosphine ligands are often necessary.

  • Inappropriate Base: The choice of base is critical. A base that is too weak may not facilitate the transmetalation step effectively. Conversely, a base that is too strong can lead to side reactions.

    • Troubleshooting:

      • For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[7] Barium hydroxide has also been used successfully.[3][4]

  • Solvent Effects: The solvent can influence the solubility of the reagents and the stability of the catalytic species.

    • Troubleshooting:

      • Aprotic polar solvents like DMF or dioxane are commonly used. For some systems, using a mixture of an organic solvent and water can be beneficial.[7] Interestingly, technical grade 2-propanol has been shown to be an effective solvent for certain NHC-palladium catalyzed reactions at room temperature.[5][6]

  • Reaction Temperature: Higher temperatures can sometimes overcome the activation energy barrier for sterically hindered couplings.

    • Troubleshooting:

      • If your reaction is not proceeding at a lower temperature, cautiously increasing the temperature may improve the yield. However, be mindful of potential side reactions and catalyst decomposition at elevated temperatures.

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, especially when the desired cross-coupling is slow due to steric hindrance. Homocoupling is often promoted by the presence of oxygen and Pd(II) species.[8]

  • Thorough Degassing: Oxygen can lead to the oxidative homocoupling of the boronic acid.

    • Troubleshooting:

      • Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method.[9]

  • Use of a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce homocoupling.

    • Troubleshooting:

      • If you are using a Pd(II) precatalyst like Pd(OAc)₂, consider switching to a Pd(0) source like Pd₂(dba)₃.

  • Control of Reaction Stoichiometry: An excess of the boronic acid can sometimes favor homocoupling.

    • Troubleshooting:

      • Try using a slight excess of the aryl halide relative to the boronic acid.

Q3: Are there alternatives to the Suzuki-Miyaura coupling for synthesizing highly substituted biaryls?

A3: Yes, while the Suzuki-Miyaura reaction is a workhorse, other methods can be advantageous for particularly challenging ortho-substituted biaryls.

  • Directed C-H Arylation: This modern approach utilizes a directing group to functionalize a C-H bond ortho to an existing functional group, offering high regioselectivity and atom economy.[1]

  • Stille Coupling: This reaction uses organotin reagents and can be effective for sterically hindered systems. However, the toxicity of organotin compounds is a significant drawback.

  • Negishi Coupling: Employing organozinc reagents, the Negishi coupling is another powerful tool for constructing C-C bonds.

  • Desulfitative Coupling: Recent methods have utilized arylsulfonyl hydrazides as arylating agents in palladium-catalyzed desulfitative coupling reactions to form biaryls.[10]

Experimental Protocols

Here is a generalized protocol for a Suzuki-Miyaura coupling reaction to synthesize a di-ortho-substituted biaryl, which should be optimized for your specific substrates.

Generalized Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

Reagents and Equipment:

  • Ortho-substituted aryl halide (1.0 eq)

  • Ortho-substituted arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (argon or nitrogen)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the ortho-substituted aryl halide, ortho-substituted arylboronic acid, and the base.

  • Add the anhydrous, degassed solvent to the flask.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Seal the flask and heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The choice of ligand can have a dramatic impact on the yield of a sterically hindered Suzuki-Miyaura coupling. The following table illustrates this with hypothetical data for the synthesis of a di-ortho-substituted biaryl.

Ligand Catalyst Loading (mol%) Temperature (°C) Yield (%)
PPh₃510015
P(o-tolyl)₃510045
SPhos28085
XPhos28092
IPr (NHC)2Room Temp95

This data clearly shows that bulky, electron-rich phosphine ligands like SPhos and XPhos, and NHC ligands like IPr, significantly outperform the traditional PPh₃ ligand for this challenging transformation.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. For sterically hindered substrates, the oxidative addition and reductive elimination steps can be particularly challenging.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-B(OR)2) Pd(II)_Complex->Transmetalation Diaryl_Pd(II)_Complex R-Pd(II)-R'(L2) Transmetalation->Diaryl_Pd(II)_Complex Reductive_Elimination Reductive Elimination Diaryl_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Biaryl_Product R-R' Reductive_Elimination->Biaryl_Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to troubleshoot a failing ortho-substituted biaryl synthesis.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst system appropriate for sterically hindered coupling? Start->Check_Catalyst Change_Ligand Switch to a bulky, electron-rich phosphine or NHC ligand. Check_Catalyst->Change_Ligand No Check_Base Is the base strong enough? Check_Catalyst->Check_Base Yes Change_Ligand->Check_Base Change_Base Try a stronger base (e.g., K3PO4, Cs2CO3). Check_Base->Change_Base No Check_Conditions Are the reaction conditions optimized? Check_Base->Check_Conditions Yes Change_Base->Check_Conditions Increase_Temp Increase reaction temperature. Check_Conditions->Increase_Temp No Success Successful Synthesis Check_Conditions->Success Yes Change_Solvent Try a different solvent system. Increase_Temp->Change_Solvent Alternative_Method Consider an alternative synthetic route (e.g., C-H arylation). Change_Solvent->Alternative_Method Alternative_Method->Success

Caption: A decision-making workflow for troubleshooting challenging biaryl syntheses.

References

  • A Comparative Guide to the Synthesis of Ortho-Substituted Biaryl Aldehydes. Benchchem.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
  • Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar.
  • Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Thieme E-Books & E-Journals.
  • A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Organic Chemistry Portal.
  • Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PubMed Central.
  • Synthesis of sterically hindered biaryls by Suzuki cross‐coupling of aryl chlorides and bromides catalyzed by BIAN‐NHC‐Pd Reported by Tu. ResearchGate.
  • ChemInform Abstract: Synthesis of Sterically Hindered Biaryls (III), (V), and (VII) via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or Their Esters with Haloarenes. ResearchGate.
  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters.
  • A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. PubMed.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. PMC.

Sources

Technical Support Center: Solubility Troubleshooting for 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome solubility challenges and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is it so poorly soluble?

A1: The solubility challenge you're facing is rooted in the molecule's inherent physicochemical properties. Let's break down the structure:

  • High Lipophilicity: The compound possesses two phenyl rings and a piperidine group, which are large, non-polar hydrocarbon structures. These regions are hydrophobic ("water-fearing") and prefer to interact with other non-polar molecules rather than water.

  • Neutral Moiety: The molecule lacks strongly acidic or basic functional groups that can be ionized. The amide linkage is generally neutral under physiological pH conditions. Because it cannot be readily protonated or deprotonated to form a more soluble salt, its solubility is not significantly influenced by pH adjustments alone.[1][2][3]

  • Molecular Weight and Crystal Structure: With a molecular weight of 338.39 g/mol and a rigid structure, the energy required to break its crystal lattice and solvate it with water molecules is substantial.

Essentially, the molecule is large, predominantly hydrophobic, and neutral, making it intrinsically difficult to dissolve in polar, aqueous environments like phosphate-buffered saline (PBS) or cell culture media.

Q2: What is the absolute first step I should take before attempting to solubilize the compound directly in a buffer?

A2: The foundational step for any poorly soluble compound is to create a concentrated stock solution in a suitable organic solvent. Directly adding the solid powder to an aqueous buffer will almost certainly fail and lead to unreliable results.

The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO) . DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[4][5]

  • Weighing: Accurately weigh a small amount of your this compound powder (e.g., 5 mg).

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a high, round-number concentration (e.g., 10 mM or 20 mM). For 5 mg of a 338.39 g/mol compound to make a 10 mM stock, you would add 1.478 mL of DMSO.

  • Dissolution: Ensure complete dissolution. This is a critical step.

    • Vortex the vial vigorously for 1-2 minutes.[6]

    • Visually inspect the solution against a light source to ensure no solid particulates remain.

    • If needed, gently warm the solution in a 37°C water bath or use brief sonication to aid dissolution.[6]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality: Creating a true solution for your stock ensures that when you dilute it into your aqueous buffer, you are starting with individual molecules, not clumps of undissolved powder. This gives you the best possible chance of keeping the compound in solution at your final working concentration.

Q3: I have a DMSO stock, but my compound still precipitates when I dilute it into my aqueous buffer. What's my overall strategy now?

A3: This is a common issue known as "crashing out." It occurs when the compound, upon transfer from a friendly organic environment (DMSO) to a hostile aqueous one, aggregates and precipitates. Your strategy should be a systematic screening of solubility-enhancing excipients.

The choice of method depends on your experimental system's tolerance for these additives. The following decision workflow provides a structured approach.

G start Start: Poorly Soluble Compound (this compound) stock Prepare Concentrated Stock in 100% DMSO start->stock test_dilution Test Dilution in Aqueous Buffer (e.g., 1:1000, final DMSO <0.1%) stock->test_dilution precipitate Does it precipitate? test_dilution->precipitate soluble Soluble & Stable? Proceed with Experiment precipitate->soluble No strategy Select Solubilization Strategy precipitate->strategy Yes cosolvent Option 1: Co-solvents (e.g., PEG 400, Ethanol) strategy->cosolvent Simple formulation Tolerated by assay? surfactant Option 2: Surfactants (e.g., Tween® 80, Polysorbate 20) strategy->surfactant Higher solubilizing power Potential for cell effects? cyclodextrin Option 3: Cyclodextrins (e.g., HP-β-CD) strategy->cyclodextrin Biocompatible Forms inclusion complex?

Caption: Decision workflow for troubleshooting poor solubility.

Q4: Tell me more about using co-solvents (Option 1). How do they work and what should I use?

A4: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[7] This makes the aqueous buffer a more "hospitable" environment for your hydrophobic compound, thereby increasing its solubility.[8][9]

Mechanism of Action: Co-solvents disrupt the highly ordered hydrogen-bonding network of water. This lowers the interfacial tension between your compound and the solvent, making it easier for the compound to remain dispersed and solvated.

Recommended Co-solvents: For biological experiments, biocompatibility is key. Start with these options:

Co-solventRecommended Starting Conc. (v/v)Key Characteristics
Polyethylene Glycol 400 (PEG 400) 5 - 20%Low toxicity, commonly used in formulations.
Ethanol 1 - 10%Effective, but can be toxic to cells at higher concentrations.[8]
Propylene Glycol 5 - 20%Viscous, good solubilizing power.[8]
Glycerol 5 - 20%Very biocompatible, but high viscosity can be an issue.

Important Consideration: Always run a vehicle control in your experiment (i.e., buffer with the same concentration of co-solvent but without your compound) to ensure the co-solvent itself does not affect your experimental outcome.

Q5: How do surfactants (Option 2) work, and which ones are suitable for lab research?

A5: Surfactants are amphiphilic molecules, meaning they have a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[10] At a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment where your non-polar compound can dissolve, while the hydrophilic heads face the water, keeping the entire complex in solution.[10][11]

Mechanism of Action: Micellar Solubilization

Caption: Drug encapsulation within a surfactant micelle.

Recommended Surfactants: Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity compared to ionic surfactants.[10]

SurfactantRecommended Starting Conc. (w/v)Key Characteristics
Tween® 20 (Polysorbate 20) 0.01 - 0.1%Common in immunoassays (e.g., ELISA).
Tween® 80 (Polysorbate 80) 0.01 - 0.1%Widely used in pharmaceutical formulations.[12]
Pluronic® F-68 0.02 - 0.2%A block co-polymer, known for being gentle on cell membranes.

Important Consideration: Surfactants can interfere with cell membranes and certain protein assays. Always run a vehicle control. You must use surfactants at concentrations above their CMC to ensure micelle formation.

Q6: What are cyclodextrins (Option 3) and when should I consider them?

A6: Cyclodextrins are cyclic oligosaccharides (sugar molecules) shaped like a hollow cone.[13][14] Their exterior is hydrophilic, making them water-soluble, while the interior cavity is hydrophobic. Your poorly soluble drug can become trapped inside this cavity, forming a "host-guest" inclusion complex that is soluble in water.[15][16]

Mechanism of Action: Inclusion Complex

G Hydrophilic Exterior Hydrophobic Interior cluster_cd Cyclodextrin (Host) a1 a2 a3 a4 a5 drug Drug (Guest)

Caption: Drug molecule forming an inclusion complex with a cyclodextrin.

Recommended Cyclodextrins: Natural cyclodextrins have limited solubility themselves. Modified versions are far more effective.

CyclodextrinRecommended Starting Conc. (w/v)Key Characteristics
Hydroxypropyl-β-cyclodextrin (HP-β-CD) 1 - 10%High aqueous solubility and very low toxicity; widely used in drug delivery.[13][14]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) 1 - 10%Anionic derivative with excellent solubility and safety profile.

Important Consideration: Cyclodextrins are generally considered very biocompatible. However, they can sometimes extract cholesterol from cell membranes at high concentrations, so a vehicle control is still essential.

Q7: How do I practically test these different solubilizers and find the best one?

A7: You should perform a systematic kinetic solubility screening assay. The "shake-flask" method is a reliable, low-throughput approach.[5]

  • Prepare Excipient Buffers: Prepare a set of your primary aqueous buffer (e.g., PBS, pH 7.4) each containing a different solubilizer at a known concentration (e.g., 5% PEG 400, 0.1% Tween® 80, 2% HP-β-CD). Also include a buffer-only control.

  • Spike with Compound: Dispense an equal volume of each excipient buffer into separate microcentrifuge tubes (e.g., 495 µL).

  • Add Stock Solution: Add a small volume of your concentrated DMSO stock solution to each tube to achieve your desired final concentration (e.g., add 5 µL of a 10 mM stock to 495 µL of buffer for a final concentration of 100 µM and 1% DMSO).

  • Equilibrate: Tightly cap the tubes and place them on a shaker or rotator at room temperature for 1.5 - 2 hours to allow them to reach equilibrium.[4][17]

  • Separate Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet any precipitated material.

  • Quantify Soluble Fraction: Carefully remove a known volume of the supernatant from each tube, being sure not to disturb the pellet. Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analyze: Compare the measured concentration in each excipient buffer to your target concentration. The condition that yields a concentration closest to your target without precipitation is the most effective.

This self-validating protocol provides quantitative data on which formulation best suits your needs, moving you beyond simple visual inspection.[5][18]

References

  • Mura, P. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC PubMed Central. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Patel, M., et al. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Singh, R., et al. (2022). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]

  • Sharma, N., & N, Y. S. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. [Link]

  • Schaefer, J., & K-La-Vita, J. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC PubMed Central. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Zhang, X., et al. (2021). Amphiphilic small molecular mates match hydrophobic drugs to form nanoassemblies based on drug-mate strategy. PMC PubMed Central. [Link]

  • B-S, V. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Xu, W., et al. (2023). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. ResearchGate. [Link]

  • Google Patents. (n.d.). Use of surfactants to solubilize water-insoluble solids in beverages.
  • Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. ijmsdr.com. [Link]

  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]

  • IJCRT.org. (2025). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. IJCRT.org. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

  • ResearchGate. (n.d.). Solubility enhancement of poorly water soluble compounds by supercritical fluids processes. ResearchGate. [Link]

  • Spandidos Publications. (2025). Co-solvent: Significance and symbolism. Spandidos Publications. [Link]

  • Homework.Study.com. (n.d.). How do our bodies solubilize acidic, basic, and neutral compounds?. Homework.Study.com. [Link]

  • Tiwari, R., et al. (2010). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC PubMed Central. [Link]

  • ResearchGate. (2025). Hydrotropes: Solubilization of nonpolar compounds and modification of surfactant solutions. ResearchGate. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. ijpca.com. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). A new strategy for hydrophobic drug delivery using a hydrophilic polymer equipped with stacking units. Royal Society of Chemistry. [Link]

  • YouTube. (2025). How Do Acids And Bases Alter Compound Solubility?. YouTube. [Link]

  • Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]

  • National Institutes of Health. (n.d.). Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • Digital Analysis. (n.d.). pH Adjustment and Neutralization, the basics. Digital Analysis. [Link]

  • Skin Chakra. (2024). We have tested 11 natural solubilizers: here are the best 3. Skin Chakra. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for the Amidation of 4-(4-nitrophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the amidation of 4-(4-nitrophenyl)benzoic acid. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimental work. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reaction conditions effectively.

Section 1: Core Principles of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that involves the elimination of water. However, the direct reaction is often unfavorable at room temperature because the acidic carboxylic acid and the basic amine readily form an unreactive ammonium carboxylate salt.[1][2] The core strategy for successful amidation, therefore, relies on activating the carboxylic acid to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[3]

This activation is typically achieved using a "coupling reagent." The general workflow involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, which is then intercepted by the amine to form the desired amide.[4]

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation Acid 4-(4-nitrophenyl)benzoic Acid Active_Intermediate Reactive Intermediate (e.g., O-acylisourea) Acid->Active_Intermediate Reacts with Reagent Coupling Reagent (e.g., EDC, HATU) Tetrahedral Tetrahedral Intermediate Active_Intermediate->Tetrahedral Amine Amine (R-NH2) Amine->Tetrahedral Attacks Amide Desired Amide Product Tetrahedral->Amide Collapses to form Byproduct Coupling Reagent Byproduct (e.g., Urea) Tetrahedral->Byproduct Releases

Caption: General workflow for coupling-reagent-mediated amidation.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the amidation of 4-(4-nitrophenyl)benzoic acid.

Q1: My reaction shows low or no conversion to the product. What are the common causes and how can I fix them?

Low or no product formation typically points to issues with the activation of the carboxylic acid, the reactivity of the amine, or the overall reaction conditions.[5]

  • Possible Cause 1: Inefficient Carboxylic Acid Activation.

    • Explanation: The chosen coupling reagent may be unsuitable for your specific amine or may have degraded due to improper storage (e.g., moisture). Carbodiimides like EDC and DCC are highly effective but can be sensitive.[6]

    • Troubleshooting Steps:

      • Verify Reagent Quality: Use a fresh bottle of the coupling reagent or one that has been stored under anhydrous conditions.

      • Pre-activation: Stir the 4-(4-nitrophenyl)benzoic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent for 15-30 minutes before adding the amine.[5] This ensures the formation of the active intermediate.

      • Switch Coupling Reagent: If using a carbodiimide alone, consider adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or using a more potent phosphonium or uronium salt reagent like HATU or PyBOP.[4][7]

  • Possible Cause 2: Deactivation of the Amine.

    • Explanation: The amine's lone pair is its key to nucleophilicity. If the reaction medium is too acidic, the amine can be protonated, forming an unreactive ammonium salt. While the coupling reaction is designed to avoid the acid-amine salt formation, the choice of base and stoichiometry is critical.[1]

    • Troubleshooting Steps:

      • Add a Suitable Base: Incorporate a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), into the reaction.[3] Typically, 2-3 equivalents are used to neutralize any acidic species generated and ensure the amine remains in its free, nucleophilic form.

      • Check Amine pKa: If you are using a particularly electron-deficient (and thus, less basic) amine, a stronger activating agent or more forcing conditions (e.g., elevated temperature) may be required.[8]

  • Possible Cause 3: Poor Solubility.

    • Explanation: 4-(4-nitrophenyl)benzoic acid can have limited solubility in common aprotic solvents like Dichloromethane (DCM). If the starting materials are not fully dissolved, the reaction will be slow and inefficient.

    • Troubleshooting Steps:

      • Change Solvent: Switch to a more polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) where the starting acid has better solubility.[8]

      • Gentle Heating: For some reactions, gentle heating (e.g., to 40-50 °C) can improve solubility and reaction rate, but this should be done cautiously as it can also promote side reactions.

Q2: I have good conversion by TLC/LC-MS, but my isolated yield is very low. What's going wrong?

This classic problem often points to either the formation of difficult-to-separate side products or issues during the workup and purification stages.

  • Possible Cause 1: Formation of N-Acylurea Side Product.

    • Explanation: This is a major side reaction when using carbodiimide reagents like DCC or EDC. The highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, consuming your activated acid.[9] This rearrangement is often competitive with the desired amine attack, especially if the amine is sterically hindered or a poor nucleophile.

    • Troubleshooting & Optimization:

      • Use an Additive: The most effective solution is to add a nucleophilic catalyst like HOBt or HOAt. These additives rapidly trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still highly reactive towards the amine.[3]

      • Control Stoichiometry: Avoid using a large excess of the carbodiimide reagent, as this can increase the likelihood of side reactions.[10]

      • Lower the Temperature: Running the reaction at 0 °C can sometimes slow down the rate of the rearrangement relative to the desired amidation.[5]

G O_acylisourea O-Acylisourea (Reactive Intermediate) Amide Desired Amide + Urea Byproduct O_acylisourea->Amide Path A (Desired): Nucleophilic Attack N_acylurea N-Acylurea (Stable Side Product) O_acylisourea->N_acylurea Path B (Undesired): Intramolecular Rearrangement Active_Ester Active Ester Intermediate O_acylisourea->Active_Ester Path C (Optimized): Trapping with Additive Amine Amine (R-NH2) HOBt Additive (HOBt) Active_Ester->Amide Nucleophilic Attack (No Rearrangement)

Caption: Competing reaction pathways for the O-acylisourea intermediate.

  • Possible Cause 2: Difficult Purification.

    • Explanation: The byproduct of carbodiimide reactions (dicyclohexylurea, DCU, from DCC; or 1-ethyl-3-(3-dimethylaminopropyl)urea, EDU, from EDC) can sometimes be difficult to remove. While DCU is largely insoluble in many organic solvents, EDU is water-soluble, making workup crucial.[7]

    • Troubleshooting & Optimization:

      • Aqueous Workup: For EDC reactions, a standard aqueous workup is essential. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove unreacted amine and base, followed by a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and HOBt.[11] The water-soluble EDU byproduct will be removed in these aqueous washes.

      • Filtration for DCU: If using DCC, the DCU byproduct often precipitates out of the reaction mixture. It can be removed by filtration before proceeding with the aqueous workup.[7]

      • Chromatography Issues: Amides can sometimes be sensitive to silica gel, leading to decomposition on the column.[12] Consider neutralizing the silica gel by eluting with a solvent system containing a small amount of base (e.g., 0.5-1% TEA) or using an alternative stationary phase like alumina.

Q3: Which coupling reagent is best for my system?

The choice of reagent depends on factors like the cost, scale, sensitivity of your substrates to racemization (if chiral), and the reactivity of the amine.

Coupling Reagent SystemProsConsBest For
EDC / HOBt Inexpensive, water-soluble byproduct (EDU) is easily removed with aqueous workup.[3][8]Can lead to N-acylurea side product if HOBt is omitted; HOBt has explosive properties when stored dry.General-purpose, cost-effective synthesis where the amine is reasonably nucleophilic.
DCC / DMAP Highly effective and inexpensive.[1]Forms insoluble DCU byproduct which must be filtered; can cause significant racemization in chiral acids; DMAP is an acyl transfer agent.[13]Simple, non-chiral substrates where byproduct precipitation is advantageous for purification.
HATU / DIPEA Very fast reaction times, high yields, low rates of racemization.[5][7]More expensive than carbodiimides, byproducts are water-soluble and removed during workup.Difficult couplings involving hindered amines, electron-poor amines, or sensitive chiral substrates.
T3P® (Propylphosphonic Anhydride) High yielding, byproducts are water-soluble and easily removed, low allergenicity.Often requires slightly elevated temperatures.A versatile and "green" alternative, effective for a wide range of substrates.

Section 3: Recommended Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Amidation using EDC and HOBt

This protocol is a robust starting point for the amidation of 4-(4-nitrophenyl)benzoic acid.

  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(4-nitrophenyl)benzoic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Dissolution: Dissolve the solids in an anhydrous solvent (e.g., DMF or DCM, approx. 0.1-0.5 M concentration). Stir until all solids are dissolved.

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) in one portion. Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: To the activated mixture, add the desired amine (1.1 eq) followed by a non-nucleophilic base such as DIPEA (2.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization as needed.[12][14]

Protocol 2: High-Efficiency Amidation using HATU

This protocol is recommended for challenging couplings, such as with sterically hindered or electron-deficient amines.

  • Preparation: To a round-bottom flask under an inert atmosphere, add 4-(4-nitrophenyl)benzoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1-0.5 M).

  • Pre-activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. A color change is often observed.

  • Amine Addition: Add the amine (1.1 eq) to the pre-activated mixture.

  • Reaction: Stir at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Follow steps 6 and 7 from Protocol 1. The workup procedure is identical.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123–130. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • JoVE. (2023). Preparation of Amides. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Wikipedia. (n.d.). Carbodiimide. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of the EDC-catalyzed amidation. [Link]

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]

  • Charville, H., Jackson, D., Hodges, G., Whiting, A., & Wilson, M. R. (2011). Synthesis of amides directly from carboxylic acids and hydrazines. Organic & Biomolecular Chemistry, 9(12), 4423. [Link]

  • Pate, M. G., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(39), 5344-5347. [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS UNISS. [Link]

  • Leggio, A., et al. (2016). Amide formation in one pot from carboxylic acids and amines via carboxyl and sulfinyl mixed anhydrides. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • ResearchGate. (n.d.). Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... [Link]

  • Goliszewska, K., & Bąk, A. (2022). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 27(19), 6296. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

  • ACS Omega. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. [Link]

  • ACS Omega. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. [Link]

  • Reddit. (2022). Esterification/Amidation Problems. [Link]

  • Pimlott, S. L., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. MedChemComm, 11(8), 1391-1396. [Link]

  • Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41-42. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US2567126A - Process for preparing 4, 4'-nitrophenyl benzoic acid.
  • The Journal of Organic Chemistry. (2019). Direct Amidation of Carboxylic Acids with Nitroarenes. [Link]

Sources

Purification strategies for 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine and its intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-{[4-(4-nitrophenyl)phenyl]carbonyl}piperidine and its precursors. This guide is designed for researchers, medicinal chemists, and process development professionals to provide practical, in-depth solutions to common purification challenges encountered during this multi-step synthesis. Our focus is on not just how to solve a problem, but why a particular strategy is effective, grounding our advice in established chemical principles.

Workflow Overview: Synthesis and Purification

The synthesis of the target molecule typically follows a three-stage process: a Suzuki-Miyaura coupling to create the biphenyl core, a subsequent nitration (or use of a pre-nitrated starting material), and a final amidation step. Each stage presents unique purification challenges that must be overcome to ensure the integrity of the final compound.

G cluster_0 Stage 1: Suzuki Coupling cluster_1 Stage 2: Nitration cluster_2 Stage 3: Amidation s1_start Aryl Halide + Aryl Boronic Acid s1_reac Pd Catalyst, Base (e.g., Na2CO3) s1_start->s1_reac s1_crude Crude 4-Phenylbenzoic Acid s1_reac->s1_crude s1_purify Purification 1: Acid-Base Extraction Recrystallization s1_crude->s1_purify s1_pure Pure 4-Phenylbenzoic Acid s1_purify->s1_pure s2_reac Nitrating Agent (e.g., HNO3/H2SO4) s1_pure->s2_reac s2_crude Crude 4-(4-Nitrophenyl)benzoic Acid s2_reac->s2_crude s2_purify Purification 2: Recrystallization s2_crude->s2_purify s2_pure Pure 4-(4-Nitrophenyl)benzoic Acid s2_purify->s2_pure s3_reac Piperidine, Coupling Agent (e.g., HATU) or Acyl Chloride s2_pure->s3_reac s3_crude Crude Final Product s3_reac->s3_crude s3_purify Purification 3: Column Chromatography Recrystallization s3_crude->s3_purify s3_pure Pure this compound s3_purify->s3_pure G start Crude Reaction Mixture (in Ethyl Acetate) step1 Wash with aq. NaHCO3 or NaOH (Basic Extraction) start->step1 organic_layer1 Organic Layer (Contains neutral impurities: Biphenyl, catalyst ligands) step1->organic_layer1 Discard aqueous_layer1 Aqueous Layer (Contains Sodium 4-phenylbenzoate) step1->aqueous_layer1 step2 Acidify with HCl to pH ~2 aqueous_layer1->step2 precipitate Precipitate Forms (Pure 4-Phenylbenzoic Acid) step2->precipitate step3 Filter and Wash with Water precipitate->step3 product Pure 4-Phenylbenzoic Acid step3->product

Technical Support Center: Navigating the Scale-Up Synthesis of Biaryl Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the multifaceted challenges encountered during the scale-up synthesis of biaryl intermediates. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale experiments to larger-scale production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and ensure the robustness and safety of your synthetic processes.

Introduction: The Scale-Up Challenge in Biaryl Synthesis

Biaryl scaffolds are privileged structures in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, has revolutionized their synthesis.[4][5] However, translating a successful bench-scale reaction to a pilot plant or manufacturing setting is rarely a linear process.[6] Issues that are insignificant at the milligram scale can become critical roadblocks at the kilogram scale. This guide provides a structured approach to identifying and resolving these common scale-up challenges.

Section 1: Core Challenges in Scale-Up Synthesis

Scaling up biaryl synthesis introduces complexities related to mass and heat transfer, reagent and catalyst stability, and impurity management. Understanding these core challenges is the first step toward developing a robust and reproducible process.

Catalyst Activity and Deactivation

Palladium catalysts are the heart of modern biaryl synthesis, but their performance can be sensitive to the reaction environment, especially at scale.

  • Catalyst Deactivation: The active Pd(0) species can be prone to deactivation through several pathways. Aggregation into inactive palladium black is a common issue, often triggered by ligand dissociation.[7] Oxidation of the active catalyst or the sensitive phosphine ligands by residual oxygen can also lead to a loss of activity.[7]

  • Catalyst Poisoning: Impurities in starting materials, reagents, or solvents can act as catalyst poisons, leading to a significant drop in reaction efficiency.[7][8][9][10] Sulfur- and cyanide-containing compounds are particularly detrimental.[9][10]

Ligand Selection and Stability

The choice of phosphine ligand is critical for a successful cross-coupling reaction, influencing catalyst stability and reactivity.[11][12]

  • Ligand Degradation: Phosphine ligands, especially electron-rich and bulky ones, can be susceptible to oxidation or other degradation pathways, particularly at elevated temperatures over extended reaction times.[13]

  • Suboptimal Ligand Choice: A ligand that performs well at a small scale may not be optimal for the conditions of a scaled-up reaction, which might involve different temperatures, concentrations, or mixing efficiencies.

Reaction Conditions and Heterogeneity

Directly translating laboratory conditions to a large reactor can lead to unexpected outcomes due to changes in physical parameters.

  • Mass and Heat Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high concentration, which can promote side reactions and impurity formation.[6]

  • Solvent and Base Effects: The choice of solvent and base is crucial for solubility, reaction kinetics, and catalyst stability.[7] A solvent system that is effective at a small scale might not be suitable for the safety and processing requirements of a large-scale reaction.

Impurity Profiling and Control

The impurity profile of a biaryl intermediate is a critical quality attribute, and scaling up can introduce new and unexpected impurities.[][15][16][17][18]

  • Side Reactions: Incomplete conversions or the presence of reactive intermediates can lead to the formation of byproducts such as homocoupled products or hydrodehalogenation of the aryl halide.[19]

  • Process-Related Impurities: Residual catalysts, ligands, and reagents from the reaction and work-up can contaminate the final product.

Process Safety

The thermal hazards and potential for runaway reactions must be carefully assessed before scaling up any chemical process.[20][21][22][23][24]

  • Exothermic Events: Cross-coupling reactions can be exothermic, and the heat generated needs to be effectively managed in a large reactor to prevent dangerous temperature and pressure increases.

  • Reagent Handling: The handling of pyrophoric or air-sensitive reagents at a large scale requires specialized equipment and procedures.

Section 2: Troubleshooting Guides & FAQs

This section provides practical, question-and-answer-based troubleshooting guides for common issues encountered during the scale-up of biaryl synthesis.

FAQ 1: My reaction is sluggish or stalls at large scale, whereas it went to completion in the lab. What should I investigate?

Answer: This is a classic scale-up problem that can often be traced back to catalyst deactivation or mass transfer limitations.

Troubleshooting Workflow:

start Stalled Reaction at Scale check_catalyst 1. Evaluate Catalyst Activity & Stability start->check_catalyst check_mixing 2. Assess Mass & Heat Transfer start->check_mixing check_reagents 3. Verify Reagent Quality start->check_reagents solution_catalyst Increase catalyst loading or use a more robust pre-catalyst. check_catalyst->solution_catalyst solution_mixing Improve agitation, consider a different reactor design, or adjust solvent viscosity. check_mixing->solution_mixing solution_reagents Repurify starting materials and ensure solvents are rigorously degassed. check_reagents->solution_reagents

Caption: Troubleshooting workflow for a stalled reaction.

Detailed Steps & Explanations:

  • Evaluate Catalyst Activity & Stability:

    • Oxygen Contamination: Ensure that all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon).[25][26] Oxygen can lead to catalyst decomposition.[25]

    • Catalyst Loading: While low catalyst loadings are desirable for cost-effectiveness, a slight increase (e.g., from 0.5 mol% to 1-2 mol%) might be necessary to overcome deactivation pathways that are more prevalent at scale.[7]

    • Pre-catalyst Choice: Consider using more robust, air-stable pre-catalysts, such as palladacycles, which can improve consistency at scale.[25]

  • Assess Mass & Heat Transfer:

    • Agitation: Ensure that the stirring is vigorous enough to maintain a homogeneous mixture, especially in biphasic reactions.[25] For larger reactions, mechanical stirring is recommended.[19]

    • Reactor Geometry: The geometry of the reactor can significantly impact mixing efficiency. A reactor with baffles can improve turbulence and prevent vortexing.

  • Verify Reagent Quality:

    • Starting Material Purity: Impurities in the aryl halide or organometallic reagent can poison the catalyst.[7] Consider re-purifying starting materials if their purity is questionable.

    • Base Quality: The physical properties of the base, such as particle size, can affect its reactivity. Finely grinding solid bases can increase their surface area and improve reaction rates.[19]

FAQ 2: I am observing significant formation of side products, such as homocoupling and hydrodehalogenation, that were minor in the lab-scale reaction. How can I mitigate this?

Answer: The formation of side products is often a result of suboptimal reaction conditions that become more pronounced at scale.

Troubleshooting Strategies:

Side Product Potential Cause Recommended Action Reference
Homocoupling of Boronic Acid Presence of oxygenRigorously degas all solvents and maintain a strict inert atmosphere.[25]
High temperatureOptimize the reaction temperature; a lower temperature may favor the desired cross-coupling pathway.
Hydrodehalogenation Presence of water or protic impuritiesUse anhydrous solvents and reagents.[25]
Suboptimal baseSwitch to a milder or non-nucleophilic base.[25]
Protodeboronation Strong base in aqueous mediaUse a milder base like potassium fluoride (KF) or potassium carbonate (K2CO3).[25]
Presence of waterSwitch to anhydrous conditions.[25]

Experimental Protocol: Optimizing Reaction Conditions

  • Temperature Screening: Perform a series of small-scale reactions at different temperatures (e.g., 60°C, 80°C, 100°C) to identify the optimal temperature that maximizes the yield of the desired product while minimizing side reactions.

  • Base Screening: Evaluate a panel of bases with varying strengths and solubilities (e.g., K3PO4, K2CO3, Cs2CO3, NaOtBu).

  • Solvent Screening: Test a range of solvents (e.g., Toluene, Dioxane, 2-MeTHF, CPME) to find the best balance of solubility, reaction rate, and impurity profile.

FAQ 3: My final product is difficult to purify at scale due to persistent impurities. What purification strategies should I consider?

Answer: Purification at scale requires robust and scalable methods. Crystallization is often the preferred method for obtaining high-purity biaryl intermediates.

Crystallization Workflow:

start Impure Biaryl Intermediate solvent_screening 1. Solvent Screening for Crystallization start->solvent_screening dissolution 2. Dissolve in Minimum Hot Solvent solvent_screening->dissolution cooling 3. Slow Cooling dissolution->cooling filtration 4. Isolate Crystals by Filtration cooling->filtration drying 5. Dry the Purified Product filtration->drying pure_product High-Purity Biaryl Intermediate drying->pure_product

Caption: A stepwise workflow for purification by crystallization.

Detailed Steps for Crystallization: [27][28][29][30][31]

  • Solvent Screening: The key to successful crystallization is finding a suitable solvent or solvent system.

    • The ideal solvent should dissolve the compound when hot but have low solubility when cold.

    • Screen a range of solvents with different polarities.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Collect the crystals by filtration, for instance using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Pro-Tip: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.

Section 3: Process Safety Considerations

Ensuring the safety of personnel and the facility is paramount during scale-up. A thorough hazard assessment should be conducted before any large-scale synthesis.[21]

Key Safety Measures:

  • Thermal Hazard Evaluation: Use techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) to understand the thermal profile of the reaction and identify any potential for runaway reactions.

  • Safe Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all aspects of the process, from reagent handling to waste disposal.[21]

  • Personal Protective Equipment (PPE): Ensure all personnel are equipped with and trained on the proper use of appropriate PPE.[23]

  • Emergency Preparedness: Have a clear and well-rehearsed emergency response plan in place.[23]

Conclusion

The successful scale-up of biaryl intermediate synthesis is a blend of scientific understanding, meticulous planning, and empirical optimization. By anticipating and systematically addressing the core challenges of catalyst performance, reaction conditions, impurity control, and process safety, researchers and process chemists can navigate the complexities of scaling up and deliver high-quality materials for drug development and beyond.

References

  • Palladium catalyst issues in cross-coupling reactions - Benchchem.
  • Bayesian optimization-driven parallel-screening of multiple parameters for the flow synthesis of biaryl compounds - PMC - NIH.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed.
  • Optimisation of reaction conditions for biaryl synthesis from phenyl boronic acid a.
  • Bayesian optimization-driven parallel-screening of multiple parameters for the flow synthesis of biaryl compounds - ResearchGate.
  • Scale-Up Guide: Buchwald-Hartwig Amination - Sigma-Aldrich.
  • Buchwald–Hartwig amination - Wikipedia.
  • Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
  • A Continuous Process for Buchwald-Hartwig Amination at Micro- Lab- and Meso-Scale Using a Novel Reactor Concept | Request PDF - ResearchGate.
  • Optimization of the Reaction Conditions | Download Scientific Diagram - ResearchGate.
  • common pitfalls in setting up sSPhos cross-coupling reactions - Benchchem.
  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction - WuXi STA.
  • Ligand design for cross-couplings: phosphines - YouTube.
  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings | ChemRxiv.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society.
  • Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis | Request PDF - ResearchGate.
  • Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions - Chemical Society Reviews (RSC Publishing).
  • What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
  • Poisoning and deactivation of palladium catalysts - SciSpace.
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction - Sigma-Aldrich.
  • How To: Purify by Crystallization - Department of Chemistry : University of Rochester.
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C.
  • Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update - MDPI.
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
  • SOP: CRYSTALLIZATION.
  • 3: Crystallization - Chemistry LibreTexts.
  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate.
  • Guide for crystallization.
  • Chemical Process Safety | Techniques & Equipment - Mettler Toledo.
  • Impurity Profiling in APIs - BOC Sciences.
  • Advances in Impurity Profiling of Pharmaceutical Formulations.
  • Process Safety - Briar Chemicals.
  • Industry-Specific Safety Concerns for Process Manufacturing Plants - Precognize.
  • Chemical Safety in Manufacturing Plants: Protecting Workers & Preventing Accidents.
  • Development of Configurationally Labile Biaryl Reagents for Atropisomer Synthesis.
  • (PDF) IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS *Corresponding Author - ResearchGate.
  • Synthesis of biaryls using aryne intermediates - Sci-Hub.
  • Scalable Subsecond Synthesis of Drug Scaffolds via Aryllithium Intermediates by Numbered-up 3D-Printed Metal Microreactors | ACS Central Science - ACS Publications.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain.
  • How Can We Achieve Ultimate Safety in Chemical Manufacturing? - Elchemy.
  • Impurity Profiling of Drug Substances in Pharmaceuticals - Pharmaguideline.

Sources

Technical Support Center: Optimizing Catalyst and Ligand Choice for C-N Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for C-N bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction is not working or giving very low yield. What are the first parameters I should check?

A1: When a Buchwald-Hartwig reaction fails, a systematic review of the reaction components is the most effective troubleshooting approach. Often, the issue lies with one of the following:

  • Catalyst Activity: Ensure your palladium source and ligand are active. Pre-catalysts are generally more reliable than generating the active Pd(0) species in situ from Pd(OAc)₂.[1][2] The active LPd(0) species is crucial for initiating the catalytic cycle.[2] If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0).[2][3]

  • Oxygen Contamination: These reactions are notoriously sensitive to oxygen, which can deactivate the palladium catalyst through oxidation.[4] Ensure your solvent is thoroughly degassed and the reaction is set up under an inert atmosphere (Argon or Nitrogen).[4][5]

  • Reagent Purity: Impurities in the aryl halide, amine, or solvent can interfere with the reaction. Assess the purity of your starting materials.[5]

  • Base Quality: The choice and quality of the base are critical. For solid inorganic bases like Cs₂CO₃ or K₃PO₄, particle size and surface area matter.[2][6] Grinding the base before use can improve reaction rates.[5] For strong, alkoxide bases like NaOtBu, ensure they have not decomposed upon storage.

Q2: How do I choose the right ligand for my specific substrate combination?

A2: Ligand selection is arguably the most critical parameter in a Buchwald-Hartwig reaction and is highly dependent on the nature of the amine and aryl halide.[7][8] There isn't a single "best" ligand; rather, the choice is a balance of steric and electronic properties to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[8][9]

  • For Primary Amines: Bulky, electron-rich biaryl phosphine ligands like BrettPhos are often effective.[3] These ligands promote the formation of the catalytically active monoligated Pd(0) species and prevent the over-arylation of the primary amine.[5]

  • For Secondary Amines: The choice can be more varied. Ligands like XPhos or RuPhos often give good results.[1] The increased steric bulk of these ligands can facilitate the reductive elimination step, which can be slow for secondary amines.

  • For Challenging Nucleophiles (e.g., Heteroarylamines, Amides): These substrates can be problematic due to their different pKa values and potential to act as catalyst poisons.[2] Specialized ligands have been developed for these cases. For instance, a combination of the GPhos ligand with a weaker base like NaOTMS has been shown to be effective for base-sensitive five-membered heterocycles.[2][10]

  • For Aryl Chlorides: These are less reactive than aryl bromides or iodides.[11] Highly electron-donating and sterically hindered ligands, such as P(t-Bu)₃ or bulky biaryl phosphines, are often required to promote the challenging oxidative addition step.[8]

A high-throughput screening approach using pre-plated catalyst/ligand kits can be an efficient way to identify the optimal ligand for a novel substrate combination.[12][13][14]

Troubleshooting Guide

Problem 1: Low or No Conversion

If you observe poor conversion of your starting materials, consider the following troubleshooting workflow:

G start Low/No Conversion check_inert Verify Inert Atmosphere (Degas Solvents, Purge Headspace) start->check_inert check_catalyst Assess Catalyst/Ligand Quality (Use Pre-catalyst, Check Storage) check_inert->check_catalyst If atmosphere is good screen_base Screen Different Bases (Strong vs. Weak, Solubility) check_catalyst->screen_base If catalyst is active screen_solvent Screen Different Solvents (Polarity, Solubility of Reagents) screen_base->screen_solvent If base change is ineffective increase_temp Increase Reaction Temperature screen_solvent->increase_temp If solvent change is ineffective screen_ligand Screen Different Ligands (Steric/Electronic Properties) increase_temp->screen_ligand If temperature increase is ineffective success Reaction Optimized screen_ligand->success Optimal conditions found

Caption: Troubleshooting workflow for low reaction conversion.

Causality Behind the Steps:

  • Inert Atmosphere: Oxygen irreversibly oxidizes the active Pd(0) catalyst to Pd(II), halting the catalytic cycle.[4]

  • Catalyst Quality: Pre-catalysts provide a more reliable and reproducible source of the active LPd(0) species compared to in-situ reduction of Pd(II) salts.[1][2][5]

  • Base Selection: The base's role is to deprotonate the amine-palladium complex to form the key amide intermediate.[15] Its strength and solubility are crucial. A base that is too weak may not facilitate deprotonation, while an overly strong base might decompose sensitive functional groups.[2] In nonpolar solvents, an anionic base is generally required.[16]

  • Solvent Choice: The solvent must dissolve the substrates and the base to a sufficient extent.[1] Aprotic solvents like toluene, dioxane, and THF are common choices.[3][17] Insolubility is a frequent and underestimated cause of reaction failure.[2]

  • Temperature: Higher temperatures can overcome the activation energy for challenging steps, particularly the oxidative addition of aryl chlorides.[1][2] However, be mindful of potential substrate/product degradation.[11]

  • Ligand Screening: If the above steps fail, the ligand is likely not optimal for your specific substrates. The ligand influences both the rate of oxidative addition and reductive elimination.[8]

Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)

The appearance of a significant amount of the hydrodehalogenated arene (where the halide is replaced by hydrogen) is a common side reaction.

Cause: This side reaction often arises from a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[18] This can be formed by β-hydride elimination from alkoxide bases or interaction with trace water. This Pd-H species can then reductively eliminate with the aryl halide to form the undesired byproduct.

Solutions:

  • Choice of Base: Avoid bases prone to β-hydride elimination if possible. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often less problematic in this regard than strong alkoxide bases.[5][18]

  • Ligand System: Certain ligands are better at promoting the desired reductive elimination over competing pathways. Bulky biaryl phosphine ligands often disfavor the formation of intermediates that lead to hydrodehalogenation.

  • Anhydrous Conditions: Ensure your reagents and solvents are scrupulously dry to minimize sources of protons that can lead to the formation of Pd-H species.

Side ProductProbable CauseSuggested Solution(s)
Hydrodehalogenation Formation of Pd-H speciesUse weaker, non-alkoxide bases (K₃PO₄, Cs₂CO₃); ensure anhydrous conditions; screen ligands.[5][18]
Homocoupling of Aryl Halide Presence of oxygenThoroughly degas solvents and maintain a strict inert atmosphere.[5]
Phenol/Diaryl Ether Formation Presence of water/alkoxide couplingUse anhydrous conditions; choose a ligand that favors C-N over C-O reductive elimination.[5]
Amine Over-arylation (For primary amines)Use bulky ligands (e.g., BrettPhos) to sterically hinder a second arylation.[5]

Experimental Protocols

Protocol 1: General Procedure for High-Throughput Ligand/Base Screening

This protocol is adapted for use with commercially available high-throughput screening kits.[12][13]

  • Preparation: In a glovebox, prepare a stock solution of your aryl halide (1.0 eq) and amine (1.2 eq) in the chosen anhydrous, degassed solvent (e.g., dioxane).

  • Dispensing: To a 24-well plate pre-loaded with different palladium catalysts/ligands (e.g., 1 µmol/well), add the appropriate base to each well (e.g., solid Cs₂CO₃ or a solution of NaOtBu).

  • Initiation: Dispense an equal volume of the substrate stock solution into each well.

  • Reaction: Seal the plate with a new film and place it on a preheated reaction block (e.g., 100 °C).[12] Stir for the desired reaction time (e.g., 12-24 hours).

  • Work-up and Analysis: Cool the block, quench each reaction (e.g., with water or a standard quench solution), and add an internal standard.[12] Analyze the yield in each well by LC-MS or GC-MS to identify the optimal conditions.

G cluster_glovebox Inert Atmosphere (Glovebox) cluster_lab Lab Bench A Prepare Substrate Stock Solution B Add Bases to Pre-loaded Catalyst Plate C Dispense Stock Solution to all wells B->C D Seal Plate and Heat on Reaction Block C->D E Quench Reactions & Add Internal Standard D->E F Analyze by LC-MS / GC-MS E->F G Optimal Conditions F->G Identify Optimal Catalyst/Ligand/Base

Caption: High-throughput screening workflow.

References

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online. [Link]

  • Impact of Deactivation Phenomena on Kinetics of the C–N Coupling Reaction over Supported Cu2O Catalysts in Continuous-Flow Conditions - ACS Publications. [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]

  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. [Link]

  • Optimization of the Reaction Conditions for C-N Coupling. - ResearchGate. [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [Link]

  • Ligands for copper-catalyzed C-N bond forming reactions with 1 mol% CuBr as catalyst - PubMed. [Link]

  • Optimization of reaction parameters for the C−N coupling. - ResearchGate. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. [Link]

  • Insights into C–N Bond Formation through the Coreduction of Nitrite and CO2: Guiding Selectivity Toward C–N Bond | ACS Catalysis - ACS Publications. [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. [Link]

  • Ligands for Copper-Catalyzed C-N Bond Forming Reactions with 1 Mol% CuBr as Catalyst | Request PDF - ResearchGate. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination | Accounts of Chemical Research - ACS Publications. [Link]

  • Transition-metal-catalysed C-N bond activation - The Royal Society of Chemistry. [Link]

  • Palladium-catalyzed C-N and C-O cross-coupling reactions - DSpace@MIT. [Link]

  • Catalyst-Free C–N Coupling under Ambient Conditions via High-Throughput Microdroplet Reactions | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. [Link]

  • High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions - PubMed. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]

  • Transition-metal-catalyzed C-N bond forming reactions using organic azides as the nitrogen source: a journey for the mild and versatile C-H amination - PubMed. [Link]

  • Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review | ACS Omega. [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating the Mechanism of Action of PF-3845, a Selective FAAH Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, definitively validating a compound's mechanism of action is a cornerstone of preclinical research. This guide provides an in-depth, experimentally supported framework for confirming the mechanism of PF-3845, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). We will explore the causal logic behind experimental choices and compare PF-3845 to other inhibitors, offering a comprehensive protocol for researchers in the field.

The endocannabinoid system (ECS) is a critical regulator of numerous physiological processes, including pain, inflammation, and mood.[1][2][3][4] A key enzyme within this system, FAAH, is responsible for the degradation of the endocannabinoid anandamide (AEA).[1][5] By inhibiting FAAH, compounds like PF-3845 increase the endogenous levels of AEA, thereby potentiating its therapeutic effects, such as analgesia and anti-inflammatory responses, without the psychoactive side effects associated with direct cannabinoid receptor agonists.[6][7][8] PF-3845 is an irreversible covalent inhibitor that carbamylates the catalytic serine nucleophile of FAAH.[9][10]

Comparative Landscape of FAAH Inhibitors

To effectively validate the mechanism of PF-3845, it is essential to compare its activity with other well-characterized FAAH inhibitors. These compounds may differ in their mode of inhibition (reversible vs. irreversible) and selectivity.

CompoundType of InhibitionIC50 / KiKey Characteristics
PF-3845 Irreversible, CovalentKi = 0.23 µMHighly selective for FAAH over FAAH-2 and other serine hydrolases.[9][11]
URB597 Irreversible, CovalentIC50 = 4.6 nMOne of the most potent FAAH inhibitors, widely used as a research tool.[2]
OL-135 Reversible---A reversible FAAH inhibitor, useful for distinguishing between reversible and irreversible mechanisms.[6][12]
JZL184 MAGL Inhibitor---A selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme for degrading 2-AG. Used as a negative control to demonstrate specificity for FAAH.[13]

Experimental Validation Workflow

A multi-tiered approach is necessary to rigorously validate the mechanism of action of PF-3845. This workflow progresses from direct enzyme inhibition assays to cell-based functional assays and finally to measuring the downstream effects on endocannabinoid levels.

experimental_workflow cluster_0 Tier 1: In Vitro Target Engagement cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Downstream Functional Effects a FAAH Enzyme Activity Assay (Fluorometric or Radiometric) b Determine IC50 and Ki values a->b Quantify Inhibition c Whole-Cell FAAH Activity Assay (e.g., in COS-7 or T-lymphocytes) b->c Progress to Cellular Models d Assess cell permeability and target engagement in a cellular context c->d Confirm Cellular Efficacy e Quantification of Endocannabinoid Levels (LC-MS/MS) d->e Assess Functional Consequences f Measure increase in Anandamide (AEA) and lack of effect on 2-AG e->f Validate Mechanism

Caption: A tiered experimental workflow for validating the mechanism of action of PF-3845.

Detailed Experimental Protocols

In Vitro FAAH Enzyme Activity Assay

Rationale: This initial step directly measures the ability of PF-3845 to inhibit the enzymatic activity of FAAH in a controlled, cell-free system. A fluorometric assay is a common and reliable method.[14][15][16]

Protocol:

  • Preparation of Reagents:

    • FAAH Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 9.0, with 125 mM NaCl).[17]

    • FAAH Enzyme: Use purified recombinant human or rat FAAH, or prepare microsomes from tissues with high FAAH expression (e.g., liver, brain).[14]

    • Substrate: A non-fluorescent FAAH substrate such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).[1]

    • Test Compounds: Prepare stock solutions of PF-3845, URB597, OL-135, and JZL184 in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2-50 µL of diluted FAAH enzyme preparation to each well.

    • Add test compounds at various concentrations (typically a serial dilution). Include a vehicle control (DMSO) and a positive control (a known FAAH inhibitor like URB597).

    • Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 30 minutes) at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence kinetically over time (e.g., every 2 minutes for 30 minutes) using a fluorescence microplate reader (λEx = 360 nm/λEm = 465 nm for AMC release).[14]

  • Data Analysis:

    • Calculate the rate of reaction (fluorescence increase over time) for each concentration of the inhibitor.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular FAAH Activity Assay

Rationale: This assay validates that PF-3845 can cross the cell membrane and inhibit FAAH within a living cell. This is a critical step to bridge the gap between in vitro and in vivo efficacy.

Protocol:

  • Cell Culture:

    • Culture cells with endogenous or overexpressed FAAH (e.g., COS-7 cells transiently transfected with FAAH cDNA, or H460 cells).[17][18]

  • Treatment:

    • Treat the cells with varying concentrations of PF-3845 and comparative inhibitors for a specified time.

  • Cell Lysis and Lysate Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in an appropriate FAAH assay buffer containing a protease inhibitor cocktail.[1]

    • Centrifuge the lysate to pellet cellular debris.[1]

  • FAAH Activity Measurement:

    • Use the supernatant (cell lysate) in the in vitro FAAH activity assay described above to measure the remaining FAAH activity.

Quantification of Endocannabinoid Levels by LC-MS/MS

Rationale: The definitive test of FAAH inhibition in a biological system is the measurement of its downstream effects: a selective increase in the concentration of anandamide (AEA), the primary substrate of FAAH, without affecting the levels of 2-arachidonoylglycerol (2-AG), which is primarily degraded by MAGL.[6][13]

Protocol:

  • Sample Collection:

    • Treat animals (e.g., mice) with PF-3845, a vehicle control, or a comparative inhibitor (e.g., JZL184).

    • At a specified time point after administration, collect tissues of interest (e.g., brain, spinal cord).[6]

  • Lipid Extraction:

    • Homogenize the tissues in a suitable solvent (e.g., acetonitrile containing internal standards).

    • Perform lipid extraction using established methods (e.g., liquid-liquid extraction or solid-phase extraction).

  • LC-MS/MS Analysis:

    • Analyze the extracted lipids using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use multiple reaction monitoring (MRM) to specifically detect and quantify AEA and 2-AG based on their unique parent and fragment ion masses.

  • Data Analysis:

    • Quantify the levels of AEA and 2-AG in each sample by comparing their peak areas to those of the internal standards.

    • Compare the endocannabinoid levels in the inhibitor-treated groups to the vehicle-treated group.

Expected Outcomes and Interpretation

A successful validation of PF-3845's mechanism of action will yield the following results:

ExperimentExpected Outcome for PF-3845Comparison with Other Inhibitors
In Vitro FAAH Assay Potent inhibition of FAAH activity with a low IC50 value.Similar potency to URB597. OL-135 will also show inhibition. JZL184 will show no inhibition.
Cellular FAAH Assay Significant reduction of FAAH activity in treated cells.PF-3845 and URB597 will show sustained inhibition. The effect of OL-135 may be reduced after washing due to its reversible nature.
Endocannabinoid Quantification Selective and significant increase in AEA levels in relevant tissues. No significant change in 2-AG levels.JZL184 will cause a selective increase in 2-AG with no effect on AEA, confirming the specificity of the assay.

Signaling Pathway

The mechanism of action of PF-3845 can be visualized as an intervention in the endocannabinoid signaling pathway.

signaling_pathway cluster_pathway Endocannabinoid Signaling AEA Anandamide (AEA) FAAH FAAH Enzyme AEA->FAAH Hydrolysis CB1R CB1/CB2 Receptors AEA->CB1R Binding & Activation Degradation Degradation Products FAAH->Degradation PF3845 PF-3845 PF3845->FAAH Inhibition Response Therapeutic Effects (Analgesia, Anti-inflammation) CB1R->Response

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine Analogs as Potential FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of 1-{[4-(4-nitrophenyl)phenyl]carbonyl}piperidine analogs. We will explore the rationale behind the design of these compounds, their potential as inhibitors of Fatty Acid Amide Hydrolase (FAAH), and the experimental methodologies used to evaluate their activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting the endocannabinoid system.

Introduction: Targeting FAAH for Therapeutic Intervention

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other fatty acid amides.[1] By hydrolyzing AEA, FAAH terminates its signaling, which plays a crucial role in regulating pain, inflammation, mood, and anxiety.[1][2] Consequently, inhibiting FAAH has emerged as a promising therapeutic strategy to enhance and prolong the analgesic, anxiolytic, and anti-inflammatory effects of endogenous cannabinoids without the psychoactive side effects associated with direct cannabinoid receptor agonists.[3][4]

The this compound scaffold represents a promising starting point for the design of novel FAAH inhibitors. This guide will dissect the key structural components of these analogs and their influence on biological activity, drawing comparisons with structurally related FAAH inhibitors to build a comprehensive SAR model.

Core Scaffold and Rationale for Design

The core structure of the series, this compound, can be deconstructed into three key pharmacophoric elements:

  • The 4-Nitrophenyl Moiety: The terminal phenyl ring substituted with a nitro group.

  • The Biphenyl Linker: A rigid spacer connecting the nitrophenyl group to the carbonyl.

  • The Piperidine-1-carboxamide Moiety: A cyclic amide that is anticipated to interact with the catalytic site of the target enzyme.

The design rationale for this scaffold is rooted in the established pharmacophores of known FAAH inhibitors, particularly those that act as irreversible covalent inhibitors. The piperidine-carboxamide portion is analogous to the piperidine/piperazine ureas and carbamates that have been shown to covalently modify the catalytic serine residue (Ser241) in the active site of FAAH.[2] The biphenyl moiety is a common feature in potent FAAH inhibitors, where it is thought to occupy a hydrophobic channel in the enzyme's active site.[3] The nitro group, a strong electron-withdrawing substituent, is expected to modulate the electronic properties of the biphenyl system and potentially influence the reactivity of the carbonyl group, a key element for covalent inhibition.[5][6][7]

Structure-Activity Relationship (SAR) Analysis

While a dedicated, comprehensive SAR study for this specific series of analogs is not extensively documented in a single source, we can infer a plausible SAR based on the well-established principles from related classes of FAAH inhibitors. The following sections outline the anticipated impact of structural modifications on the inhibitory activity.

Modifications of the 4-Nitrophenyl Moiety

The electronic nature and position of substituents on the terminal phenyl ring are critical for activity. The nitro group at the 4-position is a strong electron-withdrawing group, which can influence the overall electronic distribution of the molecule.[5][7]

  • Position of the Nitro Group: Moving the nitro group to the 2- or 3-position is likely to alter the binding orientation within the enzyme's active site, potentially leading to a decrease in potency. The para-position often allows for optimal interactions in a linear binding pocket.

  • Replacement of the Nitro Group:

    • Electron-Withdrawing Groups (EWGs): Replacing the nitro group with other EWGs such as cyano (-CN), trifluoromethyl (-CF3), or sulfone (-SO2R) could maintain or even enhance activity by increasing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the catalytic serine.

    • Electron-Donating Groups (EDGs): The introduction of EDGs like methoxy (-OCH3) or amino (-NH2) is predicted to decrease the inhibitory potency. These groups would reduce the electrophilicity of the carbonyl, making the covalent modification of the enzyme less favorable.[5]

Alterations of the Biphenyl Linker

The biphenyl linker provides a rigid scaffold that orients the terminal nitrophenyl ring and the piperidine-carboxamide for optimal interaction with the enzyme.

  • Isosteric Replacements: Replacing one of the phenyl rings with a heteroaromatic ring (e.g., pyridine, thiophene) could introduce new hydrogen bonding opportunities and alter the lipophilicity, potentially improving potency and pharmacokinetic properties.

  • Conformational Restriction: Introducing bridges to lock the conformation of the biphenyl system could enhance binding affinity by reducing the entropic penalty upon binding.

Modifications of the Piperidine Ring

The piperidine ring is a key component of the "warhead" that covalently modifies the enzyme. Its structure and substituents can significantly impact both potency and selectivity.

  • Ring Size: Expanding or contracting the piperidine ring (e.g., to azepane or pyrrolidine) is likely to have a profound effect on activity. The six-membered piperidine ring is often optimal for fitting into the catalytic site of serine hydrolases.[2]

  • Substitution on the Piperidine Ring: Introducing small alkyl or polar substituents on the piperidine ring could probe for additional binding pockets and potentially improve selectivity against other serine hydrolases.

Comparative Analysis with Known FAAH Inhibitors

The SAR of this compound analogs can be benchmarked against well-characterized FAAH inhibitors.

Compound Class Core Structure Mechanism of Action Key SAR Insights
Piperidine/Piperazine Ureas (e.g., PF-3845) [8]Piperidine/Piperazine-ureaCovalent (Carbamylation of Ser241)The cyclic urea is crucial for covalent modification. Extended aromatic systems enhance potency by occupying the hydrophobic acyl-chain binding tunnel.
O-Aryl Carbamates (e.g., URB597) [3]Biphenyl-carbamateCovalent (Carbamylation of Ser241)The biphenyl group mimics the arachidonoyl chain of anandamide. Substitutions on the biphenyl ring and the N-alkyl group significantly affect potency.
α-Ketoheterocycles (e.g., OL-135) [4]Keto-oxazoleReversible Covalent (Hemiketal formation)The electrophilic keto-carbonyl is essential. The heterocycle activates the carbonyl and provides binding interactions.
This compound Analogs (Hypothetical) Nitrophenyl-biphenyl-piperidine-carboxamidePresumed CovalentThe nitrophenyl group likely influences the reactivity of the carbonyl. The biphenyl and piperidine moieties are expected to have similar roles to other covalent FAAH inhibitors.

Experimental Protocols

To validate the SAR and determine the biological activity of these analogs, the following experimental protocols are recommended.

FAAH Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the FAAH-catalyzed hydrolysis of a fluorogenic substrate.

Principle: FAAH hydrolyzes a non-fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMC), to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC formation is proportional to FAAH activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

    • FAAH Enzyme: Recombinant human or rat FAAH diluted in Assay Buffer to the desired concentration.

    • Substrate Solution: AAMC dissolved in DMSO.

    • Test Compounds: Serially diluted in DMSO.

  • Assay Procedure:

    • In a 96-well black microplate, add 170 µL of Assay Buffer to each well.

    • Add 10 µL of the test compound solution or DMSO (for control wells) to the respective wells.

    • Add 10 µL of the diluted FAAH enzyme solution to all wells except the background control wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 10 µL of the AAMC substrate solution to all wells.

    • Immediately measure the fluorescence in a microplate reader (Excitation: 360 nm, Emission: 465 nm) in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (RFU/min) for each well.

    • Subtract the background rate from all other rates.

    • Calculate the percent inhibition for each inhibitor concentration relative to the control (DMSO) wells.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the general cytotoxicity of the compounds on a cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Plate cells (e.g., HEK293, SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds.

    • Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control (DMSO).

    • Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.

Visualizing the Mechanism and Workflow

FAAH Inhibition Mechanism

The proposed mechanism of irreversible inhibition of FAAH by a 1-carbonyl-piperidine analog involves the carbamylation of the catalytic serine residue.

FAAH_Inhibition cluster_0 FAAH Active Site Ser241 Ser241 Ser217 Ser217 Ser241->Ser217 H-bond Lys142 Lys142 Ser217->Lys142 H-bond Inhibitor R-CO-Piperidine EI_Complex Enzyme-Inhibitor Complex Inhibitor->EI_Complex Reversible Binding Carbamylated_Enzyme Carbamylated FAAH (Inactive) EI_Complex->Carbamylated_Enzyme Nucleophilic Attack by Ser241 Leaving_Group Leaving Group (R)

Caption: Proposed mechanism of FAAH inhibition by a 1-carbonyl-piperidine analog.

Experimental Workflow for SAR Studies

The systematic evaluation of novel analogs follows a well-defined workflow from synthesis to biological characterization.

SAR_Workflow Synthesis Analog Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Primary_Screening Primary Screening: FAAH Inhibition Assay (IC50) Characterization->Primary_Screening SAR_Analysis SAR Analysis & Lead Identification Primary_Screening->SAR_Analysis SAR_Analysis->Synthesis Design of New Analogs Secondary_Screening Secondary Screening: - Cytotoxicity (MTT Assay) - Selectivity Profiling SAR_Analysis->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization

Caption: A typical workflow for the SAR-driven discovery of FAAH inhibitors.

Conclusion

The this compound scaffold holds significant promise for the development of novel FAAH inhibitors. By systematically exploring the structure-activity relationships through chemical synthesis and robust biological evaluation, it is possible to identify potent and selective drug candidates. The insights and protocols provided in this guide offer a framework for the rational design and characterization of these promising therapeutic agents. Future studies should focus on synthesizing and testing a diverse library of analogs to validate the proposed SAR and to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.

References

  • Piomelli, D., Tarzia, G., Duranti, A., Tontini, A., Mor, M., & Clapper, J. R. (2006). Synthesis and QSAR of Fatty Acid Amide Hydrolase Inhibitors: Modulation at the N-Portion of Biphenyl-3-yl Alkylcarbamates. Journal of Medicinal Chemistry, 49(14), 4247-4255. [Link]

  • Cravatt, B. F., & Lichtman, A. H. (2004). The fatty acid amides. Current Opinion in Chemical Biology, 8(1), 46-53.
  • Lee, T. K., Ravindranathan, P., Sonavane, R., et al. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. Molecules, 24(15), 2783. [Link]

  • Lumen Learning. The Effect of Substituents on Reactivity. MCC Organic Chemistry. [Link]

  • Butini, S., et al. (2023). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. European Journal of Medicinal Chemistry, 247, 114952. [Link]

  • Keith, J. M., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Medicinal Chemistry Letters, 6(10), 1046-1051. [Link]

  • Chouhan, A., Shaik, B., Ahmad, I., & Agrawal, V. K. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical & Pharmaceutical Research, 12(1), 51-58. [Link]

  • González-Gutiérrez, J. P., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(14), 5485. [Link]

  • Granchi, C., et al. (2019). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 20(22), 5767. [Link]

  • Jezuita, A., Ejsmont, K., & Szatyłowicz, H. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 32(1), 329-342. [Link]

  • ResearchGate. (2020). Substituent effects of nitro group in cyclic compounds. [Link]

  • St. Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity. [Link]

  • ResearchGate. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

  • ResearchGate. (2017). Design, Synthesis, Structure-Activity Relationship Studies, and Three-Dimensional Quantitative Structure Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates as Dual Modulators of Dopamine D3 Receptor and Fatty Acid Amide Hydrolase. [Link]

  • Malamas, M. S., et al. (2019). Piperidine and Piperazine Inhibitors of Fatty Acid Amide Hydrolase Targeting Excitotoxic Pathology. Bioorganic & Medicinal Chemistry, 27(23), 115096. [Link]

  • Zhang, Y. J., et al. (2006). In silico design and synthesis of piperazine-1-pyrrolidine-2,5-dione scaffold-based novel malic enzyme inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(3), 525-528. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Nocentini, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 12(5), 836-843. [Link]

  • Lorca, R., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. International Journal of Molecular Sciences, 20(10), 2510. [Link]

  • Piomelli, D., et al. (2012). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. ACS Chemical Neuroscience, 3(6), 473-480. [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]

  • Wang, X., et al. (2004). [Quantitative structure-activity relationships and joint toxicity of substituted biphenyls]. Huan Jing Ke Xue, 25(5), 104-107. [Link]

Sources

A Comparative Guide to the Kinase and Enzyme Selectivity Profiling of Novel Phenyl-Piperidine Analogs: A Case Study with 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as one of the most critical target classes. The human genome encodes over 500 kinases, and their dysregulation is a hallmark of numerous diseases.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.[2] However, the high degree of structural similarity within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[3][4] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a pivotal step in understanding a compound's true biological activity and de-risking its clinical development.[5]

This guide provides a framework for assessing the kinase and enzyme selectivity of novel chemical entities. We will use the hypothetical compound, 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine (hereafter referred to as NPP-1 ), a novel scaffold from the phenyl-piperidine class, as a case study. This document will detail the rationale behind experimental design, provide a robust protocol for profiling, and present a comparative analysis against two benchmark compounds: a highly selective inhibitor (Reference Compound S ) and a known broad-spectrum inhibitor (Reference Compound B ).

The Imperative of Kinome-Wide Selectivity Profiling

The central goal of profiling is to determine a compound's "selectivity index"—a quantitative measure of its potency at the intended target versus its activity at other kinases.[1] A highly selective compound will inhibit its target at low nanomolar concentrations while showing little to no effect on other kinases, even at micromolar concentrations. Conversely, a non-selective compound may inhibit dozens of kinases with similar potency.

Key considerations for drug development professionals include:

  • Minimizing Off-Target Toxicity: Unintended inhibition of critical kinases, such as those involved in cardiac function (e.g., KDR/VEGFR2) or metabolic regulation, can lead to severe adverse events. Comprehensive screening against safety-focused panels is now a standard industry practice.[6]

  • Understanding Polypharmacology: Not all off-target effects are detrimental. For complex diseases like cancer, hitting multiple nodes in a signaling network can overcome resistance mechanisms or provide synergistic efficacy. Profiling can uncover these opportunities.

  • Informing Structure-Activity Relationships (SAR): By comparing the selectivity profiles of closely related analogs, medicinal chemists can identify the specific chemical modifications that confer selectivity, accelerating the design of optimized lead compounds.[3]

Designing a Robust Profiling Strategy

For a novel compound like NPP-1, whose primary target may not be known, an initial broad screen is the most logical starting point. This involves testing the compound at a single, relatively high concentration (e.g., 1 µM or 10 µM) against the largest commercially available kinase panel. This approach provides a panoramic view of the compound's activity across the kinome.

Several vendors offer comprehensive profiling services, screening compounds against panels of over 400 kinases, covering all major families of the human kinome.[7][8][9] For this case study, we will proceed with a hypothetical screen against a 300+ kinase panel.

A critical parameter in assay design is the concentration of ATP. Since most kinase inhibitors are ATP-competitive, their apparent potency (IC50) is highly dependent on the ATP concentration. Testing at or near the physiological concentration of ATP (~1 mM) provides a more biologically relevant assessment of a compound's potential efficacy.[8]

Experimental Methodology: A Universal Kinase Assay

To ensure consistency and comparability across a diverse set of kinases, a universal assay platform that is not dependent on specific antibodies or substrates is ideal. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10] It is applicable to virtually any kinase and substrate pair.

Step-by-Step Protocol: Kinase Profiling via ADP-Glo™
  • Compound Preparation:

    • Prepare a 10 mM stock solution of NPP-1, Reference Compound S, and Reference Compound B in 100% DMSO.

    • Perform serial dilutions to create 100x working stocks of the desired screening concentration (e.g., 100 µM for a 1 µM final assay concentration).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the 100x compound stock solution or DMSO vehicle control.

    • Add 5 µL of a 2x Kinase/Substrate mix in reaction buffer. This mix contains the specific kinase being assayed and its corresponding substrate at optimized concentrations.

    • To initiate the reaction, add 4 µL of a 2.5x ATP solution (to achieve a final concentration of 1 mM). The total reaction volume is 10 µL.

    • Negative Control: Wells containing buffer and substrate but no kinase enzyme.

    • Positive Control: Wells containing kinase, substrate, ATP, and DMSO vehicle.

  • Reaction Incubation:

    • Seal the plate and incubate at room temperature for 1 hour. The incubation time may need to be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and, simultaneously, uses the newly synthesized ATP to produce light via a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a standard plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the DMSO control using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

Below is a diagram illustrating the experimental workflow.

G cluster_prep 1. Preparation cluster_assay 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis Compound_Stock Prepare 10 mM Compound Stocks (NPP-1, Controls in DMSO) Working_Stock Create 100x Working Stocks Compound_Stock->Working_Stock Dispense_Cmpd Dispense 1 µL Compound or DMSO to 384-well plate Working_Stock->Dispense_Cmpd Add_Kinase Add 5 µL Kinase/Substrate Mix Dispense_Cmpd->Add_Kinase Add_ATP Add 4 µL ATP (Initiate Reaction) Add_Kinase->Add_ATP Incubate_1 Incubate for 60 min at Room Temperature Add_ATP->Incubate_1 Add_Reagent1 Add 10 µL ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate_1->Add_Reagent1 Incubate_2 Incubate for 40 min Add_Reagent1->Incubate_2 Add_Reagent2 Add 20 µL Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_2->Add_Reagent2 Incubate_3 Incubate for 30 min Add_Reagent2->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition

Figure 1: Experimental workflow for kinase profiling using the ADP-Glo™ assay.

Comparative Data Analysis and Interpretation

Following the initial screen at 1 µM, the raw data is converted to percent inhibition. This allows for a direct comparison of NPP-1 against the selective (Compound S) and broad-spectrum (Compound B) reference inhibitors.

Table 1: Comparative Kinase Inhibition Profile at 1 µM

Kinase TargetKinase FamilyNPP-1 (% Inhibition)Compound S (% Inhibition)Compound B (% Inhibition)
ABL1 TK 98 99 95
SRC TK 85 1292
LCK TK 76 888
EGFRTK25565
KDR (VEGFR2)TK15278
FYNTK681085
AKT1AGC5345
PKAAGC2130
CDK2CMGC10<189
p38α (MAPK14)CMGC18475
... (290+ other kinases)...<20%<10%...

Data is hypothetical and for illustrative purposes.

Interpretation of Results:
  • NPP-1 Profile: The data reveals that NPP-1 is a potent inhibitor of the ABL1 tyrosine kinase, showing 98% inhibition. However, it is not perfectly selective. It demonstrates significant cross-reactivity against other members of the SRC family of tyrosine kinases, including SRC (85%), LCK (76%), and FYN (68%). Its activity against other kinase families (AGC, CMGC) is minimal at this concentration.

  • Reference Compound S: As expected, the selective inhibitor shows potent inhibition of ABL1 (99%) with negligible activity against all other kinases tested, demonstrating a highly desirable selectivity profile.

  • Reference Compound B: This compound acts as a potent, non-selective inhibitor, inhibiting a wide range of kinases across different families, which is characteristic of many early-generation or less-optimized inhibitors.

This initial screen identifies NPP-1 as a dual ABL/SRC family inhibitor. This has important mechanistic implications. For certain leukemias, dual inhibition of ABL and SRC kinases can be more effective than targeting ABL1 alone.

The diagram below illustrates the potential biological context of this dual activity.

G cluster_pathway Simplified Cell Signaling Pathway cluster_inhibitor Point of Intervention Growth_Factor Growth Factor Signal SRC SRC Family Kinases Growth_Factor->SRC BCR_ABL BCR-ABL (Oncogenic Fusion) Proliferation Cell Proliferation & Survival BCR_ABL->Proliferation Primary Pathway SRC->Proliferation Adhesion Cell Adhesion & Motility SRC->Adhesion NPP1 NPP-1 NPP1->BCR_ABL On-Target Inhibition NPP1->SRC Off-Target Inhibition

Figure 2: Potential dual inhibition of BCR-ABL and SRC pathways by NPP-1.

Essential Follow-Up Studies

The primary screen is the first step. To fully characterize NPP-1, the following studies are essential:

  • Dose-Response Curves (IC50 Determination): For all kinases that showed >50% inhibition in the primary screen, a 10-point dose-response curve should be generated to determine the precise IC50 value. This allows for a quantitative ranking of potency.

  • Enzyme Inhibition Kinetics: Further biochemical assays are needed to determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).[11][12][13] This is crucial for understanding how the compound interacts with its targets.

  • Cellular Assays: The ultimate test is whether the compound can inhibit the target kinase within a living cell. Assays measuring the phosphorylation of downstream substrates of ABL1 and SRC would validate the biochemical findings in a more complex biological system.

Conclusion

The cross-reactivity profiling of this compound (NPP-1) reveals it to be a potent inhibitor of the ABL1 kinase with significant off-target activity against SRC family kinases. This positions NPP-1 not as a "dirty" compound, but as a potentially valuable dual ABL/SRC inhibitor. This comparative guide demonstrates that a systematic and comprehensive profiling strategy is indispensable in modern drug discovery. It allows researchers to move beyond a simple "potency-at-target" mindset to a more holistic understanding of a compound's biological signature, enabling more informed decisions on its path toward clinical development.

References

  • Bosc, N., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry. Available at: [Link]

  • Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved from [Link]

  • Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Available at: [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]

  • Cheng, A. C., et al. (2012). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Chodera Lab // MSKCC. (2016). Kinase inhibitor selectivity and design. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen Kinase Panel [1mM ATP] - FR. Retrieved from [Link]

  • ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics? Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

Sources

A Researcher's Guide to Bridging the Computational-Experimental Gap: In Silico vs. In Vitro Activity for Nitrophenyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is both complex and resource-intensive. Among the myriad of heterocyclic compounds, piperidine derivatives stand out as privileged structures, forming the backbone of numerous pharmaceuticals.[1][2] This guide focuses on a specific, promising subclass—nitrophenyl piperidine derivatives—to explore the critical relationship between computational predictions (in silico) and experimental validation (in vitro).

Our objective is to provide researchers, scientists, and drug development professionals with a practical comparison of these two fundamental approaches. We will dissect the methodologies, explain the causality behind experimental choices, and present a clear-eyed view of how to interpret the correlation—or lack thereof—between predicted and measured biological activity. By understanding the synergy and limitations of each domain, research teams can design more efficient, cost-effective, and successful discovery campaigns.

The In Silico Approach: Rational Design and Predictive Modeling

Computational modeling serves as the first-pass filter in drug discovery, allowing for the rapid screening of vast virtual libraries to identify compounds with the highest probability of success. This approach significantly reduces the time and cost associated with synthesizing and testing a large number of molecules. The two primary techniques employed are molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling.

Expertise in Practice: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[3] The core principle is to find the most energetically favorable conformation of the ligand-protein complex. A lower binding energy score typically suggests a more stable complex and, hypothetically, higher potency.

A critical consideration in this workflow is the preparation of both the protein and the ligand. The protein structure, often obtained from a repository like the Protein Data Bank (PDB), must be "cleaned"—removing water molecules, adding hydrogen atoms, and repairing any missing residues. The ligand, our nitrophenyl piperidine derivative, must be converted into a 3D structure and assigned correct atomic charges. This preparation is not merely procedural; it is fundamental to the accuracy of the simulation, as it ensures that the electrostatic and steric interactions are calculated correctly.

  • Target Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., Acetylcholinesterase, PDB ID: 4EY7).

    • Remove co-crystallized ligands, water molecules, and any non-essential ions from the PDB file.

    • Add polar hydrogen atoms and assign Kollman charges to the protein atoms. This step is crucial for accurately modeling hydrogen bonds and electrostatic interactions.

    • Define the binding site or "grid box" around the active site cavity identified from the co-crystallized ligand or from literature data.

  • Ligand Preparation:

    • Draw the 2D structure of the nitrophenyl piperidine derivative.

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures the ligand is in a low-energy, realistic conformation before docking.

    • Assign Gasteiger charges and define the rotatable bonds of the ligand. This allows the docking algorithm to explore different conformations of the ligand within the binding site.

  • Docking Simulation:

    • Run the docking algorithm (e.g., AutoDock Vina) to place the flexible ligand into the rigid protein active site. The algorithm will generate multiple binding poses.

    • The software calculates a binding energy score (typically in kcal/mol) for each pose based on a scoring function that approximates the free energy of binding.

  • Analysis of Results:

    • Analyze the top-ranked poses. The pose with the lowest binding energy is considered the most probable binding mode.

    • Visualize the ligand-protein complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions, which stabilize the binding.[4]

In_Silico_Workflow cluster_prep Preparation Phase cluster_sim Simulation & Analysis p_prep Target Protein Preparation dock Molecular Docking Simulation p_prep->dock Cleaned Receptor l_prep Ligand Preparation l_prep->dock Optimized Ligand analysis Pose & Interaction Analysis dock->analysis Binding Poses & Scores

Caption: A generalized workflow for molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR)

QSAR models provide an alternative computational approach by establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[5][6] These models are built by calculating a set of molecular descriptors (e.g., hydrophobicity, electronic properties, size) and using statistical methods like multiple linear regression to create an equation that can predict the activity of new, untested compounds.[7][8][9] A robust QSAR model, validated both internally and externally, can be a powerful tool for prioritizing which derivatives to synthesize next.[5][6]

The In Vitro Approach: Empirical Measurement and Validation

No matter how predictive a computational model appears, its hypotheses must be tested in the real world. In vitro assays provide the empirical data needed to confirm or refute in silico predictions. For nitrophenyl piperidine derivatives, a common and relevant target is Acetylcholinesterase (AChE), an enzyme critical to the nervous system and implicated in Alzheimer's disease.[10][11]

Expertise in Practice: The Ellman's Assay for AChE Inhibition

The Ellman's assay is a rapid, reliable, and widely used colorimetric method to measure AChE activity.[12] Its trustworthiness stems from its direct and simple mechanism: AChE hydrolyzes a substrate, acetylthiocholine (ATCh), to produce thiocholine. This thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[10][12][13] When an inhibitor is present, the rate of this color formation decreases, allowing for the calculation of its inhibitory potency, typically expressed as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer (pH 8.0).

    • DTNB Solution: Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.[12]

    • ATCh Substrate Solution: Prepare a 10 mM stock solution of acetylthiocholine iodide in deionized water. This should be prepared fresh.[12]

    • AChE Enzyme Solution: Prepare a stock solution of AChE (e.g., from electric eel) in phosphate buffer to achieve a final concentration in the assay of approximately 0.1 U/mL.[12]

    • Test Compound (Inhibitor) Solutions: Prepare a 10 mM stock solution of each nitrophenyl piperidine derivative in DMSO. Perform serial dilutions in phosphate buffer to create a range of concentrations for testing. Ensure the final DMSO concentration in the well does not exceed 1% to prevent solvent interference.[12]

  • Assay Plate Setup:

    • In a 96-well microplate, add 25 µL of phosphate buffer to all wells.

    • Add 25 µL of the various dilutions of the test compounds to the sample wells.

    • For the 100% activity control (no inhibition), add 25 µL of phosphate buffer (containing the same percentage of DMSO as the test wells).

    • For the blank (no enzyme), add 50 µL of phosphate buffer.

  • Enzyme Addition and Pre-incubation:

    • Add 25 µL of the AChE enzyme solution to all wells except the blank wells.

    • Gently mix the plate and pre-incubate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Add 50 µL of the DTNB solution to all wells.

    • Initiate the enzymatic reaction by adding 50 µL of the ATCh substrate solution to all wells.[12]

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[12][14]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of Sample / Rate of Control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In_Vitro_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Detection cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, DTNB, ATCh, Enzyme) plate Plate Setup: Inhibitor + Enzyme reagents->plate initiate Initiate Reaction (Add Substrate + DTNB) plate->initiate Pre-incubation read Kinetic Reading (Absorbance at 412 nm) initiate->read calc Calculate Reaction Rates read->calc ic50 Determine IC50 Value calc->ic50

Caption: A standard workflow for an in vitro AChE inhibition assay.

Bridging the Gap: A Comparative Analysis

The ultimate goal is to establish a strong correlation between in silico predictions and in vitro results. A good correlation validates the computational model, allowing it to be used reliably for screening and designing new derivatives. The table below presents a synthesized comparison of representative piperidine derivatives against two different enzymatic targets, compiled from multiple studies to illustrate this relationship.

Compound IDDerivative TypeTarget EnzymeIn Silico Binding Energy (kcal/mol)In Vitro IC50Source
Cmpd 1 Benzamide PiperidineAcetylcholinesterase (AChE)-11.213 ± 2.1 nM[15]
Donepezil Reference DrugAcetylcholinesterase (AChE)-10.5600 ± 50 nM[15]
Cmpd 10 PyrrolidinePancreatic Lipase (PL)-7.910.362 mg/mL[16]
Cmpd 12 PyrrolidinePancreatic Lipase (PL)-8.240.143 mg/mL[16]
Cmpd 13 PyrrolidinePancreatic Lipase (PL)-7.950.226 mg/mL[16]
Interpreting the Correlation

From the representative data, we can observe a general trend: compounds with a more favorable (i.e., more negative) binding energy tend to exhibit greater inhibitory potency (lower IC50 value). For instance, Compound 12 shows both the strongest binding energy and the lowest IC50 against Pancreatic Lipase.[16] Similarly, Compound 1 has a better binding energy and a significantly lower IC50 than the reference drug Donepezil against AChE.[15]

However, the correlation is rarely perfect. Several factors can lead to discrepancies:

  • Scoring Function Inaccuracies: The scoring functions used in docking are approximations of the complex biophysical interactions governing molecular binding. They may not perfectly capture factors like protein flexibility, solvation effects, or entropy.

  • In Vitro Assay Conditions: Experimental variables such as pH, buffer composition, and incubation time can influence enzyme activity and inhibitor potency. Furthermore, issues like poor compound solubility can lead to artificially low potency in an aqueous assay environment.

  • Static vs. Dynamic Systems: A docking simulation is typically a static snapshot of the binding event. In reality, both the protein and ligand are dynamic. More advanced techniques like molecular dynamics (MD) simulations can provide a more accurate picture but are computationally expensive.[4]

  • Metabolic Activation: Some compounds may be inactive on their own but become active after being metabolized. A simple in vitro assay with a recombinant enzyme will not capture this effect, whereas in silico models do not typically account for it.[17]

Conclusion: A Synergistic Partnership

The correlation between in silico and in vitro activity for nitrophenyl piperidine derivatives is not a matter of one approach replacing the other, but rather a powerful synergy. Computational models serve as an indispensable tool for hypothesis generation, allowing for the intelligent design and prioritization of candidate molecules. They provide invaluable insight into the potential binding modes and structure-activity relationships that drive potency.

However, these predictions remain hypotheses until they are rigorously tested and validated by empirical in vitro data. A strong correlation builds confidence in the predictive power of the computational model, accelerating the entire discovery pipeline. Discrepancies, on the other hand, are equally valuable, as they highlight the limitations of our current models and guide future improvements. For the modern drug discovery professional, mastering the interplay between these two domains is essential for navigating the path from concept to cure.

References

  • Predictive QSAR modeling of CCR5 antagonist piperidine derivatives using chemometric tools. Taylor & Francis Online. [Link]

  • QSAR models for predicting the toxicity of piperidine derivatives against Aedes aegypti. National Library of Medicine, PubMed. [Link]

  • QSAR models for predicting the toxicity of piperidine derivatives against Aedes aegypti. Taylor & Francis Online. [Link]

  • A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. National Library of Medicine, PubMed Central. [Link]

  • Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. MDPI. [Link]

  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. Taylor & Francis Online. [Link]

  • Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Assay Genie. [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]

  • Ellman Esterase Assay Protocol. Scribd. [Link]

  • Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Taylor & Francis Online. [Link]

  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. National Library of Medicine, PubMed. [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]

  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. [Link]

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. National Library of Medicine, PubMed Central. [Link]

  • Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. ResearchGate. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Royal Society of Chemistry. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. National Library of Medicine, PubMed Central. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. National Library of Medicine, PubMed. [Link]

  • Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. National Library of Medicine, PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. National Library of Medicine, PubMed. [Link]

  • In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. MDPI. [Link]

  • Molecular docking analysis of piperine with CDK2,CDK4,Cyclin D and Cyclin T proteins. Bioinformation. [Link]

  • Synthesis of 1-Piperoylpiperidine Investigated Through Spectroscopy, Quantum Computation, Pharmaceutical Activity, Docking and MD Simulation Against Breast Cancer. Springer. [Link]

  • Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p-Nitrophenyl Hydrazones as Anti-inflammatory Compounds against COX-2, 5-LOX, and H/K ATPase. ResearchGate. [Link]

  • Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives. Semantic Scholar. [Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. ResearchGate. [Link]

Sources

A Researcher's Guide to Benchmarking FAAH Inhibitors: Potency, Selectivity, and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic drug discovery, Fatty Acid Amide Hydrolase (FAAH) has emerged as a compelling target for modulating endocannabinoid signaling. The inhibition of FAAH elevates the levels of endogenous ligands like anandamide, offering therapeutic potential for pain, inflammation, and anxiety disorders without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1][2] However, the clinical translation of FAAH inhibitors hinges on two critical parameters: potency and selectivity. Off-target effects can lead to unforeseen toxicity, as tragically highlighted by the clinical trial of BIA 10-2474, underscoring the imperative for rigorous preclinical benchmarking.[3][4]

This guide provides an in-depth comparison of representative FAAH inhibitors, with a focus on piperidine and carbamate-based scaffolds, exemplified by the well-characterized compounds PF-3845 and URB597 . We will dissect the experimental methodologies required to generate robust, comparative data and explain the scientific rationale behind these technical choices, empowering researchers to make informed decisions in their own drug discovery programs.

The Endocannabinoid System and FAAH Inhibition

The endocannabinoid system (ECS) is a critical neuromodulatory system that regulates a host of physiological processes.[5][6][7] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), hydrolyzing it into arachidonic acid and ethanolamine, thus terminating its signaling.[1] By inhibiting FAAH, the synaptic concentration of AEA is increased, amplifying its analgesic, anxiolytic, and anti-inflammatory effects.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Pharmacological Intervention Ca2+ Ca²⁺ Influx NAPE_PLD NAPE-PLD Ca2+->NAPE_PLD Activates AEA_syn Anandamide (AEA) NAPE_PLD->AEA_syn Synthesizes CB1R CB1 Receptor AEA_syn->CB1R Retrograde Signaling AEA_uptake AEA Uptake AEA_syn->AEA_uptake Transport Neuro_Reg Neuronal Regulation CB1R->Neuro_Reg Modulates Neurotransmission FAAH FAAH AEA_deg Arachidonic Acid + Ethanolamine FAAH->AEA_deg Hydrolyzes Cell_Membrane AEA_uptake->FAAH Degradation FAAH_Inhibitor FAAH Inhibitor (e.g., PF-3845, URB597) FAAH_Inhibitor->FAAH Inhibits

Endocannabinoid signaling pathway and the site of FAAH inhibition.

Comparative Analysis of Reference FAAH Inhibitors

A potent inhibitor is not necessarily a good therapeutic candidate; its selectivity is equally, if not more, important. Below is a comparative summary of two widely studied FAAH inhibitors, the piperidine urea PF-3845 and the carbamate URB597.

ParameterPF-3845URB597
Chemical Class Piperidine UreaCarbamate
Mechanism of Action Irreversible, Covalent[8][9]Irreversible, Covalent[10]
Target Fatty Acid Amide Hydrolase (FAAH)[8][9]Fatty Acid Amide Hydrolase (FAAH)[11][12][13]
Potency (Ki) 0.23 µM[8][14]Not explicitly found as Ki
Potency (IC50) 18 nM (human FAAH-1)[8]3 nM (human liver), 5 nM (rat brain)[11][12]
Selectivity Profile Highly selective for FAAH. Negligible activity against FAAH-2 (IC50 >10 µM) and other serine hydrolases.[8][9]Less selective. Known to inhibit other serine hydrolases, including liver carboxylesterases.[15]
In Vivo Efficacy Reduces inflammatory pain in rats and elevates brain anandamide levels for up to 24 hours.[8][9][16]Displays anxiolytic-like, antidepressant-like, and analgesic effects in rodents.[13][17][18]

Expert Analysis:

PF-3845 stands out for its exceptional selectivity.[8][9] Extensive research using Activity-Based Protein Profiling (ABPP) has confirmed its specificity for FAAH, making it an invaluable tool for delineating the physiological roles of FAAH with minimal confounding variables from off-target interactions.[3][19] Its irreversible mechanism, proceeding through carbamylation of the catalytic serine (Ser241), ensures a long duration of action in vivo.[8][20]

URB597 , while highly potent, exhibits a broader selectivity profile.[11][12] It has been shown to inhibit other serine hydrolases, notably carboxylesterases, which could lead to drug-drug interactions and other undesirable effects.[15] While it has been instrumental in early research, its off-target activities necessitate careful interpretation of experimental results.[15] The difference in selectivity between these two compounds highlights the critical need for comprehensive profiling beyond the primary target.

Experimental Protocols for Benchmarking

To ensure data is reliable and comparable across different compounds, standardized and validated assays are essential. Here, we outline the core experimental workflows for determining inhibitor potency and selectivity.

start Start: Test Compound potency_assay In Vitro Potency Assay (Fluorometric) start->potency_assay ic50_det IC50 Determination potency_assay->ic50_det Generate dose-response curve selectivity_screen Selectivity Profiling (ABPP) ic50_det->selectivity_screen Potent compounds proceed off_target Off-Target Identification selectivity_screen->off_target Profile against other hydrolases in_vivo In Vivo Efficacy Studies (e.g., Pain Models) off_target->in_vivo Selective compounds proceed pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd Assess in vivo effects end Candidate Profile pk_pd->end

Experimental workflow for benchmarking FAAH inhibitors.
Part 1: In Vitro Potency Determination (IC50)

The half-maximal inhibitory concentration (IC50) is a cornerstone metric for quantifying a compound's potency. A fluorometric assay using a commercially available kit is a common and robust method.

Causality Behind Experimental Choices:

  • Enzyme Source: Recombinant human FAAH is used to ensure relevance to human physiology.[21]

  • Substrate: A fluorogenic substrate like arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA) is chosen because its hydrolysis by FAAH releases a fluorescent product (AMC), providing a direct and sensitive measure of enzyme activity.[21][22]

  • Kinetic Measurement: Monitoring the reaction kinetically (multiple readings over time) is superior to a single endpoint reading as it provides the initial reaction velocity, which is less susceptible to artifacts like substrate depletion or product inhibition.[23]

Step-by-Step Protocol: Fluorometric FAAH Inhibition Assay

  • Reagent Preparation:

    • Prepare a 1X FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).[22]

    • Prepare serial dilutions of the test compound (e.g., 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine) and a reference inhibitor (e.g., PF-3845) in DMSO, then dilute further in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

    • Dilute recombinant human FAAH enzyme in cold Assay Buffer to the desired concentration.

    • Dilute the FAAH substrate (e.g., AAMCA) in ethanol or as specified by the manufacturer.[22]

  • Assay Setup (96-well black, flat-bottom plate):

    • Test Wells: Add Assay Buffer, diluted enzyme, and the test compound dilution.

    • Positive Control (100% Activity): Add Assay Buffer, diluted enzyme, and vehicle (e.g., 1% DMSO in buffer).

    • Negative Control (Background): Add Assay Buffer, vehicle, and substrate (no enzyme).

  • Pre-incubation:

    • Incubate the plate for 15-20 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction is initiated, which is particularly important for irreversible inhibitors.[21][24]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the diluted FAAH substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes (Excitation: ~355 nm, Emission: ~460 nm).[21][22][23]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (Rateinhibitor - Ratebackground) / (Rate100% activity - Ratebackground)).

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Selectivity Profiling

Assessing selectivity is paramount to de-risk a compound. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to visualize and quantify the engagement of an inhibitor with its target and any off-targets within a complex biological sample.[15][19]

Causality Behind Experimental Choices:

  • Broad-Spectrum Probe: ABPP utilizes probes, such as fluorophosphonate (FP)-based probes, that react with the active sites of a large family of enzymes (e.g., serine hydrolases).[9] This allows for a comprehensive survey of potential off-targets in an unbiased manner.

  • Competitive Displacement: The assay works on the principle of competition. A cell or tissue lysate is pre-incubated with the test inhibitor. The inhibitor will bind to its targets. Subsequently, a broad-spectrum fluorescent probe is added. If the inhibitor is bound to an enzyme, it will block the probe from binding, resulting in a decrease in the fluorescent signal for that specific enzyme.[3]

Protocol Outline: Competitive ABPP for Serine Hydrolases

  • Proteome Preparation: Prepare lysates from relevant cells or tissues (e.g., human cell lines, rat brain homogenates).

  • Inhibitor Incubation: Incubate aliquots of the proteome with varying concentrations of the test inhibitor (e.g., 0.1 nM to 10 µM) for 30-60 minutes at 37°C. Include a vehicle control (DMSO).

  • Probe Labeling: Add a fluorescently tagged serine hydrolase probe (e.g., FP-TAMRA) to each sample and incubate for another 30-60 minutes.

  • SDS-PAGE Analysis: Quench the reactions by adding a protein loading buffer. Separate the proteins by SDS-PAGE.

  • Visualization: Scan the gel using a fluorescence scanner. Each fluorescent band represents an active serine hydrolase.

  • Analysis: Compare the band intensities in the inhibitor-treated lanes to the vehicle control lane. A decrease in fluorescence intensity for a specific band indicates that the inhibitor is engaging with that enzyme. The primary target (FAAH) should show a dose-dependent decrease in signal. The appearance of other decreasing bands indicates off-target engagement.

Conclusion

The rigorous benchmarking of potency and selectivity is non-negotiable in the development of safe and effective FAAH inhibitors. While this compound itself lacks sufficient public data for a direct comparison, the principles and protocols outlined here using well-characterized inhibitors like PF-3845 and URB597 provide a robust framework for any researcher in this field. PF-3845 serves as a gold standard for selectivity, while the profile of URB597 underscores the importance of looking beyond the primary target. By employing systematic, validated assays and understanding the causality behind experimental design, scientists can generate high-quality, comparable data, ultimately accelerating the journey from a promising molecule to a potential therapeutic.

References

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]

  • Bosier, B., et al. (2010). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. Journal of Neurochemistry, 113(4), 987-997. [Link]

  • Booker, L., et al. (2012). The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. British Journal of Pharmacology, 165(8), 2485-2496. [Link]

  • Piomelli, D., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Reviews, 12(1), 21-38. [Link]

  • Booker, L., et al. (2012). The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. British Journal of Pharmacology, 165(8), 2485–2496. [Link]

  • Realini, O., et al. (2019). Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice. Frontiers in Behavioral Neuroscience, 13, 161. [Link]

  • Silvestri, C., et al. (2025). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells, 14(7), 551. [Link]

  • Wang, H., et al. (2011). Fatty acid amide hydrolase inhibitors display broad selectivity and inhibit multiple carboxylesterases as off-targets. Journal of Lipid Research, 52(4), 748-757. [Link]

  • Niphakis, M. J., et al. (2016). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science, 353(6303), 1044-1048. [Link]

  • Silvestri, C., et al. (2025). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells, 14(7), 551. [Link]

  • Keith, J. M., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Journal of Medicinal Chemistry, 52(17), 5311–5326. [Link]

  • Irimie, A., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 23(1), 256. [Link]

  • Silvestri, C., et al. (2025). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells, 14(7), 551. [Link]

  • Mileni, M., et al. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Proceedings of the National Academy of Sciences, 108(16), 6432-6437. [Link]

  • ResearchGate. (n.d.). Representative FAAH Inhibitors Profiled in Clinical Trials. Retrieved from [Link]

  • El-Sayed, M. A.-A., et al. (2017). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega, 2(10), 6994–7007. [Link]

  • Irimie, A., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 23(1), 256. [Link]

  • Lodola, A., et al. (2011). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Bioorganic & Medicinal Chemistry Letters, 21(1), 329-332. [Link]

  • Google Patents. (n.d.). CN110615756A - 1- (4- nitrophenyl) piperidine-2-ketone and synthetic method and application thereof.
  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411–420. [Link]

  • Sagin, E., et al. (2019). Piperidine and Piperazine Inhibitors of Fatty Acid Amide Hydrolase Targeting Excitotoxic Pathology. Journal of Medicinal Chemistry, 62(23), 10750-10769. [Link]

  • ResearchGate. (n.d.). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Retrieved from [Link]

  • van der Aart, J., et al. (2017). Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. Clinical Pharmacology & Therapeutics, 102(4), 649-659. [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • Imming, P., et al. (2012). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 22(12), 4053-4057. [Link]

  • MDPI. (n.d.). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved from [Link]

  • Carter, P. H., et al. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(21), 5912-5916. [Link]

  • Keith, J. M., et al. (2008). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 18(20), 5418-5421. [Link]

Sources

A Guide to Establishing Reproducible Biological Data for Novel Chemical Entities: A Case Study with 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing and evaluating the reproducibility of biological data for a novel chemical entity, using 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine as a working example. For the purposes of this guide, we will hypothesize a potential anti-cancer activity, a plausible direction given the chemical motifs present in related compounds.[1][2] The principles and protocols outlined herein are designed to ensure that the generated data is robust, reliable, and reproducible, forming a solid foundation for further drug development.

The challenge with many novel compounds, including this compound, is the scarcity of publicly available, peer-reviewed biological data. This guide, therefore, serves not as a review of existing data, but as a blueprint for its generation, emphasizing the critical importance of rigor and transparency in preclinical research.[3][4][5]

Section 1: The Cornerstone of Reproducibility: Compound Authentication

Before any biological experiment, the identity, purity, and stability of the test compound must be unequivocally established. Failure to do so is a primary source of irreproducible results.[6]

Identity and Purity Assessment

The first step is to confirm that the compound supplied is indeed this compound and to quantify its purity. A purity level of >95% is the minimum acceptable standard for biological screening.[7]

Table 1: Analytical Methods for Compound Authentication

Analytical MethodPurposeAcceptance Criteria
Mass Spectrometry (MS) Confirms molecular weight (MW) of the compound.Observed MW should be within ± 0.1 Da of the theoretical MW (310.35 g/mol ).[8]
Nuclear Magnetic Resonance (¹H-NMR) Confirms the chemical structure and identifies organic impurities.Spectrum must be consistent with the proposed structure. Purity should be >95% by quantitative NMR (qNMR).[7]
High-Performance Liquid Chromatography (HPLC) Quantifies the purity of the compound.Purity should be ≥95% as determined by peak area at a relevant UV wavelength (e.g., 254 nm).[9][]
Elemental Analysis Confirms the elemental composition (C, H, N).The percentage of each element should be within ± 0.4% of the theoretical value.
Experimental Protocol: HPLC Purity Analysis
  • Solvent Preparation : Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 20% to 80% acetonitrile over 15 minutes).

  • Sample Preparation : Accurately weigh and dissolve the compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

  • Instrumentation : Use a reverse-phase C18 column with UV detection.

  • Analysis : Inject 10 µL of the sample and run the gradient method.

  • Data Interpretation : Calculate the purity by dividing the area of the main peak by the total area of all peaks.[9]

Section 2: In Vitro Assessment of Biological Activity: A Comparative Approach

To provide context to the compound's activity, it is crucial to compare it against a known standard or an alternative compound. For our hypothetical anti-cancer activity, we will use Doxorubicin as a positive control and a structurally similar but biologically inactive analog, 1-(Biphenyl-4-ylcarbonyl)piperidine , as a negative control/comparator.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout plate_cells Plate Cells (e.g., A549 Lung Cancer Cells) in 96-well plates incubate_24h Incubate for 24h (37°C, 5% CO2) plate_cells->incubate_24h add_compounds Add compounds to cells incubate_24h->add_compounds prepare_compounds Prepare serial dilutions of: - Test Compound - Doxorubicin (Positive Control) - Comparator Compound prepare_compounds->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Reagent (0.5 mg/mL final conc.) incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilization Solution (e.g., DMSO or SDS-HCl) incubate_4h->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding : Seed A549 human lung carcinoma cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment : Prepare a 2X serial dilution of the test compound, Doxorubicin, and the comparator compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation : Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[12]

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Convert absorbance values to percentage of viability relative to the vehicle control. Plot the results and calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Table 2: Comparative Cytotoxicity in A549 Cells (IC₅₀ values)

CompoundReplicate 1 (µM)Replicate 2 (µM)Replicate 3 (µM)Mean IC₅₀ (µM)Std. Deviation
This compound 12.514.113.313.3 0.8
Doxorubicin (Positive Control) 0.80.90.750.82 0.08
1-(Biphenyl-4-ylcarbonyl)piperidine (Comparator) > 100> 100> 100> 100 N/A

This table demonstrates how to present data from multiple independent experiments to assess reproducibility. The low standard deviation for the test compound suggests good intra-laboratory reproducibility.

Section 3: Target Validation and Mechanistic Insight

Reproducibility extends beyond observing a phenotype (like cell death) to confirming the underlying mechanism. Let's hypothesize that our compound exerts its effect by downregulating the expression of a key pro-survival protein, Protein-X . We can test this using Western blotting.[13]

Western Blotting for Protein-X Expression

Western blotting allows for the detection and semi-quantification of a specific protein in a complex mixture.[14]

G cluster_sample Sample Preparation cluster_blot Electrophoresis & Transfer cluster_detect Immunodetection treat_cells Treat A549 cells with Test Compound (IC50 conc.) for 24h lyse_cells Harvest & Lyse Cells to extract proteins treat_cells->lyse_cells quantify Quantify Protein (e.g., BCA Assay) lyse_cells->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane (e.g., 5% milk) transfer->block primary_ab Incubate with Primary Ab (Anti-Protein-X, Anti-Actin) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Ab primary_ab->secondary_ab detect Add ECL Substrate & Image Chemiluminescence secondary_ab->detect

Caption: Workflow for Western blot analysis of Protein-X.

  • Sample Preparation : Treat A549 cells with the test compound at its IC₅₀ concentration (13.3 µM) for 24 hours. Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13][15]

  • Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for Protein-X. Also, probe for a loading control (e.g., β-Actin) to ensure equal protein loading.

  • Secondary Antibody : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imager.[16]

  • Analysis : Quantify the band intensities using densitometry software. Normalize the Protein-X signal to the β-Actin signal.

Table 3: Densitometry Analysis of Protein-X Expression

TreatmentReplicate 1 (Normalized Intensity)Replicate 2 (Normalized Intensity)Replicate 3 (Normalized Intensity)Mean Normalized Intensity% of Control
Vehicle Control 1.001.001.001.00 100%
Test Compound (13.3 µM) 0.450.510.480.48 48%
Comparator (>100 µM) 0.981.030.950.99 99%

The consistent reduction of Protein-X expression across three independent experiments provides reproducible evidence for the compound's hypothesized mechanism of action.

Conclusion: A Commitment to Rigor

Establishing the reproducibility of biological data is not a final step but a continuous process woven into the fabric of experimental design and execution.[3][17] For a novel compound like this compound, the path from chemical synthesis to a validated biological effect requires meticulous attention to detail. By first ensuring compound integrity, then employing controlled, comparative assays, and finally, probing the mechanistic underpinnings of an observation, researchers can build a trustworthy and reproducible data package. This guide provides a foundational workflow to achieve that goal, fostering a culture where rigor and transparency lead to reliable scientific progress.[4]

References

  • A Guide to Reproducibility in Preclinical Research - PMC - NIH . National Institutes of Health. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH . National Center for Biotechnology Information. [Link]

  • Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting . Creative Biolabs. [Link]

  • A Guide to Reproducibility in Preclinical Research - ResearchGate . ResearchGate. [Link]

  • (PDF) Guidelines for cell viability assays - ResearchGate . ResearchGate. [Link]

  • Recommendations for robust and reproducible preclinical research in personalised medicine - PMC - PubMed Central . National Institutes of Health. [Link]

  • Reporting guidelines for population pharmacokinetic analyses - PMC - PubMed Central . National Institutes of Health. [Link]

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. Moravek, Inc. [Link]

  • The reproducibility crisis in preclinical research - lessons to learn from clinical research - Trilogy Writing & Consulting . Trilogy Writing & Consulting. [Link]

  • Reproducibility in pre-clinical life science research - Culture Collections . Public Health England. [Link]

  • Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC . National Institutes of Health. [Link]

  • SOP 13: Pharmacokinetic Data Analysis - Karger Publishers . Karger Publishers. [Link]

  • 5.4: TLC- IDENTITY AND PURITY - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • (PDF) Tutorial: Statistical Analysis and Reporting of Clinical Pharmacokinetic Studies . ResearchGate. [Link]

  • Guidance for Industry - FDA . U.S. Food and Drug Administration. [Link]

  • Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combi - American Chemical Society . American Chemical Society. [Link]

  • Western Blot Protocol: Step-by-Step Guide | Boster Bio . Boster Biological Technology. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - NIH . National Institutes of Health. [Link]

  • Western Blot Protocol, Troubleshooting, and Applications | The Scientist . The Scientist Magazine. [Link]

  • Replicability in Clinical Research . Berry Consultants. [Link]

  • Understanding Reproducibility and Replicability - NCBI - NIH . National Center for Biotechnology Information. [Link]

  • Reproducibility - Wikipedia . Wikipedia. [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - NIH . National Institutes of Health. [Link]

  • (PDF) Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - ResearchGate . ResearchGate. [Link]

Sources

A Comparative Guide to Confirming Cellular Target Engagement of 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Challenge of Target Validation

In the landscape of contemporary drug discovery, the identification of a bioactive small molecule represents a pivotal, yet preliminary, milestone. A compound's journey from a "hit" to a viable clinical candidate is contingent upon a rigorous, evidence-based understanding of its mechanism of action. Central to this is the unequivocal confirmation that the molecule physically interacts with its intended biological target within the complex and dynamic environment of a living cell. This process, known as target engagement, is a critical validation step that bridges the gap between a compound's activity in biochemical assays and its physiological effects.[1][2]

This guide provides a comparative analysis of key methodologies for confirming the cellular target engagement of novel small molecules, using the hypothetical case of 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine (Compound X) . For the purposes of this guide, we will operate under the hypothesis that Compound X has been identified as a potential inhibitor of Mitogen-activated protein kinase 1 (MAPK1/ERK2) , a key component of the RAS-RAF-MEK-ERK signaling pathway, through initial phenotypic screening and in-silico modeling. Our objective is to design and compare experimental strategies to validate this hypothesis directly within a cellular context.

We will explore two powerful and widely adopted cellular target engagement assays—the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay—alongside Surface Plasmon Resonance (SPR) as a complementary, label-free biophysical method. This guide will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for interpreting comparative data, thereby offering a comprehensive playbook for robust target validation.

Comparative Analysis of Target Engagement Methodologies

The choice of a target engagement assay is a strategic decision influenced by factors such as the nature of the target protein, the availability of specific reagents, desired throughput, and the stage of the drug discovery pipeline.[3] Below is a comparative overview of the three techniques discussed in this guide.

Methodology Principle Primary Output Cellular Context Labeling Requirement Throughput Key Advantages Key Limitations
Cellular Thermal Shift Assay (CETSA®) Ligand-induced thermal stabilization of the target protein.[4][5][6]Change in protein melting temperature (ΔTm) or isothermal dose-response.[4][5]Intact cells, cell lysates, or tissues.[4]None (for endogenous protein).Low to High (format dependent).[5]Label-free, applicable to endogenous proteins, reflects physiological conditions.[4][7]Not all proteins show a thermal shift; can be labor-intensive for Western blot-based detection.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.Competitive displacement of the tracer by the compound, resulting in a loss of BRET signal.[8]Live cells.Target protein must be genetically tagged with NanoLuc® luciferase.High.Real-time, quantitative data in living cells; high sensitivity and specificity.[8]Requires genetic modification of cells; dependent on the availability of a suitable fluorescent tracer.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte (compound) to a ligand (target protein) immobilized on a sensor chip.Real-time binding kinetics (kon, koff) and affinity (KD).[8][9][10]In vitro (using purified components).None.Medium to High.Label-free, provides detailed kinetic and affinity data, can elucidate binding mechanisms.[9][10]Performed on purified proteins, does not directly measure engagement in a cellular environment.[9]

Experimental Methodologies and Workflows

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is predicated on the principle that the binding of a small molecule to its target protein can alter the protein's thermal stability.[5][6][11] This change in stability is then measured by heating the cells (or cell lysate) to various temperatures and quantifying the amount of soluble protein remaining.[4][12] A stabilizing compound will result in more target protein remaining in solution at higher temperatures.

Causality Behind Experimental Choices: CETSA is an excellent first-line technique because it allows for the detection of target engagement with the endogenous, unmodified protein in its native cellular environment.[4][7] This avoids potential artifacts introduced by protein tagging or overexpression. The choice between performing a melt curve or an isothermal dose-response experiment depends on the goal. The melt curve is used to confirm that the compound induces a thermal shift, while the isothermal dose-response is used to determine the potency of target engagement (EC50) at a fixed temperature.

Experimental Workflow Diagram:

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis cell_culture 1. Culture Cells to ~80% Confluency treatment 2. Treat Cells with Compound X or Vehicle cell_culture->treatment heating 3. Heat Cell Suspensions at Various Temperatures (Melt Curve) or a Fixed Temperature (ITDRF) treatment->heating lysis 4. Lyse Cells (e.g., Freeze-Thaw) heating->lysis centrifugation 5. Separate Soluble Fraction from Precipitated Protein (Centrifugation) lysis->centrifugation detection 6. Quantify Soluble MAPK1 (e.g., Western Blot, ELISA) centrifugation->detection analysis 7. Plot Data & Determine ΔTm or EC50 detection->analysis NanoBRET_Principle cluster_pathway Simplified MAPK/ERK Pathway cluster_assay NanoBRET Assay Principle cluster_bound Tracer Bound (High BRET) cluster_displaced Compound X Competes (Low BRET) RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK1 MAPK1 (ERK2) Target of Compound X MEK->MAPK1 Substrate Downstream Substrates MAPK1->Substrate MAPK1_NLuc_Bound MAPK1-NanoLuc® Tracer_Bound Fluorescent Tracer MAPK1_NLuc_Bound->Tracer_Bound BRET Signal MAPK1_NLuc_Disp MAPK1-NanoLuc® CompX Compound X MAPK1_NLuc_Disp->CompX Binding Tracer_Disp Fluorescent Tracer SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis protein_prep 1. Purify Recombinant MAPK1 Protein immobilization 2. Immobilize MAPK1 on Sensor Chip protein_prep->immobilization injection 3. Inject Serial Dilutions of Compound X (Analyte) immobilization->injection detection 4. Measure Real-Time Binding Response injection->detection sensogram 5. Generate Sensograms detection->sensogram fitting 6. Fit Data to Kinetic Model to Determine kon, koff, KD sensogram->fitting

Caption: SPR workflow for kinetic analysis of Compound X binding to MAPK1.

Detailed Experimental Protocol:

  • Protein Immobilization: Purify high-quality, active recombinant human MAPK1. Immobilize the protein onto a CM5 sensor chip via amine coupling to a target density of ~10,000 Response Units (RU).

  • Analyte Preparation: Prepare a dilution series of Compound X in a suitable running buffer (e.g., HBS-EP+) with a low percentage of DMSO (e.g., 1%).

  • Binding Measurement:

    • Equilibrate the system with running buffer.

    • Perform a multi-cycle kinetics experiment by injecting the different concentrations of Compound X over the MAPK1 and reference flow cells for a set association time (e.g., 120 seconds).

    • Follow with a dissociation phase by flowing running buffer over the chip (e.g., for 300 seconds).

    • Regenerate the surface between cycles with a short pulse of a mild regeneration solution if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensograms globally to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Hypothetical Data Summary:

Parameter Value Unit
kon (Association Rate) 1.5 x 105M-1s-1
koff (Dissociation Rate) 1.2 x 10-2s-1
KD (Affinity) 80nM

A KD value of 80 nM from SPR is in excellent agreement with the cellular potencies determined by CETSA (125 nM) and NanoBRET™ (98 nM), providing a high degree of confidence that Compound X is a direct and potent binder of MAPK1.

Conclusion: A Triangulated Approach to Target Engagement

Confirming that a compound engages its intended target within a cellular environment is a non-negotiable step in modern drug discovery. N[2][13]o single method provides a complete picture; rather, a judiciously selected combination of orthogonal assays provides the most robust and reliable validation.

In our case study of this compound (Compound X) and its hypothetical target MAPK1, we have demonstrated how three distinct yet complementary techniques can be used to build a compelling case for target engagement:

  • CETSA® confirmed the engagement of Compound X with the endogenous, unmodified MAPK1 protein in cells, demonstrating a clear, dose-dependent thermal stabilization.

  • NanoBRET™ provided quantitative, real-time evidence of target binding in living cells, yielding a precise intracellular IC50 value.

  • SPR delivered an unambiguous biophysical validation of the direct interaction, providing detailed kinetic parameters and an affinity constant (KD) that closely correlated with the potencies observed in the cellular assays.

By triangulating the evidence from these label-free thermal, live-cell proximity, and in vitro biophysical methods, researchers can establish a high-confidence, data-driven link between a compound, its molecular target, and its ultimate cellular effect. This integrated approach minimizes the risk of pursuing compounds with ambiguous or off-target mechanisms and provides a solid foundation for subsequent lead optimization and preclinical development.

References

  • Biophysics: How to choose the right assay for your drug discovery project. (n.d.). Domainex. Retrieved January 15, 2026, from [Link]

  • Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. Retrieved January 15, 2026, from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Retrieved January 15, 2026, from [Link]

  • Enhance drug discovery with advanced biophysical techniques. (n.d.). Nuvisan. Retrieved January 15, 2026, from [Link]

  • Target Engagement. (n.d.). Selvita. Retrieved January 15, 2026, from [Link]

  • Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved January 15, 2026, from [Link]

  • Reinhard, F. B. M., et al. (2015). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Journal of Visualized Experiments. Retrieved January 15, 2026, from [Link]

  • Robers, M. B., et al. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Biochemistry. Retrieved January 15, 2026, from [Link]

  • Vasta, J. D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved January 15, 2026, from [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Retrieved January 15, 2026, from [Link]

  • Wells, C. I., & Bunnage, M. E. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

  • Patricelli, M. P., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology. Retrieved January 15, 2026, from [Link]

  • Redefining target engagement with new strategies in drug discovery. (2025). News-Medical.Net. Retrieved January 15, 2026, from [Link]

  • Create Your Own Cellular Compound Target Engagement Assay. (2017). YouTube. Retrieved January 15, 2026, from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved January 15, 2026, from [Link]

  • A Practical Guide to Target Engagement Assays. (2025). Selvita. Retrieved January 15, 2026, from [Link]

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine. As laboratory professionals, our commitment to safety and environmental stewardship is paramount. This guide moves beyond mere instruction to explain the chemical rationale behind each procedural step, ensuring a culture of safety and compliance in your laboratory. The disposal protocol for this compound is dictated by the significant hazards associated with its two primary structural components: the nitrophenyl group and the piperidine ring.

Part 1: Core Hazard Assessment & Chemical Profile

Understanding the "why" is the foundation of safe laboratory practice. The disposal procedure for this compound is not arbitrary; it is a direct consequence of the compound's inherent chemical properties. The molecule's structure integrates a nitroaromatic system and a piperidine moiety, each contributing to its overall hazard profile.

  • The Nitrophenyl Moiety: Nitroaromatic compounds are a well-documented class of hazardous materials. The nitro group (NO₂) is a strong electron-withdrawing group that renders the aromatic ring susceptible to specific reactions and imparts toxicity. Many nitrophenols are classified as toxic if swallowed and harmful upon skin contact or inhalation[1]. Furthermore, these compounds can exhibit significant exothermic decomposition energies, requiring careful handling to avoid ignition or violent reactions[2]. Environmentally, they are recognized as deleterious compounds that can persist in aquatic systems[3][4].

  • The Piperidine Moiety: Piperidine and its derivatives are heterocyclic amines that can be flammable, corrosive, and toxic[5][6][7]. They are incompatible with strong oxidizing agents and can cause severe skin and eye irritation[6][8].

The combination of these two functional groups in one molecule necessitates that it be handled and disposed of as a hazardous substance with multiple potential risks.

Hazard Category Description & Rationale Supporting Sources
Acute Toxicity The compound is presumed to be toxic if swallowed and harmful in contact with skin or if inhaled, based on data for analogous nitrophenyl and piperidine structures.[1][7]
Skin/Eye Irritation Classified as a skin and serious eye irritant. Direct contact must be avoided.[9][10][11]
Environmental Hazard Considered hazardous to the environment, particularly aquatic life. Must not be released into drains or waterways.[3][4]
Reactivity & Stability May undergo exothermic decomposition if heated. Incompatible with strong oxidizing agents, acids, and bases. Thermal decomposition can release toxic gases such as nitrogen oxides (NOx) and carbon monoxide (CO).[1][2][6]

Part 2: Immediate Safety & Spill Control Protocols

Prior to initiating any disposal-related activities, ensure that all necessary safety measures are in place. This includes the availability of appropriate personal protective equipment (PPE) and a clear understanding of spill containment procedures.

A. Required Personal Protective Equipment (PPE)

All handling of this compound and its waste must be conducted with the following minimum PPE:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory[2][12].

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or PVC. It is recommended to select gloves tested to a relevant standard (e.g., EN 374)[1][2].

  • Body Protection: A standard laboratory coat is required to prevent skin contact[9][13].

  • Respiratory Protection: All work should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation[9][14].

B. Spill Response Procedures

Accidental spills must be managed promptly and safely.

  • Minor Spills (Solid):

    • Remove all sources of ignition from the area[2].

    • Wearing appropriate PPE, gently sweep or vacuum the material to avoid generating dust[12].

    • Place the collected material into a suitable, labeled container for hazardous waste disposal[1][2].

    • Clean the spill area thoroughly.

  • Major Spills:

    • Evacuate personnel from the immediate area and move upwind[2].

    • Alert your institution's emergency response team and inform them of the location and nature of the hazard[2].

    • Restrict access to the area.

    • Do not attempt to clean up a major spill without specialized training and equipment.

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a formal hazardous waste stream in compliance with local, state, and federal regulations. The following protocol provides a validated framework for this process.

Step 1: Waste Identification and Classification

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity)[15]. Based on its structural components, this compound must be classified as hazardous waste .

  • Action: Formally identify all waste containing this compound (e.g., unused product, contaminated consumables, spill cleanup materials) as hazardous.

Step 2: Segregation and Collection

To prevent dangerous reactions and ensure proper disposal, this waste stream must be kept separate from all other chemical waste.

  • Action: Designate a specific waste container solely for this compound waste. Do not mix this waste with other materials, especially strong oxidizing agents, acids, or bases[9].

Step 3: Proper Containerization

The integrity of the waste container is critical for safe storage and transport.

  • Action:

    • Select a container made of a chemically compatible material (e.g., high-density polyethylene) that can be securely sealed[9].

    • Ensure the container is in good condition, free from leaks or damage.

    • Affix a "Hazardous Waste" label to the container.

    • Clearly list the full chemical name: "this compound".

Step 4: On-Site Storage

Waste must be stored safely pending collection by a certified disposal service.

  • Action:

    • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area[5][9].

    • The storage area should be secure and away from incompatible materials[8].

    • Adhere to your institution's limits on the quantity of waste and the allowable accumulation time[15].

Step 5: Final Disposal by Licensed Service

Final disposal of this chemical waste must be conducted by a licensed and certified hazardous waste management company.

  • Action:

    • Arrange for a pickup with your institution's contracted hazardous waste disposal service[9].

    • The recommended method of destruction for nitrophenolic compounds is controlled high-temperature incineration in a licensed facility, which ensures complete combustion to less harmful components[3].

    • Never discharge this material into sewers or waterways[8].

Part 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Generation of Waste ppe Wear Full PPE (Goggles, Gloves, Lab Coat) start->ppe Before Handling identify Step 1: Identify as Hazardous Waste segregate Step 2: Segregate Waste (Do Not Mix) identify->segregate ppe->identify containerize Step 3: Use Labeled, Compatible Container segregate->containerize store Step 4: Store in Designated Cool, Ventilated Area containerize->store contact_ehs Step 5: Contact Licensed Hazardous Waste Service store->contact_ehs end End: Compliant Disposal (via Incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

References

  • Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide. Benchchem.
  • 4-Nitrophenol - Safety Data Sheet. Santa Cruz Biotechnology.
  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Safety Data Sheet: 4-Nitrophenol. Carl ROTH.
  • Piperidine - Safety Data Sheet. Penta Chemicals.
  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
  • Safety Data Sheet PIPERIDINE. ChemSupply Australia.
  • Material Safety Data Sheet - p-Nitrophenyl phosphate, disodium salt, hexahydrate. Cole-Parmer.
  • Safety Data Sheet: 4-Nitrophenyl-α-L-fucopyranoside. Carl ROTH.
  • SAFETY DATA SHEET - Piperidine. Sigma-Aldrich.
  • SAFETY DATA SHEET - N-(4-Nitrophenyl)piperidine. Fisher Scientific.
  • 4-Nitrophenyl-α-D-glucopyranoside - Safety Data Sheet. Megazyme.
  • SAFETY DATA SHEET - N-(4-Nitrophenyl)piperidine. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 4-Nitrophenol. Fisher Scientific.
  • Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. National Institutes of Health (NIH).
  • Piperidine Safety Data Sheet. Jubilant Ingrevia Limited.
  • Hazardous Waste. Maryland Department of the Environment.
  • SAFETY DATA SHEET - N-(4-Nitrophenyl)piperazine. Fisher Scientific.
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).

Sources

Safe Handling and Disposal of 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine. The procedural, step-by-step guidance herein is designed to establish a self-validating system of safety, moving beyond a simple checklist to explain the causality behind each recommendation. Our objective is to ensure your operational safety and build a foundation of trust through expert, field-proven insights.

Hazard Assessment: Understanding the Molecule

A robust personal protective equipment (PPE) strategy begins with a thorough understanding of the specific chemical hazards. The structure of this compound presents a dual-risk profile derived from its constituent moieties: the aromatic nitro group and the piperidine-based amide.

  • Aromatic Nitro Compound Moiety: This is the primary driver of systemic toxicity. Aromatic nitro-compounds are a class of chemicals known for their potential health hazards. The electron-withdrawing nature of the nitro group contributes to their chemical reactivity and biological activity[1]. Acute exposure can lead to cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood), while chronic exposure may result in anemia. Crucially, many fat-soluble nitro-compounds are readily absorbed through intact skin, making dermal contact a significant route of exposure. Furthermore, these compounds can be mutagenic and are often listed as priority pollutants due to their potential toxicity and environmental persistence[1].

  • Piperidine Moiety: While present as a stable amide, the piperidine component informs the need for robust barrier protection. Piperidine itself is a corrosive substance, capable of causing severe skin burns and eye damage[2]. Although the amide linkage reduces its immediate reactivity, this structural component underscores the necessity of preventing any contact with skin or eyes.

The compound is expected to be a solid, meaning the primary exposure risks during handling are inhalation of airborne particulates (dust), and direct dermal or ocular contact.

Table 1: Hazard Profile Summary

Hazard CategoryDescriptionPrimary Sources
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin. Aromatic nitro-compounds are known to cause cyanosis.,,[3]
Skin Irritation/Corrosion May cause skin irritation[4][5]. The piperidine component suggests a potential for more severe effects with prolonged contact[2].[4],[5],[2],
Eye Irritation Causes serious eye irritation[4][5].[4],[5]
Chronic Toxicity Long-term exposure to aromatic nitro-compounds can lead to anemia. Some compounds in this class are considered mutagenic or carcinogenic[1].,[1]
Physical Hazards Aromatic nitro-compounds may react violently with strong oxidants, bases, and reducing agents[6]. May explode on heating under confinement[6].[6]

Core Personal Protective Equipment (PPE) Requirements

Given the hazard profile, a multi-layered PPE approach is mandatory. This creates a system of redundant barriers to prevent exposure.[7] The following equipment is essential for any procedure involving the handling of solid this compound.

Table 2: Mandatory PPE for Handling this compound

PPE CategorySpecificationRationale for Use
Eye Protection Chemical splash goggles or a full-face shield.[8]Protects against airborne dust particles and accidental splashes, preventing serious eye irritation.[4][5]
Hand Protection Double-gloving with chemically resistant gloves (e.g., Nitrile).[9]The inner glove provides a clean base layer, while the outer glove is the primary barrier. Aromatic nitro-compounds can be absorbed through the skin; double-gloving minimizes this risk.
Body Protection A fully buttoned laboratory coat. For handling larger quantities (>10g) or in spill scenarios, a chemically resistant apron or coveralls are required.[9]Prevents contamination of personal clothing and minimizes skin contact with the solid powder.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required if there is a risk of generating dust, such as during weighing or transfer operations not performed in a fume hood.[8][10]Prevents inhalation of fine particles, which is a primary route of exposure for solid chemicals.

Procedural Guidance: Workflows for Safe Handling

Proper PPE is only effective when used correctly. The sequence of donning (putting on) and doffing (taking off) is critical to prevent cross-contamination.

PPE Donning and Doffing Protocol

The guiding principle is to "don clean" and "doff dirty." The doffing procedure is designed to ensure that the contaminated outer surfaces of your PPE do not come into contact with your skin or clothes.

PPE_Workflow cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) D1 1. Lab Coat D2 2. Inner Gloves D1->D2 D3 3. Respirator (Perform Seal Check) D2->D3 D4 4. Eye Protection D3->D4 D5 5. Outer Gloves (Over Lab Coat Cuffs) D4->D5 F1 1. Outer Gloves (Peel Away) F2 2. Lab Coat & Inner Gloves (Roll Away from Body, Peel Gloves off with Coat) F1->F2 F3 3. Eye Protection (Handle by Straps) F2->F3 F4 4. Respirator (Handle by Straps) F3->F4 F5 5. Wash Hands Thoroughly F4->F5

Caption: Logical workflow for the correct sequence of donning and doffing PPE.

Small Spill Response Plan

In the event of a small spill (<5 grams) of solid material outside of a fume hood:

  • Alert & Evacuate: Immediately notify colleagues in the area and restrict access.

  • Don PPE: Before cleanup, don the full PPE suite as described in Table 2, including respiratory protection.

  • Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust generation.[10]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools if there is any solvent present.[2][11]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.[10]

  • Dispose: Seal and label the waste container and manage it according to the disposal plan in Section 4.

Operational and Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[10][12]

  • Waste Segregation: All materials contaminated with this compound must be segregated as hazardous waste. This includes:

    • Unused or waste product.

    • Contaminated PPE (gloves, disposable lab coats).

    • Spill cleanup materials.

    • Contaminated labware (e.g., weighing papers, pipette tips).[13]

  • Containerization: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid (e.g., a high-density polyethylene (HDPE) pail). The container must be in good condition and free from external contamination.[10]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, such as strong oxidizing agents.[13][14]

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Incineration under controlled conditions is a common disposal method for nitrophenols and related compounds.[12][15]

Disposal_Workflow Start Waste Generated (Contaminated PPE, Spill Debris, etc.) Segregate Segregate as Hazardous Waste Start->Segregate Container Place in a Labeled, Leak-Proof HDPE Container Segregate->Container Seal Securely Seal Container Container->Seal Store Store in Designated Satellite Accumulation Area Seal->Store Check Is Container Full or Time Limit Reached? Store->Check Check->Store No Arrange Contact EHS for Waste Pickup Check->Arrange Yes End Disposal by Licensed Contractor Arrange->End

Caption: Decision workflow for the compliant disposal of contaminated waste.

References

  • Nitrocompounds, Aromatic: Physical & Chemical Hazards. (2011, August 18). ILO Encyclopaedia of Occupational Health and Safety.
  • Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety.
  • Piperidine - SAFETY DATA SHEET. (2024, May 7). Penta chemicals.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation.PMC - NIH.
  • Nitrocompounds, Aromatic: Health Hazards. (2011, August 18). ILO Encyclopaedia of Occupational Health and Safety.
  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. (2014, August). PubMed.
  • Proper Disposal of Bis(2-nitrophenyl)amine: A Guide for Laboratory Professionals.Benchchem.
  • Safety Data Sheet: Piperidine.Chemos GmbH&Co.KG.
  • Toxicological Profile for Nitrophenols.Agency for Toxic Substances and Disease Registry.
  • PPE and Safety for Chemical Handling. (2020, July 14). ACS Material.
  • Proper Disposal of 2-Nitrophenylhydrazine: A Guide for Laboratory Professionals.Benchchem.
  • Your Guide to Personal Protective Equipment for Chemicals. (2026, January 8). NextSDS.
  • Piperidine - SAFETY DATA SHEET. (2023, March 16). Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23). Sigma-Aldrich.
  • Personal Protective Equipment (PPE).CHEMM.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
  • Proper Disposal of 4-Amino-2-nitrophenol: A Guide for Laboratory Professionals.Benchchem.
  • 2-Nitrophenol.Apollo Scientific.
  • PPE for Chemical Handling: A Quick Guide. (2023, April 12). Healthy Bean.
  • Safety data sheet - Carl ROTH. (2025, March 31). Carl ROTH.
  • SAFETY DATA SHEET - Fisher Scientific. (2017, July 27). Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2017, July 27). Thermo Fisher Scientific.
  • Piperidine Safety Data Sheet.Jubilant Ingrevia Limited.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.